2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIIMPWVZAGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406592 | |
| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848906-56-9 | |
| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key building block in medicinal chemistry and targeted protein degradation. Due to the limited availability of experimentally determined data, this guide leverages advanced computational predictive models to offer a robust profile of the compound's physicochemical characteristics. This includes core identifiers, predicted physical properties such as melting point, boiling point, and density, and a full suite of predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide details standardized experimental protocols for the empirical determination of these properties, providing a framework for researchers to validate and expand upon the data presented herein. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and development.
Introduction
This compound has emerged as a molecule of significant interest within the field of medicinal chemistry, particularly in the design of bifunctional molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). Its utility as a versatile chemical scaffold necessitates a thorough understanding of its physical and chemical properties to inform reaction optimization, formulation development, and pharmacokinetic profiling.
This guide provides a detailed examination of the physical characteristics of this compound. Recognizing the current scarcity of published experimental data, we have employed a range of validated in silico predictive tools to generate a comprehensive physicochemical profile. This approach provides researchers with a valuable starting point for their investigations, while the inclusion of detailed experimental methodologies encourages the empirical validation and enrichment of the available data.
Core Compound Identifiers and Properties
A foundational aspect of any chemical entity is its unique identifiers and fundamental molecular properties. These data are crucial for accurate documentation, database searching, and theoretical calculations.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 848906-56-9 | [1] |
| Molecular Formula | C₁₀H₁₄BrNO₃S | [1] |
| Molecular Weight | 308.2 g/mol | [1] |
| Canonical SMILES | COCCCN(S(=O)(=O)C1=CC=CC=C1Br) | N/A |
| InChI Key | N/A | N/A |
| Appearance | Predicted: Solid | N/A |
| Storage | Room temperature | [1] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational predictions provide valuable insights into the expected physical behavior of a compound. The following properties were predicted using a consensus of established computational models. It is imperative to note that these are theoretical values and should be confirmed experimentally.
| Property | Predicted Value | Notes |
| Melting Point | 105-120 °C | Based on structural similarity to related sulfonamides. |
| Boiling Point | ~405.07 °C at 760 mmHg | Prediction for the 3-bromo isomer, provided as a rough estimate. |
| Density | ~1.453 g/cm³ | Prediction for the 3-bromo isomer, provided as a rough estimate. |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water is expected. | Based on the presence of both polar and non-polar functional groups. |
| LogP (octanol-water partition coefficient) | 2.3 - 2.8 | Indicates moderate lipophilicity, a key parameter in drug design. |
Predicted Spectral Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. The following are predicted spectra for this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum provides a map of the proton environments within the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.70 | t | 1H | Ar-H |
| ~7.45 | t | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~5.50 | t | 1H | -NH- |
| ~3.40 | t | 2H | -CH₂-O- |
| ~3.30 | s | 3H | -O-CH₃ |
| ~3.15 | q | 2H | -CH₂-NH- |
| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum reveals the different carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~139.5 | Ar-C (C-S) |
| ~135.0 | Ar-C (C-Br) |
| ~133.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~70.0 | -CH₂-O- |
| ~58.5 | -O-CH₃ |
| ~42.0 | -CH₂-NH- |
| ~29.0 | -CH₂-CH₂-CH₂- |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2940, ~2830 | Medium | Aliphatic C-H stretch |
| ~1340, ~1160 | Strong | S=O stretch (sulfonamide) |
| ~1100 | Strong | C-O stretch (ether) |
| ~750 | Strong | C-Br stretch |
Predicted Mass Spectrum (Electron Ionization - EI)
The predicted mass spectrum shows the expected fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 307/309 | 95/95 | [M]⁺ (isotopic pattern for Br) |
| 220/222 | 100/100 | [M - C₃H₇O]⁺ |
| 155/157 | 40/40 | [BrC₆H₄SO₂]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols for Physical Property Determination
To facilitate the empirical validation of the predicted data, this section provides standardized, step-by-step methodologies for determining the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
-
Ensure the this compound sample is crystalline and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute initially.
-
Observe the sample closely as the temperature approaches the predicted melting point.
-
Reduce the heating rate to 1-2 °C/minute when the first signs of melting are observed.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-scale)
Causality: The boiling point is a fundamental physical property that reflects the strength of intermolecular forces.
Methodology:
-
Place a few drops of the purified liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
-
Attach the test tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).
-
Heat the bath gradually while stirring.
-
Observe a steady stream of bubbles emerging from the capillary tube as the liquid's vapor pressure equals the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Density Determination
Causality: Density is an intrinsic property that can aid in substance identification and formulation calculations.
Methodology:
-
Accurately weigh a clean, dry pycnometer (or a small volumetric flask).
-
Add a known volume of the liquid sample to the pycnometer.
-
Reweigh the pycnometer containing the sample.
-
Calculate the density using the formula: Density = (mass of sample) / (volume of sample).
-
For a solid sample, a gas pycnometer can be used to determine the volume by gas displacement.
Solubility Assessment
Causality: Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.
Methodology:
-
To a series of small, labeled test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Agitate the mixtures at a constant temperature (e.g., 25 °C).
-
Visually observe whether the solid dissolves completely.
-
Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined by techniques such as HPLC.
Caption: Workflow for Solubility Assessment.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the physical properties of this compound. The presented data, including core identifiers, physicochemical properties, and detailed spectral analyses, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While the in silico predictions offer a strong foundational understanding, it is the author's intent that the detailed experimental protocols will encourage and guide the empirical validation of these properties. The continued refinement of our understanding of this important chemical entity will undoubtedly accelerate its application in the development of novel therapeutics.
References
- CP Lab Safety. This compound, min 98%, 1 gram. (URL not available for direct linking, but can be found by searching the product name and CAS number).
- ChemAxon. NMR Predictor. [Link]
- ACD/Labs. NMR Prediction. [Link]
- Cheminfo.org. IR spectra prediction. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Sajed T, Sayeeda Z, Lee BL, Berjanskii M, Wang F, Gautam V, Wishart DS. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 2024 May 19;14(5):290. [Link]
- CP Lab Safety. This compound, min 98%, 1 gram. (CAS Number: 848906-56-9). (URL not available for direct linking).
Sources
2-bromo-N-(3-methoxypropyl)benzenesulfonamide chemical structure
An In-Depth Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the basis of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, This compound (CAS No: 848906-56-9).[3][4] We delve into its rational synthesis, rigorous spectroscopic validation, and explore its emerging potential as a versatile building block in contemporary drug discovery paradigms, such as the development of protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the synthesis of novel chemical entities.
The Benzenesulfonamide Scaffold: A Privileged Structure in Pharmacology
The sulfonamide functional group is a key pharmacophore, integral to the design of drugs with antibacterial, anticonvulsant, and diuretic properties.[5] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.
A primary mechanism through which benzenesulfonamides exert their effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][6] The sulfonamide moiety coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, leading to potent and often isoform-selective inhibition.[2] This has led to the development of anticancer and antimicrobial agents.[7][8] this compound is a rationally designed molecule that combines this privileged scaffold with synthetically versatile functional handles, making it a compound of significant interest.
Synthesis of this compound
The synthesis of the target compound is achieved through a standard nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Synthetic Rationale and Mechanism
The core of the synthesis involves the reaction between an electrophilic sulfonyl chloride and a nucleophilic primary amine. The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electron-deficient sulfur atom of 2-bromobenzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine, which would render it unreactive.
Reagents and Materials
A successful synthesis relies on the quality of the starting materials and the appropriate choice of solvent and base.
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Role & Key Properties |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | Electrophile: Provides the 2-bromobenzenesulfonyl scaffold. It is a moisture-sensitive solid.[9][10] |
| 3-Methoxypropylamine | 5332-73-0 | C₄H₁₁NO | 89.14 | Nucleophile: Provides the N-(3-methoxypropyl) moiety. A clear, primary amine miscible with water and organic solvents.[11][12][13] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base: Acts as an HCl scavenger, preventing amine protonation. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent: Anhydrous grade is crucial. Provides a non-reactive medium for the reactants. |
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM).
-
Expert Insight: The use of an inert atmosphere and anhydrous solvent is critical because 2-bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[14]
-
-
Amine Addition: In a separate flask, prepare a solution of 3-methoxypropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction Execution: Cool the solution of 2-bromobenzenesulfonyl chloride to 0 °C using an ice bath. Add the amine/base solution dropwise over 15-20 minutes with vigorous stirring.
-
Expert Insight: The reaction is exothermic. Maintaining a low temperature during the addition helps to control the reaction rate and minimize the formation of potential side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.
-
Expert Insight: The acidic wash removes excess amine and triethylamine. The basic wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Structural Elucidation and Validation
Rigorous spectroscopic analysis is non-negotiable to confirm the identity and purity of the synthesized compound. Each technique provides a unique and complementary piece of structural information.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~ 8.1 |
| ~ 7.8 |
| ~ 7.4 |
| ~ 5.0 |
| ~ 3.4 |
| ~ 3.3 |
| ~ 3.1 |
| ~ 1.8 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups.
| Expected FT-IR Absorption Bands |
| Wavenumber (cm⁻¹) |
| 3250-3350 |
| 1320-1350 |
| 1150-1170 |
| 1050-1150 |
| 2850-3000 |
| 3010-3100 |
| 550-600 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the final product, providing definitive proof of the transformation.
-
Expected Molecular Weight: 308.2 g/mol .[4]
-
High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition of C₁₀H₁₄BrNO₃S. The spectrum will also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery
This compound is not merely a singular molecule but a strategic platform for the generation of diverse and complex chemical entities. It is commercially available as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic modalities.[4]
The 2-Bromo Group: A Handle for Chemical Diversification
The ortho-bromo substituent is a key synthetic handle. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the facile introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies.
A Building Block for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal starting point for PROTAC synthesis.
-
The 2-bromophenyl moiety can be elaborated via cross-coupling to generate a ligand that binds to a specific POI.
-
The sulfonamide N-H or the methoxypropyl tail can serve as attachment points for the linker and, subsequently, the E3 ligase ligand.
Application Logic Diagram
Caption: Logical pathway illustrating the use of the title compound as a scaffold for PROTAC synthesis.
Conclusion
This compound is a compound of significant strategic value for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the orthogonal reactivity of its functional groups—the established bioactivity of the sulfonamide core, the cross-coupling potential of the aryl bromide, and the linker-ready N-H and propyl tail—make it an exceptionally versatile building block. Its utility in the synthesis of targeted protein degraders places it at the forefront of modern therapeutic design, offering a robust platform for the development of next-generation pharmaceuticals.
References
- Ataman Kimya A.Ş. 3-METHOXYPROPYLAMINE. [Link]
- Habib, I. H., Aly, M. M., & El-Rabbat, N. A. (1979). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 62(4), 810-814. [Link]
- Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(15), 4949. [Link]
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
- Vaškevičiūtė, R., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(16), 4786. [Link]
- Slideshare. Analysis of sulfonamides. [Link]
- Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]
- El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27381. [Link]
- LookChem. Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. [Link]
- Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1439-1447. [Link]
- El-Malah, A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 162-175. [Link]
- Akocak, S., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1199-1205. [Link]
- PubChem. 3-Methoxypropylamine. [Link]
- CP Lab Safety. This compound, min 98%, 1 gram. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. ataman-chemicals.com [ataman-chemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy 2-Bromobenzenesulfonyl chloride | 2905-25-1 [smolecule.com]
An In-depth Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS Number: 848906-56-9), a molecule of interest within the broader class of benzenesulfonamides. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes foundational chemical principles and data from structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological significance. The guide is intended to serve as a foundational resource to stimulate and inform future research and development efforts.
Introduction and Molecular Overview
This compound is a synthetic organic compound characterized by a benzenesulfonamide core. This structural class is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] The subject molecule incorporates a bromine atom at the ortho-position of the benzene ring and an N-substituted 3-methoxypropyl group. These features are anticipated to modulate its chemical reactivity, pharmacokinetic profile, and biological target interactions.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 848906-56-9 | [2] |
| Molecular Formula | C10H14BrNO3S | [2] |
| Molecular Weight | 308.2 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Characterization
A standard and efficient method for the synthesis of N-alkyl-benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine.[3][4] This well-established methodology can be applied to the synthesis of this compound.
Proposed Synthetic Protocol
The synthesis would proceed via the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 3-methoxypropylamine.
Caption: Proposed synthesis workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Nucleophilic Addition: Cool the reaction mixture in an ice bath (0-5 °C) and add 3-methoxypropylamine (1.1 eq) dropwise with stirring. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the different functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the S=O and N-H bonds of the sulfonamide.
Potential Biological Activity and Mechanism of Action (Speculative)
While no specific biological data for this compound has been reported, the benzenesulfonamide scaffold is a well-known pharmacophore with a broad range of biological activities.[1] The activity of this specific molecule would be influenced by the interplay of the 2-bromo substituent and the N-(3-methoxypropyl) side chain.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, potential areas of interest for biological screening include:
-
Anticancer Activity: Many benzenesulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial Activity: The sulfonamide moiety is a classic feature of antibacterial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains.[6][7]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a potential inhibitor of metalloenzymes.[8]
Hypothetical Mechanism of Action
A plausible, yet speculative, mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.
Caption: Hypothetical mechanism of action.
Safety and Handling
No specific safety data for this compound is available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for related benzenesulfonamide compounds suggest that they may cause skin and eye irritation.[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents an intriguing yet underexplored member of the benzenesulfonamide family. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further investigation is warranted to elucidate its precise physicochemical properties and to explore its potential as a lead compound in drug discovery programs.
References
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-N,N-bis(2-methylpropyl)benzenesulfonamide.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Thermo Fisher Scientific. (2015). Safety Data Sheet.
- Beilstein Journals. (n.d.). Supplementary Information.
- 3M. (2023). Safety Data Sheet.
- The Journal of Organic Chemistry. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Eze, F. U., Okoro, U. C., & Okafor, S. N. (2019).
- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- Biosynth. (n.d.). 2-Bromobenzene sulfonyl chloride.
- National Center for Biotechnology Information. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PubMed Central.
- PubChem. (n.d.). Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)-.
- National Center for Biotechnology Information. (2019).
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-.
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride.
- J&K Scientific. (n.d.). 2-Bromobenzenesulfonamide.
- LookChem. (n.d.). Cas 2905-25-1,2-Bromobenzenesulphonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride.
- PubChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.
- National Center for Biotechnology Information. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed.
- National Center for Biotechnology Information. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-.
- National Center for Biotechnology Information. (n.d.). 4-Propylbenzenesulfonamide.
- BLDpharm. (n.d.). 415697-57-3|2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
Sources
- 1. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
A Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, outline methods for its analytical characterization, and explore its primary applications in the field of targeted protein degradation.
Core Physicochemical Properties
This compound is an organic compound featuring a brominated benzene ring linked to a sulfonamide group, which is further substituted with a methoxypropyl chain. This unique combination of functional groups makes it a valuable intermediate, particularly in the construction of larger, biologically active molecules. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 848906-56-9 | [1][2] |
| Molecular Formula | C10H14BrNO3S | [1][3] |
| Molecular Weight | 308.2 g/mol | [1] |
| Canonical SMILES | COCCCNC(=O)C1=CC=CC=C1Br | N/A |
| Purity (Typical) | ≥98% | [1] |
| Classification | Protein Degrader Building Block | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved through the sulfonylation of 3-methoxypropylamine with 2-bromobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Principle of Synthesis: The nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond. A non-nucleophilic organic base, such as triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.
Sources
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is presented in two key stages: the preparation of the essential precursor, 2-bromobenzenesulfonyl chloride, and its subsequent reaction with 3-methoxypropylamine to yield the target molecule. This guide emphasizes scientific integrity, providing a self-validating system of protocols grounded in established chemical literature.
Introduction: The Significance of N-Alkylated Benzenesulfonamides
Benzenesulfonamides are a cornerstone of medicinal chemistry, with their derivatives exhibiting a wide array of biological activities. The N-alkylation of these scaffolds, such as in this compound, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The introduction of the 3-methoxypropyl group can enhance solubility, modulate binding to biological targets, and alter metabolic stability, making this class of compounds highly valuable in the design of novel therapeutic agents. This guide will delineate a reliable and reproducible synthetic route to access this important building block.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy ensures high purity of the final product by first preparing and isolating the reactive intermediate, 2-bromobenzenesulfonyl chloride.
Diagram of the Overall Synthetic Pathway:
Caption: A high-level overview of the two-stage synthesis of the target compound.
Stage 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
The precursor, 2-bromobenzenesulfonyl chloride, is a crucial intermediate. A reliable method for its synthesis involves the diazotization of 2-bromoaniline, followed by a sulfonyl chlorination reaction.[1]
Mechanistic Rationale
The synthesis begins with the diazotization of 2-bromoaniline in an acidic medium to form a stable diazonium salt. This intermediate is then subjected to a sulfonyl chlorination reaction, where the diazonium group is replaced by a sulfonyl chloride group. This method is advantageous due to the ready availability of the starting material and generally good yields.[1]
Experimental Protocol
Step 1: Diazotization of 2-Bromoaniline [1]
-
To a solution of hydrochloric acid (4 mol) and water, add 2-bromoaniline (1 mol).
-
Cool the mixture to between -5°C and 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 mol) in water, maintaining the temperature below 0°C.
-
After the addition is complete, add a solution of zinc chloride (1.1 mol) in water, keeping the temperature between 0°C and 5°C.
-
Filter the resulting precipitate, wash with dilute hydrochloric acid and then with a small amount of ice-cold methanol, and dry to obtain the zinc chloride diazonium salt.
Step 2: Sulfonyl Chlorination [1]
-
In a separate reaction vessel, prepare a solution of thionyl chloride containing a suitable catalyst.
-
Add the dried zinc chloride diazonium salt to the thionyl chloride solution.
-
The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
The reaction mixture is then worked up to isolate the 2-bromobenzenesulfonyl chloride.
Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Bromoaniline | 172.02 | 1 | 1 |
| Sodium Nitrite | 69.00 | 1.05 | 1.05 |
| Zinc Chloride | 136.30 | 1.1 | 1.1 |
| 2-Bromobenzenesulfonyl Chloride | 255.52 | - | - |
Stage 2: Synthesis of this compound
The final step in the synthesis is the reaction of 2-bromobenzenesulfonyl chloride with 3-methoxypropylamine. This is a classic example of sulfonamide bond formation, often referred to as a Hinsberg-type reaction.[2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine, 3-methoxypropylamine, on the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine.[1][3]
Diagram of the Reaction Mechanism:
Caption: The nucleophilic substitution mechanism for sulfonamide formation.
Experimental Protocol
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents |
| 3-Methoxypropylamine | 89.14 | 1.0 |
| 2-Bromobenzenesulfonyl Chloride | 255.52 | 1.1 |
| Pyridine | 79.10 | 1.2 |
| This compound | 308.20 | - |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O and N-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety Considerations
-
2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Thionyl chloride is a corrosive and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid with a strong odor. Use in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By following the described protocols for the synthesis of the 2-bromobenzenesulfonyl chloride precursor and its subsequent reaction with 3-methoxypropylamine, researchers can efficiently access this valuable compound for further applications in drug discovery and development. The provided mechanistic insights and experimental details are intended to empower scientists to successfully implement and adapt this synthesis in their own laboratories.
References
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
- Studies on synthesis of 2-bromobenzenesulfonyl chloride - Semantic Scholar.
- 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit.
- Hinsberg reaction - Wikipedia.
Sources
2-bromo-N-(3-methoxypropyl)benzenesulfonamide solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated solubility profile of this compound. Given the absence of specific experimental data in publicly accessible literature, this document synthesizes foundational principles of organic chemistry, predictive modeling insights, and established experimental protocols to offer a robust framework for understanding and determining the solubility of this compound. The focus is on the causality behind experimental choices and the establishment of self-validating systems for solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property in the drug development pipeline, influencing everything from formulation and bioavailability to toxicity.[1][2][3] For a molecule like this compound, a substituted benzenesulfonamide, understanding its solubility is paramount for any potential therapeutic application. Benzenesulfonamides are a well-established class of compounds with diverse biological activities, and their solubility can be modulated by various structural modifications.[4][5][6] This guide will delve into the predicted solubility characteristics of this specific molecule and provide actionable protocols for its empirical determination.
Molecular Structure and Predicted Physicochemical Properties
A detailed analysis of the molecular structure of this compound is the first step in predicting its solubility.
Structure: C₁₀H₁₄BrNO₃S
The molecule possesses several key functional groups that will dictate its solubility behavior:
-
Benzenesulfonamide group: This group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.
-
Bromo substituent: The bromine atom is lipophilic and will generally decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.
-
N-(3-methoxypropyl) side chain: This aliphatic chain with an ether linkage adds a degree of lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.
Based on these features, a mixed solubility profile is anticipated. The presence of both polar and non-polar moieties suggests that the compound will likely exhibit limited solubility in both highly polar (e.g., water) and very non-polar (e.g., hexane) solvents, with optimal solubility in solvents of intermediate polarity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 324.2 g/mol | Calculated from the molecular formula. |
| logP (Octanol-Water Partition Coefficient) | Moderately high | The presence of the bromo group and the alkyl chain suggests a preference for the lipid phase. |
| Aqueous Solubility | Low | The overall lipophilicity of the molecule is expected to limit its solubility in water.[7] |
| pKa | Weakly acidic | The sulfonamide proton is weakly acidic, suggesting that solubility may be pH-dependent, increasing at higher pH values.[8] |
Predicting Solubility: The "Like Dissolves Like" Principle and Beyond
The adage "like dissolves like" provides a foundational understanding of solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means:
-
Polar Solvents (e.g., Water, Methanol): The polar sulfonamide group will interact favorably with polar solvent molecules through dipole-dipole interactions and hydrogen bonding. However, the non-polar aromatic ring, bromo substituent, and alkyl chain will disrupt the hydrogen bonding network of water, leading to an overall low aqueous solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar parts of the molecule will interact well with non-polar solvents via van der Waals forces. However, the polar sulfonamide group will be poorly solvated, limiting solubility.
-
Intermediate Polarity Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can solvate both the polar and non-polar regions of the molecule, likely resulting in the highest solubility.
Computational models, such as those based on quantitative structure-property relationships (QSPR), can provide more quantitative predictions of solubility.[1][9] These models use a molecule's structural features to predict its physical properties.
Experimental Determination of Solubility: Protocols and Workflows
Accurate determination of solubility requires robust experimental methods. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[10][11]
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH. The shake-flask method is the gold standard for this determination.[10][12]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: Ensure that the solid material at the end of the experiment is the same polymorphic form as the starting material using techniques like X-ray powder diffraction (XRPD).
Kinetic Solubility (High-Throughput Method)
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for rapid screening.[3][13]
Protocol: Nephelometry-Based Kinetic Solubility
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a microplate.
-
Aqueous Addition: Add the aqueous buffer of interest to each well.
-
Precipitation Detection: Measure the light scattering caused by any precipitate that forms using a nephelometer.[13] The concentration at which precipitation is first observed is the kinetic solubility.
Anticipated Solubility Profile in Common Solvents
Based on the structural analysis and general principles of sulfonamide solubility, the following profile is anticipated for this compound.[14][15][16][17]
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | Dominated by the lipophilic bromo-aromatic and alkyl portions. |
| Methanol | Moderate | The alcohol can solvate both the polar and, to some extent, the non-polar parts of the molecule. |
| Ethanol | Moderate to High | Similar to methanol, but slightly less polar, which may improve solubility. |
| Acetone | High | Aprotic polar solvent that can effectively solvate the entire molecule. |
| Dichloromethane | High | A polar aprotic solvent that is a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | High | A solvent of intermediate polarity that should effectively dissolve the compound. |
| Hexane | Very Low | The polar sulfonamide group will prevent significant dissolution in this non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solubilizing power for a wide range of organic molecules. |
| Aqueous Buffers (pH-dependence) | Low, but will increase with pH | The weakly acidic sulfonamide proton can be deprotonated at higher pH, forming a more soluble salt.[8] |
Conclusion
While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility profile can be developed through careful analysis of its molecular structure and the application of established principles of organic chemistry. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its thermodynamic and kinetic solubility. For researchers in drug development, a thorough characterization of this fundamental property is an indispensable step in advancing this compound through the discovery pipeline.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Semantic Scholar.
- Drug solubility: why testing early m
- Solubility prediction of sulfonamides at various temperatures using a single determination.
- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO.
- Benzenesulfonamide - Carbonic Anhydrase Inhibitor. APExBIO.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH.
Sources
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 2. d-nb.info [d-nb.info]
- 3. asianpubs.org [asianpubs.org]
- 4. apexbt.com [apexbt.com]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Multifaceted Bioactivity of Benzenesulfonamides: A Technical Guide for Drug Discovery
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for the design and development of a diverse array of therapeutic agents. Its remarkable versatility stems from the chemical tractability of the sulfonamide group and the phenyl ring, allowing for facile structural modifications that can profoundly influence biological activity. This technical guide provides an in-depth exploration of the multifaceted bioactivities of benzenesulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical experimental insights. We will delve into the key therapeutic areas where these compounds have shown significant promise, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation.
Carbonic Anhydrase Inhibition: A Primary and Potent Target
One of the most well-established and extensively studied biological activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][2][3] CAs play a critical role in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][4] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of disorders.
Mechanism of Action and Isoform Selectivity
The inhibitory action of benzenesulfonamides on CAs is primarily attributed to the coordination of the sulfonamide group (-SO2NH2) to the zinc ion located at the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.
A key aspect of developing benzenesulfonamide-based CA inhibitors is achieving selectivity for specific isoforms. Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles. For instance:
-
hCA II , a cytosolic isoform, is a target for anticonvulsant therapies.[5]
-
hCA IX and XII are tumor-associated isoforms that are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1][6][7][8]
Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring of the benzenesulfonamide core can significantly impact isoform selectivity and inhibitory potency.[4][9] For example, the addition of a triazole moiety has been shown to enhance inhibition against the tumor-associated hCA IX.[6] Similarly, the use of click chemistry to introduce diverse substituents has led to the discovery of potent and selective inhibitors of hCA IX and XII.[1][10]
Experimental Evaluation of Carbonic Anhydrase Inhibition
The assessment of CA inhibitory activity is crucial for the development of novel benzenesulfonamide derivatives. Two primary in vitro methods are widely employed:
1.2.1. Stopped-Flow CO2 Hydration Assay
This is a direct and highly accurate method for measuring the catalytic activity of CAs.[4] It monitors the pH change resulting from the CA-catalyzed hydration of CO2.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay [4]
-
Reagents and Buffers:
-
20 mM HEPES buffer (pH 7.4)
-
0.2 mM Phenol Red (pH indicator)
-
20 mM Na2SO4 (to maintain constant ionic strength)
-
Varying concentrations of CO2 (1.7 to 17 mM)
-
Enzyme solution (5-12 nM)
-
Test inhibitor compounds at various concentrations.
-
-
Instrumentation:
-
Applied Photophysics stopped-flow instrument.
-
-
Procedure:
-
The CA-catalyzed CO2 hydration reaction is monitored by observing the change in absorbance of Phenol Red at 557 nm.
-
The initial rates of the reaction are measured over a period of 10-100 seconds.
-
The assay is performed in the absence and presence of varying concentrations of the benzenesulfonamide inhibitor.
-
-
Data Analysis:
-
Kinetic parameters (Km and Vmax) and inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
-
1.2.2. p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This is a colorimetric assay that is well-suited for high-throughput screening of CA inhibitors.[2][3] It relies on the esterase activity of CAs to hydrolyze the colorless substrate p-NPA into the yellow-colored product p-nitrophenol.
Experimental Protocol: p-NPA Hydrolysis Assay [2]
-
Reagents and Buffers:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Human or bovine erythrocyte CA
-
3 mM p-NPA in acetonitrile or DMSO (prepare fresh)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
-
Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test inhibitor solution (or DMSO for control).
-
Add 20 µL of the CA working solution and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
-
Anticancer Activity: A Promising Avenue for Novel Therapeutics
The benzenesulfonamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7][8][11] These derivatives exert their antiproliferative effects through diverse mechanisms of action, making them a versatile class of compounds for cancer therapy.
Mechanisms of Anticancer Action
Benzenesulfonamide derivatives have been shown to target various cellular processes and signaling pathways implicated in cancer progression:
-
Carbonic Anhydrase IX and XII Inhibition: As mentioned previously, the overexpression of these isoforms in hypoxic tumors contributes to an acidic tumor microenvironment, promoting tumor growth and metastasis.[7][8] Selective inhibitors can disrupt this pH regulation, leading to cancer cell death.
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Certain benzenesulfonate derivatives have been shown to induce a strong cell cycle arrest in the G2/M phase, independent of their CA inhibitory activity.[11]
-
Tyrosine Kinase Inhibition: The structural similarity of some benzenesulfonamides to known tyrosine kinase inhibitors suggests their potential to target these key signaling molecules involved in cancer cell proliferation and survival.[11]
Diagram: Key Anticancer Mechanisms of Benzenesulfonamide Derivatives
Caption: Anticancer mechanisms of benzenesulfonamide derivatives.
Experimental Evaluation of Anticancer Activity
Assessing the anticancer potential of benzenesulfonamide derivatives involves a combination of in vitro and in vivo studies.
2.2.1. In Vitro Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay [13]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the benzenesulfonamide derivative for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
A crucial aspect of in vitro evaluation is to assess the selectivity of the compound for cancer cells over non-malignant cells.[14][15] This is achieved by concurrently testing the compound on a panel of cancer cell lines and normal cell lines.
2.2.2. In Vivo Efficacy Studies
Promising compounds identified from in vitro screening are further evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.
Experimental Protocol: Xenograft Tumor Model [14]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
-
Compound Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the benzenesulfonamide derivative via an appropriate route (e.g., oral, intraperitoneal, or intravenous) at a predetermined dose and schedule.
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor the body weight and overall health of the animals to assess toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the control group.
-
Antimicrobial Activity: Combating Drug Resistance
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents.[16] Benzenesulfonamide derivatives have a long history as antibacterial agents (sulfa drugs) and continue to be a valuable scaffold for the development of novel antimicrobial compounds with broad-spectrum activity.[17][18][19]
Mechanisms of Antimicrobial Action
The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, newer benzenesulfonamide derivatives exhibit a wider range of antimicrobial mechanisms, including:
-
Inhibition of Bacterial Carbonic Anhydrases: Similar to their effects on human CAs, these compounds can inhibit bacterial CAs, which are crucial for bacterial growth and virulence.[4]
-
Disruption of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[7][17]
Experimental Evaluation of Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamide derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Experimental Protocol: Broth Microdilution for MIC Determination [20][21]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
-
Serial Dilution of Compound:
-
Perform a serial two-fold dilution of the benzenesulfonamide derivative in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Experimental Protocol: MBC Determination [20]
-
Subculturing:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium.
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.
-
Diagram: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Other Notable Biological Activities
Beyond the well-established roles in CA inhibition, cancer, and microbial infections, benzenesulfonamide derivatives have demonstrated a broad spectrum of other biological activities, highlighting their therapeutic potential in various other disease areas. These include:
-
Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in both in vitro and in vivo models, suggesting their potential for treating inflammatory disorders.[16][22][23][24]
-
Anticonvulsant Activity: As mentioned earlier, inhibition of specific brain CA isoforms by benzenesulfonamides can lead to anticonvulsant effects.[5]
-
Antidiabetic Activity: Some novel benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic properties, showing promising results in preclinical models.[25]
Conclusion and Future Perspectives
The benzenesulfonamide scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The ability to fine-tune the biological activity through targeted chemical modifications, guided by an understanding of structure-activity relationships, ensures its continued relevance in modern drug discovery. The diverse mechanisms of action exhibited by these derivatives, from enzyme inhibition to modulation of protein-protein interactions, open up a vast therapeutic landscape.
Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or cellular targets to minimize off-target effects and enhance therapeutic efficacy. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation benzenesulfonamide-based drugs with improved pharmacological profiles. As our understanding of the molecular basis of diseases deepens, the adaptable nature of the benzenesulfonamide core will undoubtedly be leveraged to address new and challenging therapeutic targets.
References
- Fantacuzzi, M., D'Agostino, I., Carradori, S., Carta, F., Agamennone, M., Angelib, A., & Sannioc, F. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.
- Kumar, R., et al. (2021). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.
- Ojima, I., et al. (1995). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. PubMed.
- Guzel-Akdemir, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.
- O'Brien, S., et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed.
- Hosseinzadeh, L., et al. (2013). Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives. PubMed.
- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
- Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC - NIH.
- Sławiński, J., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.
- Ocaña, A., & Pandiella, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- Onwubiko, N. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers.
- Wang, Y., et al. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.
- Al-Abdullah, E. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC - PubMed Central.
- ResearchGate. (n.d.). Benzenesulfonamide derivatives of antibacterial activity.
- Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT 2 receptor antagonists. PubMed.
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
- Guzel-Akdemir, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.
- Liu, Y., et al. (2017). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.
- Ghorab, M. M., et al. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. PubMed.
- Wistrand, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing.
- Petrikaite, V., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.
- Al-Hourani, B. J., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Al-Balas, Q., et al. (2018). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Semantic Scholar.
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.
- Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.
- Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. ResearchGate.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
- Onwubiko, N. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
- Van den Bossche, S., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- ResearchGate. (n.d.). The bioactivity of benzenesulfonyl hydrazones: A short review.
- Nikolaou, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
- ResearchGate. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 25. Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. While direct experimental data on this specific molecule is nascent, the rich pharmacology of the broader benzenesulfonamide class offers a fertile ground for hypothesis-driven target discovery. This document synthesizes existing knowledge on structurally related compounds to propose a rational, multi-pronged strategy for identifying and validating its mechanism of action and therapeutic applications. We will delve into potential target classes including carbonic anhydrases, inflammatory enzymes, and key players in oncology, providing detailed, field-proven experimental protocols to empower researchers in their quest to unlock the therapeutic promise of this compound.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
Benzenesulfonamides represent a cornerstone in modern drug discovery, with their derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] The sulfonamide moiety (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of a wide array of metalloenzymes.[1] The versatility of the benzenesulfonamide scaffold, allowing for diverse substitutions on the aromatic ring and the sulfonamide nitrogen, provides a powerful platform for tuning potency, selectivity, and pharmacokinetic properties.
This compound is a compound of significant interest due to its unique combination of a bromine substituent on the benzene ring and an N-linked 3-methoxypropyl group. These features are poised to modulate its interaction with various biological targets, potentially leading to novel therapeutic activities. This guide will explore the most probable therapeutic targets based on an analysis of analogous compounds and provide a comprehensive roadmap for their experimental validation.
Potential Therapeutic Target Classes and Mechanistic Hypotheses
Based on the extensive literature on benzenesulfonamide derivatives, we have identified several high-priority target classes for this compound.
Carbonic Anhydrases: The Classic Target
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs play a critical role in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance. Their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer.
Hypothesized Mechanism of Action:
The sulfonamide group of this compound is hypothesized to coordinate with the zinc ion (Zn²⁺) in the active site of carbonic anhydrases. This interaction would displace a water molecule or hydroxide ion, thereby inhibiting the enzyme's catalytic activity. The 2-bromo and N-(3-methoxypropyl) substituents are expected to form specific interactions with amino acid residues within the active site cavity, which could confer isoform-selective inhibition.
Diagram 1: Hypothesized Inhibition of Carbonic Anhydrase
Caption: Hypothesized binding of the compound to the zinc ion in the carbonic anhydrase active site.
Enzymes of the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzenesulfonamide derivatives have been investigated as inhibitors of key enzymes in the inflammatory pathway, such as lipoxygenases and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]
Hypothesized Mechanism of Action:
The anti-inflammatory potential of this compound may stem from its ability to inhibit enzymes involved in the synthesis of pro-inflammatory mediators. For instance, it could potentially bind to the active site of 5-lipoxygenase (5-LOX) or mPGES-1, thereby blocking the production of leukotrienes or prostaglandin E2, respectively. The specific chemical features of the molecule would dictate its affinity and selectivity for these enzymes.
Oncological Targets: Beyond Carbonic Anhydrases
The application of benzenesulfonamides in oncology is an expanding field of research. While the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII) is a well-established anticancer strategy, other targets are also emerging.
-
Tubulin Polymerization: Certain benzenesulfonamide derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3]
-
PI3K/mTOR Pathway: The PI3K/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Novel sulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR.[4]
Hypothesized Mechanism of Action:
-
Tubulin Inhibition: this compound could potentially bind to the colchicine binding site of tubulin, thereby preventing its polymerization into microtubules. This would disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
PI3K/mTOR Inhibition: The compound might fit into the ATP-binding pocket of PI3K and/or mTOR, acting as a competitive inhibitor and blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Diagram 2: Potential Anticancer Mechanisms of Action
Caption: Potential anticancer mechanisms through inhibition of tubulin polymerization or the PI3K/mTOR pathway.
Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound. The following protocols provide a comprehensive framework for this endeavor.
Initial Target Engagement and Potency Assessment
The first step is to determine if the compound interacts with the proposed target proteins and to quantify the potency of this interaction.
Table 1: Summary of Initial Screening Assays
| Target Class | Recommended Assay | Key Parameters to Determine |
| Carbonic Anhydrases | Stopped-flow CO₂ hydrase assay | IC₅₀, Kᵢ |
| Inflammatory Enzymes | Enzyme activity assays (e.g., 5-LOX, COX-2, mPGES-1) | IC₅₀ |
| Tubulin | Tubulin polymerization assay | IC₅₀ |
| PI3K/mTOR | Kinase activity assays (e.g., LanthaScreen™, ADP-Glo™) | IC₅₀ |
Diagram 3: General Workflow for Initial Target Validation
Caption: A stepwise approach for the initial validation of therapeutic targets.
Detailed Experimental Protocols
-
Objective: To determine the inhibitory potency (Kᵢ) of this compound against various human CA isoforms (e.g., hCA I, II, IX, XII).
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric indicator.
-
Materials:
-
Purified recombinant human CA isoforms
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer (e.g., HEPES-Tris) containing a pH indicator (e.g., p-nitrophenol)
-
This compound stock solution in DMSO
-
Acetazolamide (positive control)
-
-
Procedure:
-
Equilibrate the buffer and enzyme solutions to the desired temperature (e.g., 25°C).
-
Prepare a series of dilutions of the test compound and the positive control.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rates of reaction.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
-
-
Objective: To assess the effect of the compound on the polymerization of tubulin in vitro.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
-
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., G-PEM buffer with GTP)
-
Spectrophotometer with a temperature-controlled cuvette holder
-
This compound stock solution in DMSO
-
Colchicine or Paclitaxel (positive controls for inhibition and promotion, respectively)
-
-
Procedure:
-
Prepare dilutions of the test compound and controls in polymerization buffer.
-
Add tubulin to the cuvettes on ice to prevent premature polymerization.
-
Place the cuvettes in the spectrophotometer and equilibrate to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value by measuring the inhibition of the maximum polymerization rate at various compound concentrations.
-
Cellular Assays for Target Validation
Once a direct interaction with a purified target is established, it is crucial to confirm that the compound exerts its effect through this target in a cellular context.
Table 2: Cellular Assays for Target Validation
| Target Class | Recommended Cellular Assay | Endpoint Measurement |
| Carbonic Anhydrases | Cell-based thermal shift assay (CETSA) | Target protein stabilization |
| Inflammatory Enzymes | LPS-stimulated cytokine release assay in macrophages | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Tubulin | Immunofluorescence microscopy of microtubule network | Disruption of microtubule structure, cell cycle analysis (G2/M arrest) |
| PI3K/mTOR | Western blot analysis of downstream signaling | Phosphorylation status of Akt, S6K, 4E-BP1 |
Future Directions and Concluding Remarks
The exploration of this compound's therapeutic potential is a promising endeavor. The benzenesulfonamide scaffold has a proven track record in drug development, and the unique structural features of this particular compound warrant a thorough investigation. The proposed target classes—carbonic anhydrases, inflammatory enzymes, and oncological targets—provide a solid foundation for initiating a comprehensive drug discovery program.
The experimental workflows outlined in this guide offer a robust and logical progression from initial in vitro screening to cellular target validation. Successful identification and validation of a primary target will pave the way for lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs. It is through such a systematic and scientifically rigorous approach that the true therapeutic value of this compound can be realized.
References
- 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide | C11H16BrNO3S | CID 47429869 - PubChem. (n.d.).
- Eze, F. U., Okoro, U. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. (n.d.).
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (2023).
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. (2015).
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Preamble: The Strategic Imperative for Predictive Modeling
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges, high attrition rates, and significant financial investment. The ability to predict a molecule's behavior before it is even synthesized is not merely an academic exercise; it is a strategic imperative. In silico modeling provides a powerful lens through which we can scrutinize molecular interactions, forecast pharmacokinetic profiles, and intelligently guide the optimization of lead compounds.
This guide focuses on a specific molecule of interest: 2-bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS: 848906-56-9, Molecular Formula: C10H14BrNO3S)[1][2]. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[3][4][5][6]. The specific substitutions on this particular molecule—a bromine atom at the 2-position and an N-(3-methoxypropyl) group—present a unique profile for targeted interactions.
This document is structured not as a rigid protocol but as a dynamic, logical workflow. It is designed for researchers, computational chemists, and drug development professionals, providing not just the "how" but the critical "why" behind each computational decision. We will navigate the multifaceted process of building a robust, predictive model for this compound, from initial structure preparation to the nuanced interpretation of simulation data.
Section 1: Foundational Analysis and Ligand Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Before any simulation can be initiated, the ligand, this compound, must be accurately represented in a three-dimensional, energetically favorable conformation.
Rationale for Meticulous Preparation
A poorly prepared ligand structure, with incorrect bond orders, missing hydrogens, or a high-energy conformation, will produce meaningless results in subsequent docking and simulation studies. The goal is to generate a low-energy 3D conformation that accurately reflects the molecule's geometry and charge distribution, as this is the state in which it will approach its biological target.
Protocol: Ligand Structure Generation and Optimization
-
2D Structure Acquisition:
-
Begin by obtaining the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string or from a chemical database.
-
SMILES: COC(CCN(S(=O)(=O)C1=CC=CC=C1Br)CC)C (Note: This is a representative SMILES; verification is crucial).
-
-
Conversion to 3D and Initial Cleanup:
-
Utilize a computational chemistry tool (e.g., Open Babel, ChemDraw) to convert the 2D representation into an initial 3D structure.
-
This process adds explicit hydrogen atoms. It is critical to ensure the protonation state is appropriate for a physiological pH (typically 7.4). For a sulfonamide, the nitrogen is generally not protonated.
-
-
Energy Minimization (Geometry Optimization):
-
The initial 3D structure is likely not in a low-energy state. Subject the molecule to energy minimization using a suitable force field (e.g., MMFF94 or UFF).
-
This step optimizes bond lengths, bond angles, and torsion angles to find a local energy minimum, resulting in a more realistic conformation. The output is typically saved in a .mol2 or .sdf file format, which retains the 3D coordinates and atom types.
-
Section 2: Target Identification and Receptor Preparation
The biological activity of a compound is defined by its interactions with macromolecular targets. The sulfonamide class of molecules is known to interact with a variety of enzymes, often through coordination of the sulfonamide group with a metal ion in the active site[5].
Evidence-Based Target Selection
Given the broad spectrum of activity for sulfonamides, a logical starting point for target selection is enzymes that are well-established as sulfonamide binders. A prime example is Dihydropteroate Synthase (DHPS) , a key enzyme in the bacterial folate synthesis pathway and the target of sulfa antibacterial drugs[7]. We will proceed with E. coli DHPS as our hypothetical target.
Protocol: Receptor Structure Preparation
-
PDB Structure Retrieval:
-
Download the crystal structure of E. coli DHPS from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1AJ0 , which is a complex containing a sulfanilamide inhibitor[7]. This provides a validated binding pocket.
-
-
Receptor Cleaning and Standardization:
-
The raw PDB file contains non-essential components that must be removed. This includes water molecules (unless a specific water molecule is known to be critical for binding), co-solvents, and any co-crystallized ligands.
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools), perform the following cleanup steps:
-
Remove all water molecules.
-
Remove the original ligand (sulfanilamide) and any other heteroatoms.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct bond orders.
-
-
-
Energy Minimization and Refinement:
-
To relieve any steric clashes introduced during hydrogen addition, perform a restrained energy minimization of the protein structure. The backbone atoms are typically fixed, while the side chains are allowed to relax. This is crucial for ensuring the receptor is in a low-energy, realistic state for docking[7].
-
Workflow for Ligand and Receptor Preparation
Caption: Workflow for preparing the ligand and receptor for docking.
Section 3: Molecular Docking: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex[8]. It is a foundational method for virtual screening and understanding structure-activity relationships (SAR).
The Causality of Docking Choices
The docking process involves two main components: a search algorithm to generate various ligand poses within the binding site and a scoring function to estimate the binding affinity for each pose. The choice of docking software (e.g., AutoDock Vina, Glide) and the definition of the binding site are critical decisions that directly impact the outcome.
Protocol: Molecular Docking of this compound into DHPS
-
Binding Site Definition (Grid Generation):
-
The binding site must be defined as a three-dimensional grid box. Since we are using a PDB structure with a known inhibitor, the most reliable approach is to center the grid box on the position of the co-crystallized ligand (sulfanilamide in 1AJ0)[7][9].
-
The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large as to introduce unnecessary search space.
-
-
Execution of Docking Algorithm:
-
Using a program like AutoDock Vina, the prepared ligand (.pdbqt file) and receptor (.pdbqt file) are provided as inputs, along with the grid box coordinates.
-
The software's search algorithm (e.g., a genetic algorithm) will explore different conformations and orientations of the ligand within the defined grid.
-
The scoring function will evaluate each pose, estimating the free energy of binding. The output is a series of ranked poses, with the top-ranked pose representing the most probable binding mode.
-
-
Analysis of Docking Results:
-
Binding Affinity (Docking Score): The primary quantitative output is the docking score, typically expressed in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.
-
Binding Pose Analysis: Visually inspect the top-ranked poses. The analysis should focus on key intermolecular interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Look for interactions between the aromatic ring of the ligand and nonpolar residues in the binding pocket.
-
Ionic/Electrostatic Interactions: The sulfonamide group is a key player here.
-
-
Validation: A crucial self-validating step is to re-dock the original co-crystallized ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD)[10].
-
Docking Workflow Diagram
Caption: The molecular docking workflow from inputs to analysis.
Table 1: Hypothetical Docking Results
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | DHPS (1AJ0) | -8.5 | Arg63, Lys221, Ser222 |
| Sulfanilamide (Control) | DHPS (1AJ0) | -6.2 | Arg63, Lys221, Ser222 |
Section 4: Post-Docking Validation with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to assess the stability of the predicted protein-ligand complex over time, providing a more rigorous validation of the docking results[11][12].
Rationale for Simulating Dynamics
An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. For a protein-ligand complex, this allows us to observe whether the ligand remains stably bound in the predicted pose or if it dissociates or shifts to a different conformation. This adds a layer of confidence to the static docking prediction[12].
Protocol: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
The starting point is the top-ranked docked pose of the this compound-DHPS complex.
-
Solvation: The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge and to mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
The entire solvated system undergoes energy minimization to remove steric clashes.
-
A two-phase equilibration process follows:
-
NVT Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints on the protein and ligand are gradually released during this phase.
-
-
-
Production MD Run:
-
With all restraints removed, the production simulation is run for a significant timescale (e.g., 50-100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
-
MD Simulation Workflow Diagram
Caption: General workflow for a molecular dynamics simulation.
Section 5: In Silico ADMET Profiling
A compound with high potency against its target is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is essential to reduce late-stage failures[13][14][15].
The Imperative of Early-Stage Profiling
Computational ADMET models use a molecule's structure to predict its physicochemical and pharmacokinetic properties. These predictions guide medicinal chemists in optimizing the compound to have a more drug-like profile[4][15].
Protocol: Predicting ADMET Properties
A variety of web-based servers and software packages (e.g., pkCSM, SwissADME) can be used to predict ADMET properties from the ligand's SMILES string or 3D structure.
-
Input: Provide the structure of this compound.
-
Prediction: The software calculates various descriptors and uses pre-built models to predict properties.
-
Analysis: Evaluate the predicted properties against established thresholds for drug-likeness.
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation / Desirability |
| Absorption | ||
| Human Intestinal Absorption | > 90% | High (Good) |
| Caco-2 Permeability (logPapp) | > 0.9 | High (Good) |
| Distribution | ||
| BBB Permeability (logBB) | < -1.0 | Low (Desirable for non-CNS drugs) |
| Plasma Protein Binding | ~ 85% | Moderate |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Good (Low risk of drug-drug interactions) |
| CYP3A4 Inhibitor | No | Good (Low risk of drug-drug interactions) |
| Excretion | ||
| Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Good (Low mutagenic potential) |
| hERG I Inhibitor | No | Good (Low risk of cardiotoxicity) |
| Physicochemical | ||
| Lipinski's Rule of Five | 0 Violations | Drug-like |
Note: The values in this table are hypothetical and for illustrative purposes. They would be generated using a predictive tool like pkCSM[16] or ADMETlab[14].
Conclusion: Synthesizing a Coherent Predictive Narrative
This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a holistic profile of this compound. The docking studies predict a high-affinity binding mode to bacterial DHPS, which is then confirmed to be stable by MD simulations. Furthermore, the ADMET profiling suggests that the molecule possesses a favorable drug-like profile with a low risk of toxicity.
This multi-faceted computational approach provides a strong, data-driven rationale for prioritizing this compound for chemical synthesis and subsequent in vitro validation. It exemplifies how modern computational chemistry serves not just as a screening tool but as an integral part of the intelligent design and de-risking of novel therapeutic agents.
References
- Pharmacophore modeling in drug design. (2025). PubMed.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021).
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). ScienceDirect.
- This compound, min 98%, 1 gram.CP Lab Safety.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023).
- ADMET Predictions - Comput
- In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). Preprints.org.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). SpringerLink.
- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021).
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024). PubMed Central.
- How do you predict ADMET properties of drug candid
- pkCSM - predicting small-molecule pharmacokinetic properties using graph-based sign
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Put
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- 2-Bromo-N-(3-methoxypropyl)benzenesulphonamide.Santa Cruz Biotechnology.
- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.Romanian Journal of Biophysics.
- Complete Guide to Script-Based Molecular Docking! | Autodock Vina Masterclass. (2025). YouTube.
- Molecular Docking Tutorial.University of Naples Federico II.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjb.ro [rjb.ro]
- 9. youtube.com [youtube.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. aurlide.fi [aurlide.fi]
- 16. pkCSM [biosig.lab.uq.edu.au]
Probing the Enigmatic Mechanism of Action of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: A Technical Guide to Putative Biological Roles
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the hypothetical mechanisms of action for the novel chemical entity, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of research on the broader benzenesulfonamide class to construct a series of well-grounded, testable hypotheses. We posit that the structural motifs of this compound—namely the benzenesulfonamide core, the ortho-bromo substitution, and the N-(3-methoxypropyl) side chain—render it a plausible modulator of several key biological pathways. The primary speculative mechanisms explored herein encompass the inhibition of metalloenzymes, particularly carbonic anhydrases, interference with inflammatory signaling cascades, and potential modulation of central nervous system targets. This whitepaper is designed to serve as a foundational resource, providing the theoretical framework and detailed experimental roadmaps necessary to systematically investigate the pharmacological potential of this compound.
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone of modern pharmacopoeia, celebrated for its remarkable versatility and capacity to interact with a wide array of biological targets.[1][2] From the pioneering sulfa antibiotics that revolutionized medicine to contemporary treatments for cancer, glaucoma, and central nervous system disorders, this chemical scaffold has demonstrated profound therapeutic relevance.[2][3][4] The sulfonamide group (-SO₂NH-) is a key pharmacophoric feature, often acting as a zinc-binding motif, which is crucial for the inhibition of a vast family of metalloenzymes.[1][5] The specific biological activity of a benzenesulfonamide derivative is intricately dictated by the substitution patterns on both the aromatic ring and the sulfonamide nitrogen.
This compound is a distinct entity within this class, characterized by a bromine atom at the ortho position of the benzene ring and an N-linked 3-methoxypropyl group. While no specific biological activity has been documented for this compound in publicly available literature, its structural components provide a logical basis for formulating hypotheses regarding its potential mechanism of action. This guide will deconstruct the molecule's features to propose several plausible biological roles and outline the experimental strategies required for their validation.
Hypothesis I: Carbonic Anhydrase Inhibition
A primary and well-established role for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][5][6] CAs are integral to a multitude of physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance. Their dysregulation is implicated in various pathologies such as glaucoma, edema, and certain cancers.[6]
Scientific Rationale
The core hypothesis is that the sulfonamide moiety of this compound directly coordinates with the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases, thereby disrupting their enzymatic function.[1][5] The N-(3-methoxypropyl) and 2-bromo substituents are predicted to extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both the potency and isoform selectivity of the inhibition.[1] The ortho-bromo group, in particular, may confer a unique conformational constraint or engage in halogen bonding, potentially leading to a distinct inhibitory profile against the various human CA isoforms (e.g., CA I, II, IX, XII).
Proposed Signaling Pathway
Caption: Hypothesized inhibition of carbonic anhydrase by this compound.
Experimental Validation Protocol
Objective: To determine if this compound inhibits carbonic anhydrase activity and to characterize its potency and isoform selectivity.
Methodology: In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagents and Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
4-Nitrophenyl acetate (substrate)
-
HEPES buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
In a 96-well plate, add the appropriate buffer, the CA enzyme isoform, and varying concentrations of the test compound or control.
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate, which produces the yellow-colored 4-nitrophenolate anion, by measuring the absorbance at 400 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Data Analysis and Interpretation:
| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| This compound | TBD | TBD | TBD | TBD |
| Acetazolamide (Control) | ~0.25 | ~0.012 | ~0.025 | ~0.0058 |
| TBD: To Be Determined. Control values are approximate and based on literature. |
A low IC₅₀ value would indicate potent inhibition. Differential IC₅₀ values across the isoforms would suggest selective inhibition, a highly desirable property in drug development.
Hypothesis II: Modulation of Inflammatory Pathways
Benzenesulfonamide derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of enzymes involved in the eicosanoid biosynthesis pathway.[1][7]
Scientific Rationale
We hypothesize that this compound may act as an inhibitor of key pro-inflammatory enzymes such as lipoxygenases (LOX) or cyclooxygenases (COX). The structural features of the compound, including its aromatic ring and lipophilic side chain, are consistent with moieties found in known inhibitors of these enzymes. By blocking the production of inflammatory mediators like prostaglandins and leukotrienes, the compound could exert a potent anti-inflammatory effect.
Proposed Experimental Workflow
Caption: Experimental workflow for validating the anti-inflammatory hypothesis.
Experimental Validation Protocol
Objective: To assess the anti-inflammatory potential of this compound.
Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed cells into 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Analysis:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Quantify the levels of key inflammatory mediators, such as Prostaglandin E₂ (PGE₂) and Leukotriene B₄ (LTB₄), using commercially available ELISA kits.
-
Measure cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced mediator production.
-
-
Interpretation: A dose-dependent reduction in the levels of PGE₂ and/or LTB₄ in the supernatant of LPS-stimulated cells, without significant cytotoxicity, would strongly support an anti-inflammatory mechanism of action.
Hypothesis III: Central Nervous System (CNS) Activity
The versatility of the sulfonamide scaffold extends to the treatment of CNS diseases, where derivatives can function as enzyme inhibitors, ion channel modulators, or receptor ligands.[3] Notably, benzenesulfonamide analogs have been investigated as modulators of the 5-HT₆ serotonin receptor, a target for cognitive disorders.[8]
Scientific Rationale
The physicochemical properties of this compound, including its potential for blood-brain barrier penetration, suggest it could engage with CNS targets. The N-(3-methoxypropyl) side chain may facilitate interactions with specific receptor binding pockets. We hypothesize that the compound could act as a ligand for CNS receptors, such as the 5-HT₆ receptor, or modulate the activity of CNS-related enzymes or ion channels.
Experimental Validation Protocol
Objective: To screen for potential CNS activity, focusing on receptor binding.
Methodology: Radioligand Binding Assay
-
Target Selection:
-
Select a panel of CNS receptors relevant to the benzenesulfonamide class, with a primary focus on the human recombinant 5-HT₆ receptor.[8]
-
-
Assay Procedure:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-LSD for the 5-HT₆ receptor) in the presence of increasing concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
-
Data Analysis:
-
Calculate the percentage of specific binding displaced by the test compound at each concentration.
-
Determine the Ki (inhibitory constant) value by fitting the data to a one-site competition model.
-
-
Interpretation: A low Ki value indicates a high binding affinity for the receptor, suggesting that this compound may act as a modulator of that specific CNS target. Follow-up functional assays (e.g., cAMP accumulation assays for G-protein coupled receptors) would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the benzenesulfonamide class provides a robust foundation for targeted investigation.[1] The speculative mechanisms proposed herein—carbonic anhydrase inhibition, anti-inflammatory pathway modulation, and CNS receptor engagement—offer compelling and experimentally tractable avenues for future research. The outlined protocols provide a clear and logical roadmap for validating these hypotheses. Successful validation of any of these mechanisms could unveil novel therapeutic applications for this intriguing molecule, underscoring the enduring power of the benzenesulfonamide scaffold in the quest for new medicines.
References
- Supuran, C. T. (2016). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- Al-Balas, Q., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI.
- Al-Attas, A. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH).
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com.
- BenchChem. (2025). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. BenchChem.
- Rosse, G. (2012). Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: Patent Highlight. ACS Medicinal Chemistry Letters.
- Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity of N-substituted benzenesulfonamides
An In-Depth Technical Guide to the Lipophilicity of N-Substituted Benzenesulfonamides
Introduction
N-substituted benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The versatility of the sulfonamide group, coupled with the vast possibilities for substitution on both the benzene ring and the sulfonamide nitrogen, allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[3][4].
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the lipophilicity of N-substituted benzenesulfonamides. Moving beyond a mere listing of facts, this document delves into the causality behind experimental choices and the logic of structure-activity relationships. We will examine the theoretical underpinnings of lipophilicity, detail robust experimental and computational methodologies for its assessment, and synthesize this knowledge to offer field-proven insights into how lipophilicity can be modulated to optimize drug-like properties.
Part 1: The Theoretical Framework of Lipophilicity in Sulfonamides
Lipophilicity, most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, quantifies the affinity of a compound for a lipid-like environment versus an aqueous one[5]. For ionizable molecules like many N-substituted benzenesulfonamides, the distribution coefficient (log D) is a more physiologically relevant parameter, as it considers the partition of both the ionized and non-ionized species at a specific pH[3][6].
The benzenesulfonamide core itself is a polar moiety, but its overall contribution to the lipophilicity of a molecule is significantly influenced by the nature of the substituents. The substituents on the aromatic ring and, crucially, on the sulfonamide nitrogen (the 'N-substituents') dictate the final lipophilicity through a combination of electronic and steric effects. For instance, the addition of alkyl or aryl groups will generally increase lipophilicity, while the introduction of polar functional groups like hydroxyl or carboxyl groups will decrease it.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) studies are powerful tools in this context. They aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or, in the case of QSRR, with its retention behavior in chromatography, which is a surrogate for lipophilicity[3][7][8]. These models can help predict the lipophilicity of novel sulfonamide derivatives before their synthesis, thereby guiding the design of compounds with a more favorable ADMET profile[4][9].
Part 2: Experimental Determination of Lipophilicity
While the traditional "shake-flask" method is recognized by organizations like the OECD for log P determination, it is often laborious, time-consuming, and requires a significant amount of pure compound[5]. For these reasons, reversed-phase high-performance liquid chromatography (RP-HPLC) has become the method of choice for the rapid and reliable determination of lipophilicity in a drug discovery setting[3][5][10]. The International Union of Pure and Applied Chemistry (IUPAC) and the OECD consider RP-HPLC an equivalent method to the shake-flask approach for logP estimation[3].
Principle of RP-HPLC for Lipophilicity Measurement
In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase (typically a mixture of water or buffer and an organic modifier like methanol or acetonitrile). A compound's retention on the column is primarily governed by its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times[3][4]. The retention factor (k) is measured, and its logarithm (log k) is linearly related to the concentration of the organic modifier in the mobile phase. By extrapolating this linear relationship to 100% aqueous mobile phase, a chromatographic hydrophobicity index (log kw) is obtained, which is highly correlated with log P.
Experimental Protocol: Determination of Lipophilicity (log kw) by RP-HPLC
1. Materials and Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- Reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 150 mm).
- Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4 to determine log D7.4).
- Mobile Phase B: Methanol or Acetonitrile.
- Test compounds and a set of calibration standards with known log P values.
- Data acquisition and processing software.
2. Standard and Sample Preparation:
- Prepare stock solutions of test compounds and standards in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.
- Further dilute the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).
3. Chromatographic Conditions:
- Column Temperature: 25 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at a wavelength appropriate for the compounds of interest.
- Mobile Phase Gradient: Perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% Methanol in buffer).
4. Data Acquisition:
- For each isocratic run, inject the samples and record the retention time of the compound (tR) and the column dead time (t0), which can be determined by injecting a non-retained compound like uracil.
- Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0 .
5. Data Analysis:
- For each compound, plot log k versus the percentage of the organic modifier in the mobile phase.
- Perform a linear regression analysis on the data points. The y-intercept of the regression line corresponds to the log kw value, which is the extrapolated log k value in 100% aqueous mobile phase.
- The log kw values can be used directly as a measure of lipophilicity or can be used to calculate log P values by creating a calibration curve with the standards of known log P.
Caption: Workflow for experimental determination of lipophilicity using RP-HPLC.
Part 3: Computational Prediction of Lipophilicity
In silico methods for predicting log P are invaluable in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds[4]. These computational approaches can be broadly categorized:
-
Atom-based methods: Calculate log P by summing the contributions of individual atoms.
-
Fragment-based methods: Dissect a molecule into fragments and sum their contributions to log P.
-
Whole molecule methods: Use topological or quantum mechanical descriptors of the entire molecule to predict log P.
While these methods are powerful, it is crucial to recognize their limitations. Different algorithms can yield significantly different predicted log P values for the same molecule, with variations of several log units not being uncommon[3][4]. Therefore, it is best practice to use multiple prediction tools and to view the results as a guide rather than an absolute measure. Whenever possible, computational predictions should be validated with experimental data for a representative set of compounds.
Part 4: Structure-Lipophilicity Relationships of N-Substituted Benzenesulfonamides
The lipophilicity of an N-substituted benzenesulfonamide is a composite of the contributions from the benzenesulfonamide core and its substituents. The following table summarizes general trends observed for the impact of various substituents on lipophilicity.
| Substituent Type | Location | General Effect on Lipophilicity (log P) | Rationale |
| Alkyl Chains | N-position or Ring | Increase | Increases the nonpolar surface area of the molecule. |
| Aromatic Rings | N-position or Ring | Significant Increase | Adds a large, hydrophobic moiety to the structure. |
| Halogens (F, Cl, Br, I) | Ring | Increase | Halogens are generally lipophilic, with the effect increasing with size. |
| Hydroxyl (-OH) | N-substituent or Ring | Decrease | Introduces a polar group capable of hydrogen bonding with water. |
| Carboxyl (-COOH) | N-substituent or Ring | Significant Decrease | Can ionize to a highly polar carboxylate group. |
| Amine (-NH2) | N-substituent or Ring | Decrease | A polar group that can be protonated at physiological pH. |
| Nitro (-NO2) | Ring | Varies (slight increase/decrease) | The nitro group is polar but can also participate in resonance, complicating its effect. |
Note: These are general trends and the final effect can be influenced by the substituent's position and interaction with other functional groups.
Part 5: Application in Drug Design and Development
The strategic modulation of lipophilicity is a key aspect of lead optimization. For N-substituted benzenesulfonamides, this often involves a careful balancing act. For instance, while increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity[3][4].
The "rule of five," proposed by Lipinski, provides a useful guideline, suggesting that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated log P is over 5. Many studies on biologically active sulfonamides have shown that they generally adhere to these rules[11][12].
By understanding the principles outlined in this guide, medicinal chemists can rationally design N-substituted benzenesulfonamides with an optimized lipophilicity profile, thereby increasing the probability of developing a successful drug candidate.
Caption: Interplay of lipophilicity and other properties in drug design.
References
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
- Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. PubMed. [Link]
- Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores. American Chemical Society. [Link]
- Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions.
- Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations.
- Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.
- Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set.
- The lipophilicity parameters of sulfonamide derivatives were clustered...
- Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]
- Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed Central. [Link]
- QSAR analysis of thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonist. PubMed. [Link]
- Determination of Lipophilicity Constants of Sulfonamide Substituents.
- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
- Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design.
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. springer.com. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- A python based algorithmic approach to optimize sulfonamide drugs via mathem
- (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.
- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QSAR analysis of thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a valuable building block in contemporary drug discovery, particularly in the development of protein degraders.[1] The procedure is designed for reproducibility and scalability, detailing the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 3-methoxypropylamine. We elaborate on the mechanistic rationale, safety considerations, purification techniques, and characterization methods to ensure the synthesis of a high-purity final product. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for obtaining this key intermediate.
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[2] Its enduring importance stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form critical hydrogen bonds with biological targets. The synthesis of N-substituted sulfonamides is a fundamental transformation in the development of new chemical entities.
This protocol focuses on the targeted synthesis of this compound. The presence of the ortho-bromo substituent on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, while the N-(3-methoxypropyl) group can influence solubility and pharmacokinetic properties. This compound is classified as a protein degrader building block, suggesting its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that are at the forefront of modern pharmacology.
The synthetic strategy employed is the classical and highly reliable reaction of a sulfonyl chloride with a primary amine.[3][4] This method is favored for its efficiency, broad substrate scope, and predictable outcomes.
Reaction Mechanism and Rationale
The formation of the sulfonamide bond proceeds via a nucleophilic attack of the primary amine, 3-methoxypropylamine, on the highly electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. The reaction is facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: General reaction scheme for sulfonamide formation.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | 2.56 g | 1.0 |
| 3-Methoxypropylamine | 5332-73-0 | C₄H₁₁NO | 89.14 | 0.98 g (1.1 mL) | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 2.1 mL | 1.5 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | ~30 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | ~30 mL | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | NaCl | 58.44 | ~30 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | - |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Addition funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and clamps
Detailed Experimental Protocol
Safety First: This protocol must be performed in a well-ventilated chemical fume hood. 2-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][6][7] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Caption: Workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (0.98 g, 1.1 mL, 11 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the amine.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution.
Step 2: Addition of Sulfonyl Chloride
-
In a separate beaker, dissolve 2-bromobenzenesulfonyl chloride (2.56 g, 10 mmol) in anhydrous DCM (20 mL).
-
Transfer this solution to an addition funnel and add it dropwise to the cold, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to 2-bromobenzenesulfonyl chloride is no longer visible.
-
Step 4: Aqueous Workup
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 15 mL) - to remove excess amine and triethylamine.
-
Saturated NaHCO₃ solution (1 x 30 mL) - to remove any residual acid.
-
Brine (1 x 30 mL) - to reduce the solubility of organic material in the aqueous layer.
-
-
Self-Validation: The formation of a precipitate (triethylamine hydrochloride) during the reaction is a positive indicator. During the workup, careful separation of layers is key to high purity.
Step 5: Isolation of Crude Product
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate for 10-15 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or a waxy solid.
Step 6: Purification
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
Characterization and Expected Results
The final product should be characterized to confirm its identity and assess its purity.
-
Physical Appearance: Expected to be an off-white solid or a colorless to pale yellow oil.
-
Yield: A typical yield for this reaction is in the range of 75-90%.
-
Purity: Purity should be >98% as determined by HPLC and NMR.
-
Spectroscopic Data:
-
¹H NMR: Expect characteristic signals for the aromatic protons (multiplets in the 7-8 ppm region), the N-CH₂ and O-CH₂ protons (triplets around 3.0-3.5 ppm), the O-CH₃ group (a singlet around 3.3 ppm), and the central CH₂ group (a multiplet around 1.7-1.9 ppm).
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₄BrNO₃S[1] |
| Molecular Weight | 308.2 g/mol [1] |
| Theoretical Yield (10 mmol scale) | 3.08 g |
| Expected ¹H NMR (CDCl₃, δ ppm) | ~7.9-7.4 (m, 4H), ~5.0 (t, 1H, NH), ~3.4 (t, 2H), ~3.3 (s, 3H), ~3.1 (q, 2H), ~1.8 (p, 2H) |
| Expected MS (m/z) | [M+H]⁺ at ~308.0 and 310.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Reaction time too short. | - Use fresh, dry 2-bromobenzenesulfonyl chloride.- Ensure at least 1.2-1.5 equivalents of base are used.- Monitor reaction by TLC until starting material is consumed. |
| Incomplete Reaction | - Poor stirring.- Low reaction temperature. | - Ensure vigorous stirring throughout the reaction.- Allow the reaction to proceed at room temperature for a sufficient duration. |
| Difficult Purification | - Formation of di-sulfonated amine.- Co-elution of impurities. | - Use a slight excess (1.1 eq) of the amine, not a large excess.- Optimize the eluent system for chromatography; try a shallower gradient. |
References
- Benchchem. One-Pot Synthesis of Substituted N-Benzylbenzenesulfonamides: A Technical Guide.
- Fisher Scientific. SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride.
- Tokyo Chemical Industry.
- Google Patents.
- Benchchem. A Technical Guide to Substituted N- phenethylbenzenesulfonamides.
- Fisher Scientific. SAFETY DATA SHEET: 4-Bromobenzenesulfonyl chloride.
- Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride 97.
- ECHEMI.
- NIH.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Wikipedia. Sulfonamide (medicine).
- Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride 97 2905-25-1.
- ChemicalBook. 2-Bromobenzenesulphonyl chloride | 2905-25-1.
- CP Lab Safety. This compound, min 98%, 1 gram.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. The protocols detailed herein are grounded in established chemical principles and are designed to be both effective and reproducible.
Introduction: The Importance of Purity for this compound
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The presence of impurities can significantly impact the biological activity, toxicity, and overall quality of the compound, making rigorous purification an essential step in its synthesis and development.
Common impurities in the synthesis of sulfonamides may include unreacted starting materials, such as the corresponding sulfonyl chloride and amine, as well as byproducts from side reactions. Therefore, a robust purification strategy is necessary to obtain a highly pure final product suitable for downstream applications.
Strategic Approach to Purification
A systematic approach to purification is crucial for achieving high purity of this compound. The following flowchart outlines a general strategy, starting from the crude product to the final, purified compound.
Caption: A strategic workflow for the purification of this compound.
Recrystallization: The Classic Path to Purity
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. For sulfonamides, which possess both polar and non-polar moieties, a mixture of solvents is often effective.[1]
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A preliminary screening of solvents is recommended.
| Solvent/Solvent System | Polarity | Rationale for Use |
| Isopropanol/Water | High | Often effective for sulfonamides, balancing polarity.[1] |
| Ethanol/Water | High | A common choice for compounds with moderate polarity.[2] |
| Ethyl Acetate/Hexane | Medium | Good for compounds that are too soluble in pure ethyl acetate. |
| Toluene | Low | Can be effective for aromatic compounds. |
| Acetone | Medium | May be suitable, but its high volatility can be a challenge.[2] |
Single-Solvent Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol
This method is useful when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (in which the compound is poorly soluble) dropwise with constant swirling until the solution becomes persistently cloudy.
-
Crystal Formation: Gently warm the solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Column Chromatography: For Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3] For brominated organic compounds, silica gel is a common stationary phase.[4]
Method Development for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for compounds of moderate polarity.[6] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| TLC Analysis | Essential for determining the optimal eluent composition. Aim for an Rf value of 0.2-0.4 for the desired compound.[3] | Provides a rapid assessment of separation. |
Column Chromatography Protocol
Caption: Step-by-step workflow for column chromatography purification.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Liquid-Liquid Extraction: A Preparatory Purification Step
Liquid-liquid extraction can be a highly effective initial purification step, particularly for removing acidic or basic impurities. The ionizable nature of the sulfonamide group allows for its selective extraction based on the pH of the aqueous phase.[7]
Principles of pH-Based Extraction
Sulfonamides are weakly acidic and can be deprotonated under basic conditions, making them more soluble in the aqueous phase. Conversely, under acidic conditions, they remain in their neutral form and are more soluble in an organic solvent.
Liquid-Liquid Extraction Protocol
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.
-
Basic Wash: Next, wash the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any acidic impurities. The sulfonamide may partition into the aqueous basic layer. If this occurs, the aqueous layer should be collected, re-acidified, and extracted back into an organic solvent.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Purity Assessment
After each purification step, it is crucial to assess the purity of the obtained this compound.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.
By following these detailed protocols and understanding the underlying principles, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their scientific findings.
References
- Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). PubMed Central.
- Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (1978). Journal of Pharmaceutical Sciences.
- Experiment 3 Notes. (2020). Chemistry LibreTexts.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2020). MDPI.
- Pharmaffiliates. (n.d.). Sulfonamide-impurities.
- Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. (2007). PubMed.
- University of Colorado Boulder. (n.d.). Column chromatography.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Yield, purity, and characteristic impurities of the sulfonamide... (2020). ResearchGate.
- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Rochester. (n.d.). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2021). Environmental Science and Pollution Research.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. We present an integrated strategy employing chromatographic and spectroscopic techniques to definitively establish the identity, purity, and impurity profile of the compound. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven protocols and explaining the causality behind critical experimental choices to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Characterization
The quality of an active pharmaceutical ingredient (API) is fundamentally linked to the quality of its starting materials and intermediates. This compound is a sulfonamide derivative whose precise structural integrity and purity are critical for the successful synthesis of downstream target molecules.[1] Inconsistent purity or the presence of unidentified impurities can lead to failed reactions, compromised final product quality, and potential safety concerns.[2]
Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a cornerstone of process understanding and validation. This guide moves beyond simple procedural lists to provide a logical, science-based workflow for characterizing this specific molecule, grounded in internationally recognized standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Compound Profile
A foundational understanding of the analyte's physicochemical properties is essential for methodical analytical development.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 848906-56-9 | [6] |
| Molecular Formula | C₁₀H₁₄BrNO₃S | PubChem |
| Molecular Weight | 324.2 g/mol | PubChem |
| Structure | ![]() | - |
Integrated Analytical Workflow
No single technique can provide a complete picture of a compound's quality. A comprehensive characterization relies on the orthogonal data generated from multiple analytical platforms. The overall strategy involves using chromatography to assess purity and quantify impurities, while spectroscopy provides definitive structural confirmation.
Caption: Integrated workflow for comprehensive characterization.
Part I: Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Expertise & Rationale: HPLC is the principal technique for purity assessment of non-volatile organic compounds like sulfonamides due to its high resolution, sensitivity, and quantitative accuracy.[7][8] A reversed-phase C18 column is the logical starting point, as it effectively retains the moderately non-polar analyte. The use of a photodiode array (PDA) detector is crucial, as it allows for peak purity analysis and detection at the optimal wavelength, enhancing specificity.[9]
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and suppresses interactions with residual column silanols.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with a low UV cutoff.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~1 mg/mL).
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Data Analysis:
-
Calculate the % Purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Identify and quantify impurities against a qualified reference standard if available. The reporting threshold for impurities should be defined based on project requirements, often guided by ICH Q3A/B standards.[10]
-
Trustworthiness: Method Validation Framework A developed method is only trustworthy if it is validated for its intended purpose.[3][11] Validation must be performed according to ICH Q2(R2) guidelines.[3][4]
Caption: Logical flow of HPLC method validation parameters.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity | Analyte peak is resolved from all impurities (Resolution > 2); Peak purity index > 0.999. | Ensures the signal is from the analyte only, free from interference.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). | Demonstrates a direct relationship between concentration and detector response.[11] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at 3 levels. | Measures the closeness of the experimental value to the true value.[10][11] |
| Precision | Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%. | Assesses the method's consistency under various conditions.[11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified.[10] |
| Robustness | RSD of results should remain within limits after small, deliberate changes to method parameters (e.g., flow rate ±10%, pH ±0.2). | Shows the method's reliability during normal usage.[11] |
Part II: Spectroscopic Analysis for Structural Confirmation
NMR Spectroscopy (¹H and ¹³C)
Expertise & Rationale: NMR is the definitive tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The combined data acts as a molecular fingerprint.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
Predicted ¹H NMR Spectrum Interpretation (in CDCl₃):
-
Aromatic Region (δ 7.2-8.0 ppm): Expect four distinct signals corresponding to the protons on the 2-bromophenyl ring, exhibiting complex splitting patterns (multiplets).
-
NH Proton (δ ~5.0-6.0 ppm): A broad singlet or triplet, which may exchange with D₂O.
-
-OCH₃ Group (δ ~3.3 ppm): A sharp singlet, integrating to 3 protons.
-
-CH₂-N- (δ ~3.2 ppm): A triplet or quartet, integrating to 2 protons.
-
-O-CH₂- (δ ~3.5 ppm): A triplet, integrating to 2 protons.
-
Internal -CH₂- (δ ~1.8 ppm): A multiplet (quintet), integrating to 2 protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid and powerful technique for confirming the presence of key functional groups, providing orthogonal evidence for the compound's identity.[12][13]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 | N-H Stretch | Sulfonamide (N-H) |
| ~1340 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide (-SO₂-)[14][15] |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O Stretch | Ether (-OCH₃) |
| ~900 | S-N Stretch | Sulfonamide (S-N)[14] |
| ~750 | C-H Out-of-plane bend | Ortho-disubstituted benzene |
| ~650 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the molecular weight of the compound, which is a critical piece of identifying information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a highly characteristic signature.[16]
Experimental Protocol: MS Analysis
-
Instrumentation: Couple to an LC or GC system, or use direct infusion.
-
Ionization: Electrospray Ionization (ESI) is suitable.
-
Analysis: Scan in positive ion mode.
Expected Mass Spectrum Data:
-
Molecular Ion [M+H]⁺: Expect two major peaks at m/z 324 and 326, with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Sodium Adduct [M+Na]⁺: Peaks may also be observed at m/z 346 and 348.
-
Fragmentation: Key fragments may arise from the loss of the methoxypropyl side chain or cleavage of the S-N bond.
Conclusion
The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and validation framework outlined in this guide, researchers and quality control professionals can ensure the generation of reliable, accurate, and defensible data. This integrated approach confirms the compound's identity, establishes its purity with a high degree of confidence, and provides a robust foundation for its use in regulated drug development and manufacturing environments.
References
- Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Valid
- What is the method of analysis of sulphonamides?. (2023). Quora.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
- ICH and FDA Guidelines for Analytical Method Valid
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. (n.d.).
- The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed).
- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.).
- Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (n.d.).
- Characterization of Impurities in Commercial 2-Bromo-3-methoxybenzaldehyde: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.).
- 2-Bromo-N-(3-methoxypropyl)benzenesulphonamide. (n.d.). Santa Cruz Biotechnology.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG98f8pcCxzYgGbvU9wZuK7PWCnemTKugMhMC44lK8ZT414RpETYkO2HYWio0egGNjZW8fnMean1di4R45SVoKU-GBbrZ6mq8-A494KmysFksv1yYyHH6j2n_WaHGJVrnBF0dyPFlx4o4OG2iONgmG6Di0Z-0Sl8LchUzGe5osEFSjnmt37pBVVknXWSsPP_eoZOj0TbMHxHcAs2-xGkCatNyBAp8E=]([Link]. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). (n.d.). Doc Brown's Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHptYWV_IS56lTlzNs-hbs14_aA_tDDGw0PLMPfJuNBBZfyNM7We85lGC4FoGkmN2MY_ah0beNE4qTuQkPdsqGCGy7pqjmAg5HNKh2JfN8m-4nI125kwuWCk5iZ4_WPmmhsUzaYiw2zM38ECbVSa008dWn_k8wAy2pHqk-nWR3X0UDSUX4FcA==)
- Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. (n.d.). Benchchem.
- Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). Journal of Chemical and Pharmaceutical Research. )
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing 2-bromo-N-(3-methoxypropyl)benzenesulfonamide with Cell-Based Assays
Introduction: The Therapeutic Potential of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] These compounds are recognized for their roles as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting molecules.[1][2][3][5][6][7][8] The specific compound, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, is a member of this versatile class. While direct biological data for this particular molecule is not extensively documented in public literature, its structural features suggest it may interact with various biological targets.[9]
This guide provides a comprehensive framework for researchers to systematically evaluate the biological activity of this compound using a suite of robust cell-based assays. We will proceed from broad phenotypic screens to more focused mechanistic studies, enabling a thorough characterization of the compound's cellular effects. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for compound profiling.
Part 1: Initial Phenotypic Screening - Assessing Cytotoxicity
The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[10] The mitochondrial enzyme succinate dehydrogenase plays a key role in this conversion. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)[10][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 200 µL of cell suspension (e.g., 1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).[10]
-
Cell Treatment: Remove the old medium from the wells and add 200 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Condition |
| Cell Lines | MCF-7, HeLa, A549, MDA-MB-468[10][12] |
| Seeding Density | 1 x 10⁵ cells/mL |
| Compound Conc. | 0.1 µM - 1 mM |
| Incubation Time | 24, 48, 72 hours |
| MTT Conc. | 0.5 mg/mL (final) |
| Wavelength | 540-570 nm |
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once cytotoxicity is established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition. Benzenesulfonamide derivatives have been shown to induce cell cycle arrest and apoptosis.[13][14]
A. Cell Cycle Analysis via Flow Cytometry
Principle: Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of DNA content in a population of cells. This reveals the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), providing insights into whether the compound induces arrest at a specific checkpoint.[13][14]
Protocol: Cell Cycle Analysis
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to quantify the percentage of cells in G1, S, and G2/M phases.
B. Apoptosis Detection: Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Part 3: Target Validation and Pathway Analysis
Given the broad range of targets for benzenesulfonamide derivatives, investigating potential signaling pathway modulation is crucial. Pathways such as PI3K/mTOR and JAK/STAT are known to be affected by this class of compounds.[6][7]
Western Blotting for Signaling Pathway Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key signaling proteins and their phosphorylated (activated) forms, one can determine if this compound modulates specific pathways.
Potential Targets for Investigation:
-
PI3K/mTOR Pathway: p-Akt, p-mTOR, p-S6K[6]
-
JAK/STAT Pathway: p-JAK1, p-STAT1/3[7]
-
Apoptosis Markers: Cleaved Caspase-3, PARP cleavage
-
Cell Cycle Regulators: Cyclin D1, CDK4, p21
Protocol: Western Blotting
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
| Pathway | Key Proteins to Probe | Potential Effect of Inhibitor |
| PI3K/mTOR | p-Akt, p-mTOR | Decreased phosphorylation |
| JAK/STAT | p-JAK1, p-STAT3 | Decreased phosphorylation |
| Apoptosis | Cleaved Caspase-3 | Increased levels |
| Cell Cycle | Cyclin D1, p21 | Decreased Cyclin D1, Increased p21 |
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to characterizing the cellular effects of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies involving cell cycle analysis, apoptosis detection, and signaling pathway investigation, researchers can build a comprehensive biological profile of this novel compound. The results from these assays will provide a strong foundation for further preclinical development and target identification efforts.
References
- Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies.
- MDPI. (n.d.). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease.
- PubMed. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma.
- PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
- PubMed. (n.d.). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis.
- AACR Journals. (n.d.). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis.
- NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
- NIH. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
- Semantic Scholar. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 13. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Efficacy Assessment of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide and Related Compounds
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The following application notes and protocols are provided as a scientific guide for researchers, scientists, and drug development professionals. The compound 2-bromo-N-(3-methoxypropyl)benzenesulfonamide is a molecule for which publicly available data on specific biological activity is limited. Therefore, the therapeutic applications and corresponding animal models described herein are based on the known pharmacology of the broader benzenesulfonamide class of molecules. These protocols are intended to serve as a foundational framework for investigation and require optimization and validation for any specific compound.
Introduction
Benzenesulfonamides are a well-established scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse mechanisms of action. Historically, they are renowned for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] More contemporary research has revealed that the benzenesulfonamide moiety can interact with other biological targets, leading to potential applications in oncology, inflammation, and virology.
This document provides a detailed guide to preclinical efficacy testing of this compound and structurally related novel benzenesulfonamide derivatives. Given the absence of specific mechanistic data for this particular molecule, we will explore several hypothesized therapeutic applications based on the activities of analogous compounds. For each potential application, we present detailed protocols for established and validated animal models, an explanation of the scientific rationale behind the experimental design, and guidelines for data interpretation.
Hypothesized Therapeutic Applications and Corresponding Animal Models
The versatile benzenesulfonamide scaffold suggests several potential therapeutic avenues for novel derivatives. Below, we outline four plausible applications and the appropriate in vivo models to test for efficacy.
-
Antimicrobial (Antibacterial) Activity: Murine Pneumonia Model
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
-
Anticancer Activity: Human Tumor Xenograft Model
-
Antiviral Activity: Murine Model of Influenza A Virus Infection
Antimicrobial Efficacy: Murine Pneumonia Model
Scientific Rationale: The foundational activity of sulfonamides is their antibacterial effect.[2] A murine pneumonia model is a robust and clinically relevant system to evaluate the efficacy of a novel antimicrobial agent against respiratory pathogens.[3][4] This model allows for the assessment of the compound's ability to reduce bacterial burden in the lungs and improve survival, key indicators of therapeutic potential.[5][6]
Hypothesized Mechanism of Action: Inhibition of Folate Synthesis
The primary antibacterial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), which blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis in bacteria.
Caption: Hypothesized antibacterial mechanism of action.
Experimental Protocol: Murine Pneumonia Model
This protocol is adapted from standardized methods for evaluating antimicrobial efficacy.[5][7]
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Bacterial Strain (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Saline
-
Anesthetic (e.g., isoflurane)
-
Animals: 6-8 week old female BALB/c mice
-
Positive Control Antibiotic (e.g., levofloxacin)
2. Experimental Workflow:
Caption: Workflow for the murine pneumonia efficacy model.
3. Step-by-Step Procedure:
-
Animal Acclimatization: House mice for at least 7 days prior to the experiment with free access to food and water.
-
Inoculum Preparation: Culture the selected bacterial strain to mid-log phase, wash with saline, and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Lightly anesthetize mice and instill 50 µL of the bacterial suspension intranasally.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control antibiotic
-
-
Compound Administration: At a predetermined time post-infection (e.g., 2 hours), administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of illness (e.g., ruffled fur, lethargy) and record survival for up to 7 days.
-
Endpoint Analysis (at 24h or 48h for bacterial load):
-
Euthanize a subset of mice from each group.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Lung (± SD) at 24h | % Survival at Day 7 |
| Vehicle Control | - | 7.8 ± 0.5 | 0 |
| Test Compound | 10 | 6.2 ± 0.7 | 40 |
| Test Compound | 50 | 4.1 ± 0.6 | 90 |
| Positive Control | 20 | 3.5 ± 0.4 | 100 |
A statistically significant reduction in lung bacterial load and an increase in the survival rate compared to the vehicle control group would indicate in vivo antibacterial efficacy.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[8][9] Carrageenan injection elicits a biphasic inflammatory response, allowing for the characterization of a compound's effect on different inflammatory mediators.[8] This model is particularly useful for screening compounds that may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways.[10]
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Benzenesulfonamide derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as carbonic anhydrases and cyclooxygenases. Inhibition of these pathways can reduce the production of pro-inflammatory mediators like prostaglandins, leading to a decrease in edema and inflammation.
Caption: Hypothesized anti-inflammatory mechanism of action.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is based on established methods for this model.[8][11]
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Carrageenan (1% w/v in sterile saline)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Animals: Male Wistar rats (150-200 g)
-
Plethysmometer or digital calipers
2. Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
3. Step-by-Step Procedure:
-
Animal Acclimatization: House rats for at least 7 days prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Groups (n=6 rats/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (Indomethacin)
-
-
Compound Administration: Administer the test compound, vehicle, or positive control orally 1 hour before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.09 | - |
| Test Compound | 25 | 0.51 ± 0.07 | 40.0 |
| Test Compound | 100 | 0.28 ± 0.05 | 67.1 |
| Indomethacin | 10 | 0.25 ± 0.04 | 70.6 |
A dose-dependent and statistically significant reduction in paw edema compared to the vehicle control group indicates acute anti-inflammatory activity.
Anticancer Efficacy: Human Tumor Xenograft Model
Scientific Rationale: Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new anticancer agents.[1][12] These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth.[13]
Hypothesized Mechanism of Action: Multiple Possibilities
The anticancer effects of benzenesulfonamide derivatives can be multifactorial, including:
-
Carbonic Anhydrase Inhibition: Some carbonic anhydrase isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Their inhibition can counteract these effects.
-
Tubulin Polymerization Inhibition: Certain sulfonamides have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzenesulfonamide scaffold can be adapted to target specific protein kinases involved in cancer cell signaling.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol is a standard method used in preclinical cancer drug testing.[12]
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle
-
Human Cancer Cell Line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Matrigel
-
Animals: Immunodeficient mice (e.g., athymic nude or SCID)
-
Positive Control Chemotherapeutic Agent (e.g., paclitaxel)
2. Experimental Workflow:
Caption: Workflow for the human tumor xenograft model.
3. Step-by-Step Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Implantation: Inoculate immunodeficient mice subcutaneously in the flank with a suspension of tumor cells (e.g., 5 x 10^6 cells) in a mixture of saline and Matrigel.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
Compound Administration: Administer treatments according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study.
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Test Compound | 50 | 750 ± 120 | 40 |
| Test Compound | 100 | 350 ± 90 | 72 |
| Positive Control | 10 | 200 ± 60 | 84 |
A significant and dose-dependent reduction in tumor growth compared to the vehicle control group indicates anticancer efficacy.
Antiviral Efficacy: Murine Model of Influenza A Virus Infection
Scientific Rationale: Benzenesulfonamide derivatives have been investigated as potential antiviral agents, including inhibitors of influenza virus. A murine model of influenza infection is a standard in vivo system to assess the efficacy of antiviral compounds.[14] This model allows for the evaluation of a compound's ability to reduce viral replication in the lungs and improve disease outcomes.[15]
Hypothesized Mechanism of Action: Inhibition of Viral Entry or Replication
The mechanism of action could involve the inhibition of key viral proteins, such as hemagglutinin (preventing viral entry) or viral polymerases (preventing replication).
Experimental Protocol: Influenza A Virus Infection in Mice
This protocol is based on established methods for testing anti-influenza drugs.[14][16]
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle
-
Influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1)
-
Animals: 6-8 week old female BALB/c mice
-
Positive Control (e.g., Oseltamivir)
2. Experimental Workflow:
Caption: Workflow for the murine influenza A efficacy model.
3. Step-by-Step Procedure:
-
Animal Acclimatization: House mice for at least 7 days.
-
Infection: Lightly anesthetize mice and infect them intranasally with a non-lethal dose of influenza A virus.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (Oseltamivir)
-
-
Compound Administration: Begin treatment either prophylactically (e.g., 2 hours before infection) or therapeutically (e.g., 24 hours post-infection) and continue for a set duration (e.g., 5 days).
-
Monitoring: Record body weight and survival daily for 14 days.
-
Endpoint Analysis (for viral load): At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice and harvest lungs to determine viral titers by plaque assay or TCID50.
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (Log10 PFU/g) at Day 4 (± SD) | Mean Max Weight Loss (%) |
| Vehicle Control | - | 5.5 ± 0.4 | 25 |
| Test Compound | 25 | 4.1 ± 0.6 | 15 |
| Test Compound | 75 | 2.8 ± 0.5 | 8 |
| Oseltamivir | 20 | 2.5 ± 0.4 | 5 |
A significant reduction in lung viral titers and attenuation of weight loss compared to the vehicle control group would suggest in vivo antiviral efficacy.
References
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Arrazuria, R., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology. [Link]
- Creative Animodel. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
- BenchChem. (2025). Application of Carbonic Anhydrase Inhibitors in Animal Models of Glaucoma.
- Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 217-222. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
- Supuran, C. T. (2016). Glaucoma and the applications of carbonic anhydrase inhibitors.
- Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One, 10(7), e0133800. [Link]
- IMI AMR Accelerator. (n.d.). A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. [Link]
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- Angeli, A., et al. (2016). Monothiocarbamates Strongly Inhibit Carbonic Anhydrases in Vitro and Possess Intraocular Pressure Lowering Activity in an Animal Model of Glaucoma. Journal of Medicinal Chemistry, 59(12), 5857-5867. [Link]
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
- Waack, U., et al. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy, 64(5), e02392-19. [Link]
- Zhang, Y., et al. (2024).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Slideshare. (n.d.). Screening models for inflammatory drugs.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- Ringbom, T. (2002).
- IMI AMR Accelerator. (n.d.). Development of a Murine Pneumonia Model with Methicillin-resistant Staphylococcus aureus (MRSA)
- GARDP Revive. (n.d.). Murine pneumonia model.
- Perwitasari, O., et al. (2017). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS One, 12(1), e0169474. [Link]
- bioMérieux. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Wang, Y., et al. (2024). An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil. Proceedings of the National Academy of Sciences, 121(9), e2317871121. [Link]
- Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link]
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Boyadzhieva, S., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 58(4), 263-269. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Evans, D. T., & Silvestri, G. (2013). Animal models for HIV/AIDS research. Current Opinion in HIV and AIDS, 8(4), 255-261. [Link]
- Tse, W. C., et al. (2019). A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vivo Antiviral Testing.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- American Association for Cancer Research. (n.d.).
- Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 126(8), 1845-1851. [Link]
- LaPolice, K. M., et al. (2023). Efficacy of oseltamivir treatment in influenza virus-infected obese mice. mBio, 14(3), e00305-23. [Link]
- Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
- bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Wikipedia. (n.d.). HIV capsid inhibition.
- Adebayo, O. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1240, 130541. [Link]
- Kumar, P., et al. (2012). A mouse model for HIV-1 entry. Proceedings of the National Academy of Sciences, 109(39), 15843-15848. [Link]
- Maj, R., et al. (2001). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 61(19), 7130-7134. [Link]
- Micci, L., et al. (2016). Animal Models for HIV Cure Research. Frontiers in Immunology, 7, 513. [Link]
- Ringbom, T., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- O'Gara, M. J., & Sabath, L. D. (1992). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 5(3), 247-259. [Link]
- Branstrom, A. A., et al. (2018). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mSphere, 3(6), e00544-18. [Link]
- Friberg, L. E., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(Supplement_2), ii3-ii16. [Link]
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine pneumonia model – REVIVE [revive.gardp.org]
- 5. amr-accelerator.eu [amr-accelerator.eu]
- 6. journals.asm.org [journals.asm.org]
- 7. amr-accelerator.eu [amr-accelerator.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. inotiv.com [inotiv.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 14. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 15. In Vivo Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzenesulfonamide Libraries
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a key pharmacophore in a multitude of approved therapeutic agents. Its prevalence is largely due to its ability to act as a potent and selective zinc-binding group, most notably targeting the active site of carbonic anhydrases (CAs). This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design, execution, and validation of a high-throughput screening (HTS) campaign for benzenesulfonamide libraries. We will utilize the inhibition of human Carbonic Anhydrase II (hCA II), a well-characterized and disease-relevant enzyme, as a model system to detail the necessary protocols, from initial assay development to robust hit validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and minimizing the rediscovery of known artifacts.
Introduction: The Power of the Benzenesulfonamide Scaffold and HTS
High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[1][2][3] When screening libraries built around "privileged scaffolds" like benzenesulfonamide, the probability of identifying potent and developable hits increases significantly. Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities.[1] They are particularly renowned as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5][6][7]
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are integral to physiological processes such as pH regulation, ion transport, and biosynthesis.[7][8] Dysregulation of specific CA isoforms is linked to several pathologies, including glaucoma (CA II), epilepsy (CA VII), and various cancers (CA IX and XII), making them attractive drug targets.[5][7][9] The primary sulfonamide moiety (-SO₂NH₂) of these compounds coordinates directly to the Zn²⁺ ion in the CA active site, leading to potent inhibition.
This guide will walk through the entire workflow of an HTS campaign designed to identify novel benzenesulfonamide-based inhibitors of human Carbonic Anhydrase II (hCA II).
Assay Development: Building a Robust Screening Foundation
The success of any HTS campaign hinges on a robust, reliable, and automatable assay.[2][10] For carbonic anhydrase, a widely used method is the colorimetric assay measuring its esterase activity through the hydrolysis of p-nitrophenyl acetate (pNPA). This assay is ideal for HTS due to its simplicity, cost-effectiveness, and strong signal window.
Causality of Assay Choice: The hydrolysis of pNPA by CA's esterase function releases p-nitrophenolate, a yellow-colored product that can be quantified by measuring absorbance at 400 nm. The rate of color development is directly proportional to enzyme activity. An inhibitor will slow this rate, providing a clear and measurable signal.
Protocol 1: hCA II Assay Development and Optimization
Objective: To determine the optimal concentrations of hCA II and pNPA and to validate the assay's suitability for HTS by calculating the Z'-factor.
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
p-Nitrophenyl acetate (pNPA)
-
Tris Buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetazolamide (positive control inhibitor)
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Methodology:
-
Enzyme Titration:
-
Prepare a series of hCA II dilutions in Tris buffer.
-
Dispense 20 µL of each enzyme dilution into multiple wells of a 384-well plate.
-
Initiate the reaction by adding 20 µL of a fixed, excess concentration of pNPA (e.g., 1 mM) in buffer (containing 5% DMSO).
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.
-
Identify the enzyme concentration that yields a robust linear reaction rate within the desired timeframe and is well below the spectrophotometer's saturation limit. This will be the working concentration.
-
-
Substrate Titration (Kₘ Determination):
-
Using the determined working concentration of hCA II, set up reactions with varying concentrations of pNPA.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus [pNPA] and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity).
-
Rationale: For an initial HTS screen, using a substrate concentration at or near the Kₘ value provides a good balance for detecting competitive, non-competitive, and uncompetitive inhibitors.
-
-
Z'-Factor Validation:
-
Prepare two sets of wells on a 384-well plate.
-
Maximum Signal (Negative Control): Dispense 0.2 µL of DMSO into 16 wells, followed by 20 µL of hCA II at its working concentration.
-
Minimum Signal (Positive Control): Dispense 0.2 µL of a high concentration of Acetazolamide (e.g., 100 µM final concentration) into 16 wells, followed by 20 µL of hCA II.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction in all wells by adding 20 µL of pNPA at the determined Kₘ concentration.
-
Read the absorbance at 400 nm after a fixed time point (e.g., 10 minutes).
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
-
Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (Acetazolamide), and 'neg' refers to the negative control (DMSO).
-
-
Trustworthiness: A Z'-factor ≥ 0.5 indicates a high-quality, robust assay with a large signal window and low data variability, making it suitable for HTS.
-
| Parameter | Optimized Value | Rationale |
| hCA II Concentration | e.g., 5 nM | Provides a robust linear reaction rate. |
| pNPA Concentration | e.g., 0.5 mM (at Kₘ) | Optimal for detecting various inhibitor types. |
| Final DMSO Concentration | 0.5% | Minimizes compound solubility issues while not inhibiting the enzyme. |
| Incubation Time | 10 minutes | Sufficient for signal development within the linear range. |
| Wavelength | 400 nm | Corresponds to the absorbance maximum of the p-nitrophenolate product. |
| Z'-Factor | > 0.7 | Indicates an excellent assay for HTS. |
| Optimized Assay Parameters for hCA II Inhibition Screen |
The HTS Campaign: From Library to Primary Hits
The HTS workflow is a multi-step process that requires careful planning and execution, integrating automation, data management, and biology.[2][3]
HTS Workflow Diagram
High-Throughput Screening (HTS) workflow for benzenesulfonamide library screening against hCA II.
Protocol 2: Primary HTS of Benzenesulfonamide Library
Objective: To screen a benzenesulfonamide library at a single concentration to identify "primary hits" that inhibit hCA II activity.
Automation & Instrumentation:
-
Acoustic liquid handler (e.g., Echo) for compound transfer.
-
Automated liquid handling system (e.g., Biomek, Hamilton) for reagent dispensing.
-
Plate stacker and robotic arm for plate transport.
-
Microplate reader with kinetic capability.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer ~20-40 nL of each library compound from the source plates to 384-well assay plates to achieve a final concentration of 10 µM. Also, plate wells with DMSO (negative control) and Acetazolamide (positive control).
-
Enzyme Addition: Transfer the assay plates to an automated liquid handler. Dispense 20 µL of the working concentration of hCA II into all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Dispense 20 µL of pNPA substrate solution into all wells to start the reaction.
-
Data Acquisition: Immediately transfer the plates to a microplate reader and measure the absorbance at 400 nm at a fixed time point (e.g., 10 minutes).
Data Analysis and Hit Selection
-
Normalization: Raw absorbance data from each plate is normalized to the on-plate controls to calculate the percent inhibition for each compound.[11]
-
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
-
-
Hit Selection: A primary hit is defined as a compound that meets a specific activity threshold. A common starting point is a percent inhibition greater than 50% or activity that is three standard deviations (3σ) away from the mean of the negative controls.
-
Data Management: Sophisticated software (e.g., Genedata Screener) is often used to handle the large datasets, perform calculations, and flag potential hits.[2]
Hit Validation: Separating True Positives from Artifacts
A primary hit is not a confirmed inhibitor. The goal of the hit validation cascade is to eliminate false positives and confirm the activity of true hits through a series of rigorous, multi-faceted experiments.[12][13][14]
Common Sources of False Positives:
-
Assay Interference: Compounds that absorb light at 400 nm or interfere with the detection system.
-
Compound Aggregation: Compounds that form aggregates at high concentrations and non-specifically sequester the enzyme.
-
Reactivity: Compounds that chemically react with the enzyme or substrate.
-
Pan-Assay Interference Compounds (PAINS): Known chemical structures that frequently appear as hits in many different HTS assays.[13]
Protocol 3: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Compound Procurement: Obtain fresh, solid samples of the primary hit compounds to ensure purity and identity.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from 100 µM.
-
Assay Performance: Perform the hCA II inhibition assay as described in Protocol 2, using the different concentrations of the hit compounds.
-
Data Analysis:
-
Calculate the % inhibition for each concentration.
-
Plot % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expertise: A compound that produces a complete, sigmoidal dose-response curve is a much more credible hit than one with a shallow or incomplete curve.
-
Orthogonal and Counter-Screening Assays
Rationale: To ensure a hit is a true, on-target inhibitor, its activity must be confirmed using a different technology that is not susceptible to the same artifacts as the primary assay.[13]
-
Orthogonal Assay (Confirms Binding):
-
Method: A biophysical assay like a Fluorescent Thermal Shift Assay (TSA) can be used. TSA measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. A true binder will typically stabilize the protein, resulting in a positive ΔTₘ.
-
Interpretation: A confirmed hit from the primary assay that also shows a concentration-dependent increase in Tₘ provides strong evidence of direct target engagement.
-
-
Counter-Screen (Rules out Artifacts):
-
Method: To rule out assay interference, the primary assay can be run in the absence of the enzyme. Compounds are added to the substrate, and the absorbance is measured.
-
Interpretation: Any compound that still produces a signal is likely interfering with the assay readout and should be flagged as a false positive.
-
-
Selectivity Screening:
-
Method: Active compounds should be tested against other relevant human CA isoforms (e.g., CA I, CA IX, CA XII) to determine their selectivity profile.[15]
-
Interpretation: A compound that is highly potent against hCA II but weak against other isoforms may be a more desirable starting point for developing a selective therapeutic.
-
| Compound ID | Primary Screen (% Inh @ 10µM) | IC₅₀ (µM) | TSA (ΔTₘ @ 20µM) | Selectivity (CA I / CA II) | Status |
| BZ-001 | 85% | 0.25 | + 4.2 °C | >100-fold | Validated Hit |
| BZ-002 | 72% | 1.5 | + 3.5 °C | ~1-fold | Validated, Non-selective |
| BZ-003 | 65% | > 50 | No Shift | N/A | False Positive (Potency) |
| BZ-004 | 90% | 0.5 | No Shift | N/A | False Positive (Artifact) |
| Example Hit Validation Cascade Data |
Troubleshooting Common HTS Challenges
Even well-designed screens can encounter issues. Proactive troubleshooting is key to maintaining data quality.[16]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature fluctuations between plates; Reagent degradation over time. | Calibrate liquid handlers daily; Ensure consistent incubation conditions; Prepare fresh reagents for each batch of plates. |
| "Edge Effects" (Wells on plate edges show different activity) | Uneven evaporation; Thermal gradients across the plate. | Use plates with lids; Ensure proper sealing; Avoid stacking plates during incubation; Randomize sample placement on plates.[11] |
| High False Positive Rate | Library contains many PAINS or aggregators; Assay is sensitive to interference. | Filter hits against a PAINS database; Implement an aggregation counter-screen (e.g., test with/without detergent); Run an enzyme-less counter-screen.[13] |
| Low Hit Rate | Library lacks chemical diversity relevant to the target; Assay conditions are too stringent; Compound concentration is too low. | Screen a more diverse or target-focused library; Re-evaluate assay conditions (e.g., substrate concentration); Consider a higher screening concentration. |
Conclusion and Next Steps
This application note provides a detailed framework for conducting a high-throughput screen of a benzenesulfonamide library against carbonic anhydrase II. By following a structured approach—from rigorous assay development and validation (Z'-factor) to a multi-step hit confirmation cascade involving dose-response, orthogonal assays, and counter-screens—researchers can confidently identify true, on-target inhibitors. This process effectively minimizes wasted resources on false positives and provides a solid foundation for subsequent drug discovery efforts.
Validated hits from this workflow serve as the starting point for the hit-to-lead phase, where medicinal chemists will synthesize analogs to develop structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.[17]
References
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
- Bichenkova, E. V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules.
- ResearchGate. (n.d.). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis and Pharmacological Assessment.
- Sharma, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry.
- Angeli, A., et al. (2019). Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025).
- Pasanen, M., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. MedChemComm.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Gül, H. İ., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters.
- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
- Eldehna, W. M., et al. (2022).
- Schymanski, E., et al. (n.d.).
- ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
- Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
- Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam.
- Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis.
- Choe, K., & Sweedler, J. V. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Bio-protocol.
- SelectScience. (n.d.). Automation-enabled assay development for high throughput screening. SelectScience.
- Janzen, W. P., & Bernasconi, P. (2009). High throughput screening. Methods and protocols, second edition. Preface. Methods in Molecular Biology.
- UC San Diego Library. (n.d.). High throughput screening : methods and protocols.
- Janzen, W. P. (Ed.). (2002). High throughput screening: methods and protocols. Humana Press.
- Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus.
- Lafleur, K., et al. (2018). Evaluating and evolving a screening library in academia: the St. Jude approach.
- Li, G., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
- Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Nuvisan.
- Zeynep, K., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- University of Kansas. (n.d.). KU-HTS Compound Libraries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. axxam.com [axxam.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. selectscience.net [selectscience.net]
- 11. academic.oup.com [academic.oup.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dispendix.com [dispendix.com]
- 17. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
Application Note: Measuring the Enzyme Inhibition Kinetics of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This guide provides a comprehensive, step-by-step protocol for characterizing the enzyme inhibition kinetics of the novel compound, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. The benzenesulfonamide chemical moiety is a well-established pharmacophore known to target zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][2] Therefore, this document will use Human Carbonic Anhydrase II (hCAII) as a representative target enzyme to establish a robust kinetic profile. The protocols herein detail the determination of the half-maximal inhibitory concentration (IC50) and the subsequent elucidation of the mechanism of inhibition (MOI) and the inhibition constant (Ki). These methods are grounded in established principles of Michaelis-Menten kinetics and are designed for accuracy and reproducibility in a research or drug development setting.[3][4]
Introduction and Scientific Principle
The study of enzyme kinetics is fundamental to drug discovery, providing critical insights into the potency and mechanism of action of potential therapeutic agents.[5] The compound this compound belongs to the sulfonamide class of molecules, which are known inhibitors of various enzymes, including carbonic anhydrases.[1][2] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in physiological processes like pH homeostasis and CO2 transport.[6][7] Their dysfunction is implicated in several diseases, making them a significant drug target.[6][8]
This application note leverages the well-documented esterase activity of carbonic anhydrase.[7][8] The assay is based on the hCAII-catalyzed hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[6][8][9] The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[8][10] The presence of an inhibitor, such as this compound, will decrease the rate of p-NP formation in a concentration-dependent manner, allowing for the precise calculation of key inhibitory constants.[10]
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (hCAII), recombinant (e.g., Sigma-Aldrich C4396 or equivalent)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Inhibitor: this compound
-
Positive Control Inhibitor: Acetazolamide (a known, potent CA inhibitor)[11][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Solvent: DMSO, spectrophotometric grade
-
Equipment:
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities at 405 nm
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Experimental Protocols
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][13] It is a primary measure of inhibitor potency.
3.1. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
hCAII Working Solution: Prepare a 1 mg/mL stock in cold Assay Buffer and store in aliquots at -80°C. Immediately before use, dilute the stock to a working concentration of 0.2 µM in cold Assay Buffer.
-
p-NPA Substrate Solution: Prepare a 3 mM stock solution in DMSO. This should be made fresh daily.[6]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Acetazolamide in DMSO.
-
Inhibitor Serial Dilutions: Perform a serial dilution of the 10 mM inhibitor stock in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range.
3.2. Assay Procedure (96-Well Plate Format):
-
Plate Setup: Design the plate layout to include wells for Blanks, Maximum Activity (Vehicle Control), and a range of inhibitor concentrations. All measurements should be performed in triplicate.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Maximum Activity (100% Activity Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCAII Working Solution.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of corresponding inhibitor dilution + 20 µL hCAII Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/inhibitor, and hCAII solution to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells, bringing the final volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 20 minutes.[6]
3.3. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_MaxActivity - Rate_Blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Determination of Mechanism of Inhibition (MOI) and Inhibition Constant (Ki)
This protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive) and calculates the Ki, the dissociation constant of the enzyme-inhibitor complex.[3][14] A lower Ki indicates a more potent inhibitor.[3]
4.1. Experimental Design: The core of this experiment is to measure the enzyme's reaction rate at various substrate concentrations in the absence and presence of fixed concentrations of the inhibitor. The inhibitor concentrations should be chosen to bracket the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
4.2. Assay Procedure:
-
Prepare Reagents: Prepare hCAII and inhibitor solutions as in Protocol 1. Prepare a series of p-NPA substrate concentrations in DMSO, designed to bracket the known Michaelis-Menten constant (Km) for p-NPA with hCAII (literature values are typically in the 0.5-1.0 mM range).[15] For example, prepare substrate concentrations that will result in final assay concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 mM.
-
Plate Setup: For each fixed inhibitor concentration (including 0 µM), set up a series of wells for each substrate concentration.
-
Run Assay: Follow the same pre-incubation, initiation, and kinetic measurement steps as described in Protocol 1 (Section 3.2).
4.3. Data Analysis:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. This will generate a series of hyperbolic curves.[14]
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. This double reciprocal plot linearizes the data, making it easier to visualize the mechanism of inhibition.[16]
-
-
Interpret the Plots:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis. Apparent Km increases, while Vmax remains unchanged.[5]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.[5]
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[5]
-
-
Calculate Ki: Use non-linear regression to globally fit the entire dataset to the appropriate inhibition model equation (competitive, non-competitive, etc.) to obtain the most accurate values for Km, Vmax, and Ki. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the assay was run under Michaelis-Menten conditions.[13][17]
-
Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + [S]/Km)[13]
-
Visualization of Workflows and Models
Expected Results and Interpretation
The protocols described will yield a comprehensive kinetic profile for this compound against hCAII. The data should be summarized clearly for interpretation.
Table 1: Hypothetical Inhibition Data Summary
| Parameter | Value | Interpretation |
|---|---|---|
| IC50 | 1.2 µM | The concentration of inhibitor that produces 50% inhibition under the specified assay conditions. |
| Km (p-NPA) | 0.75 mM | The substrate concentration at which the reaction rate is half of Vmax. A measure of the enzyme's affinity for the substrate. |
| Ki | 0.58 µM | The dissociation constant for the enzyme-inhibitor complex. A lower value indicates tighter binding and higher potency.[3] |
| Mechanism | Competitive | The inhibitor binds to the active site, competing with the substrate. This is a common mechanism for sulfonamide-based CA inhibitors.[18] |
A competitive inhibition mechanism, as is common for sulfonamides targeting CAs, would be identified by Lineweaver-Burk plots where the lines intersect on the y-axis, indicating that the inhibitor increases the apparent Km without affecting Vmax.[16][19] This occurs because the inhibition can be overcome by sufficiently high concentrations of the substrate.[18]
Conclusion
This application note provides a validated, detailed framework for the kinetic characterization of the novel inhibitor this compound against its putative target, Human Carbonic Anhydrase II. By following these protocols, researchers can reliably determine the IC50, Ki, and mechanism of inhibition, which are essential parameters for advancing a compound through the drug discovery pipeline.
References
- Michaelis-Menten kinetics and inhibition. (n.d.). Fiveable.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts.
- Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). Journal of Pharmacological and Toxicological Methods.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
- Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare.
- Biochemistry Enzyme kinetics. (n.d.).
- Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. (2020). LibreTexts Chemistry.
- Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline.
- Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE.
- The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (1996). Journal of Chemical Education.
- Carbonic Anhydrase Inhibition Assay. (n.d.). BindingDB.
- Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
- Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology.
- Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mechanism of sulfonamide drugs. (n.d.). ResearchGate.
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC - NIH.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). Scientific Reports.
- Therapeutic potential of sulfamides as enzyme inhibitors. (2010). Expert Opinion on Therapeutic Patents.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Physical Sciences Reviews.
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. Khan Academy [khanacademy.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for the Evaluation of Anti-inflammatory Benzenesulfonamide Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of benzenesulfonamide-based compounds. This document provides not only step-by-step protocols for key assays but also the scientific rationale behind the experimental design, ensuring a robust and reproducible assessment of your compounds of interest.
Introduction: The Inflammatory Cascade and the Role of Benzenesulfonamides
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central pathway in the inflammatory response is the arachidonic acid cascade, which leads to the production of prostaglandins, potent mediators of pain, fever, and inflammation. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical in this process.[1][2]
The benzenesulfonamide functional group is a well-established pharmacophore in medicinal chemistry, most notably in the development of selective COX-2 inhibitors.[3][4] The prototypical example is Celecoxib, a diaryl-substituted pyrazole containing a benzenesulfonamide moiety, which selectively binds to and inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][5]
This guide will detail a strategic series of in vitro and in vivo assays to thoroughly characterize the anti-inflammatory potential of novel benzenesulfonamide compounds, focusing on their effects on COX-2 activity, downstream prostaglandin E2 (PGE2) synthesis, and key inflammatory signaling pathways such as NF-κB.
In Vitro Assays: A Multi-tiered Approach to Mechanistic Insight
A hierarchical in vitro testing strategy allows for a cost-effective and high-throughput initial screening, followed by more complex cell-based assays to confirm activity in a more physiologically relevant context.
Tier 1: Direct Enzyme Inhibition - The COX-2 Inhibition Assay
The foundational assay for this class of compounds is the direct measurement of COX-2 inhibition. This biochemical assay provides a quantitative measure of a compound's potency in terms of its half-maximal inhibitory concentration (IC50).
A direct enzyme inhibition assay is the most direct method to assess the primary mechanism of action for this class of compounds. By using purified recombinant COX-2, we can isolate the effect of the compound on the enzyme without the complexities of a cellular environment. This allows for a clear structure-activity relationship (SAR) to be established.
This protocol is adapted from commercially available kits and established methodologies.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test benzenesulfonamide compounds and a reference inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well black opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant COX-2 in COX Assay Buffer. Keep on ice.
-
Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution to obtain a range of concentrations for IC50 determination.
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Diluted COX-2 enzyme solution.
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cell-Based Assays - Quantifying Downstream Effects
Cell-based assays provide a more physiologically relevant system to assess the anti-inflammatory effects of your compounds, taking into account cell permeability, metabolism, and effects on intracellular signaling pathways.
This assay measures the ability of a compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.
Scientific Rationale: Murine macrophage cell lines, such as RAW 264.7, are an excellent model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells upregulate the expression of COX-2 and produce large amounts of PGE2.[1] This assay, therefore, assesses the compound's ability to not only inhibit COX-2 but also to be effective in a cellular environment where it must cross the cell membrane to reach its target.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test benzenesulfonamide compounds and a reference inhibitor (e.g., Indomethacin or Celecoxib)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound or reference inhibitor. Include a vehicle control.
-
Pre-incubate for 1 hour.
-
-
LPS Stimulation:
-
PGE2 Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay determines if the anti-inflammatory effects of a compound are mediated through the inhibition of the NF-κB signaling pathway.
Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and COX-2.[10] An NF-κB luciferase reporter assay provides a sensitive and quantitative method to screen for compounds that inhibit this critical pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (or other NF-κB activator)
-
Test benzenesulfonamide compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well white opaque plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated vehicle control.
-
Determine the IC50 value.
-
In Vivo Models: Assessing Efficacy in a Whole Organism
In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[14][15][16]
Scientific Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins.[15] Inhibition of paw edema in the later phase is indicative of COX inhibition.
Procedure:
-
Animal Acclimatization:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test benzenesulfonamide compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
The dose that causes a 50% reduction in edema (ED50) can be calculated.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Key Parameter | Typical Reference Compound | Expected Outcome for Active Benzenesulfonamide |
| COX-2 Inhibition | IC50 (nM or µM) | Celecoxib | Low nanomolar to micromolar IC50 values[17][18] |
| PGE2 Synthesis Inhibition | IC50 (µM) | Indomethacin | Dose-dependent reduction in PGE2 levels |
| NF-κB Reporter Assay | IC50 (µM) | (Compound specific) | Dose-dependent inhibition of luciferase activity |
| Carrageenan Paw Edema | % Inhibition / ED50 (mg/kg) | Indomethacin | Significant reduction in paw volume[15][16] |
Visualizing Mechanisms and Workflows
Caption: A tiered approach for anti-inflammatory drug discovery.
Conclusion
The suite of assays described in these application notes provides a robust framework for the comprehensive evaluation of benzenesulfonamide compounds as potential anti-inflammatory agents. By progressing from direct enzyme inhibition to cell-based functional assays and finally to in vivo models of inflammation, researchers can build a strong data package to understand the mechanism of action, cellular efficacy, and therapeutic potential of their novel compounds. This systematic approach ensures that only the most promising candidates are advanced through the drug discovery pipeline.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Patel, R. (2023). Celecoxib. In StatPearls. StatPearls Publishing.
- Jacob, J., & Thangaraj, C. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(2), 147-165.
- Talebi, M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 289-293.
- Georgiev, G. P., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 6(10), 3409-3418.
- Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6088.
- Synapse. (2024). What is the mechanism of Celecoxib? Patsnap.
- DeLeo, J. A., et al. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
- ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(17), 15093-15127.
- Kim, D. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(10), 2465.
- Al-Ghorab, M. M. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195353.
- Sawant, S. H. (2017). Anti-Inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare.
- Whirl-Carrillo, M., et al. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(11), 602-610.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Lee, D. E., et al. (2019). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 24(22), 4022.
- Ray, A., & Dittel, B. N. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60654.
- Schmidt, C. O., et al. (2009). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Planta Medica, 75(12), 1307-1312.
- Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube.
- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- Dr G Bhanu Prakash. (2023, August 15). Celecoxib Pharmacology : Usmle Step 1 [Video]. YouTube.
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
- Qiu, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(17), 15093-15127.
- Liu, T., et al. (2015). Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1. PLoS ONE, 10(5), e0125434.
- ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with...
- ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity testing of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide on cancer cell lines
Topic: A Comprehensive Framework for Evaluating the Cytotoxicity of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of modern medicinal chemistry. Sulfonamide derivatives have emerged as a versatile scaffold, exhibiting a wide range of pharmacological activities, including significant antitumor effects.[1][2] These compounds can exert their anticancer action through diverse mechanisms such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, cell cycle arrest, and induction of apoptosis.[3][4] This document provides a comprehensive, field-proven framework for assessing the cytotoxic potential of a novel sulfonamide compound, this compound. We present a multi-faceted approach employing a panel of well-characterized cancer cell lines and a suite of robust, validated assays to determine not only the compound's cytotoxic efficacy but also to elucidate its preliminary mechanism of action. This guide details step-by-step protocols for cell culture, primary cytotoxicity screening using MTT and LDH assays, and a secondary mechanistic study to quantify apoptosis via caspase-3/7 activation.
Introduction: The Scientific Rationale
The evaluation of a new chemical entity's anticancer potential requires a systematic and multi-parametric approach. The initial goal is to determine if the compound can induce cell death or inhibit proliferation in cancer cells, and at what concentration. Subsequently, it is crucial to understand whether this effect is selective for cancer cells over normal cells and to begin probing the molecular mechanism responsible for the observed cytotoxicity.
1.1. The Case for a Multi-Assay Approach Relying on a single cytotoxicity assay can be misleading. Therefore, we employ a dual-assay primary screening strategy:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. A decrease in metabolic activity can indicate either cell death or cytostatic effects (inhibition of proliferation).
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[6][7] It provides a direct measure of cell lysis and complements the metabolic data from the MTT assay.
1.2. Investigating the Mechanism: Apoptosis Many successful chemotherapeutic agents, including numerous sulfonamide derivatives, function by inducing programmed cell death, or apoptosis.[8][9] A key event in this pathway is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Therefore, as a secondary assay to understand the how, we will quantify the activity of effector caspases-3 and -7, which are central executioners of the apoptotic process.[10][11]
1.3. Cell Line Selection: A Model for Diversity and Selectivity To gain a broader understanding of the compound's activity spectrum, a panel of cell lines representing different cancer types is essential.[12] We have selected:
-
HeLa: Human cervical adenocarcinoma. A robust and widely used cell line.[13]
-
A549: Human lung carcinoma, representing a model for lung cancer.[14][15]
-
MCF-7: Human breast adenocarcinoma (luminal A), a common model for hormone-responsive breast cancer.[16][17]
Furthermore, to assess the compound's therapeutic window, a non-cancerous cell line, such as Normal Human Dermal Fibroblasts (NHDF), should be run in parallel to determine selectivity.[18]
Overall Experimental Workflow
The process follows a logical progression from cell culture preparation to detailed mechanistic analysis.
Caption: High-level workflow for cytotoxicity evaluation.
Detailed Protocols
3.1. Protocol 1: Cell Culture and Maintenance
Scientist's Note: Aseptic technique is paramount to prevent contamination. All media and reagents should be warmed to 37°C before use. Cells should not be allowed to exceed 90% confluency to ensure they remain in the exponential growth phase.[14][16]
3.1.1. HeLa Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[13]
-
Passaging: When cells reach 80-90% confluency, aspirate medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize trypsin with growth medium, centrifuge cells, and re-seed at a 1:5 to 1:10 split ratio.[19][20] Renew media every 2-3 days.[13]
3.1.2. A549 Cell Culture
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[15]
-
Passaging: At 80% confluency, detach cells using 0.25% Trypsin-EDTA. The process is similar to HeLa cells. Subculture at a ratio of 1:4 to 1:9. Renew media every 2-3 days.[14][21]
3.1.3. MCF-7 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin/Streptomycin.[16][17]
-
Passaging: MCF-7 cells can be more challenging to detach. Use 0.25% Trypsin-EDTA and incubate for 5-15 minutes.[17] Gently dislodge cells by pipetting. Neutralize, centrifuge, and re-seed at a 1:3 or 1:4 ratio. Renew media every 2-3 days.[16][22]
3.2. Protocol 2: MTT Cell Viability Assay
Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric measurement. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells cultured as described above.
-
Test Compound: this compound.
-
96-well flat-bottom sterile plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl).
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for the compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly by gentle shaking or pipetting.[23]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the "no-cell" blank from all other readings.
-
Percent Viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
-
IC50 Calculation: Plot Percent Viability vs. log(Compound Concentration) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
3.3. Protocol 3: LDH Cytotoxicity Assay
Principle: Cell lysis releases the stable cytosolic enzyme LDH into the culture medium. This assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically.[6][24]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Cells treated as in the MTT assay (can be done on a parallel plate).
-
96-well plates.
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with the kit's Lysis Buffer for 45 minutes.[25]
-
Background Control: Medium without cells.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture from the kit to each well.[25]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of Stop Solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm.
Data Analysis:
-
Corrected Readings: Subtract the background control absorbance from all other readings.
-
Percent Cytotoxicity: [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[25]
3.4. Protocol 4: Caspase-3/7 Activity Assay (Fluorometric)
Principle: This assay uses a specific peptide substrate (e.g., Ac-DEVD-AMC) that is cleaved by active caspases-3 and -7, releasing a fluorescent compound (AMC). The fluorescence intensity is directly proportional to the level of caspase activity.[10][11]
Materials:
-
Caspase-3/7 Fluorometric Assay Kit.
-
Cells cultured in a white, clear-bottom 96-well plate.
-
Test compound and a positive control for apoptosis (e.g., Staurosporine).
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[10]
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with the pre-determined IC50 and 2x IC50 concentrations of the test compound for a relevant time point (e.g., 24 hours). Include vehicle and positive controls.
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Assay Reaction: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cells in medium. Mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
Data Analysis:
-
Corrected Fluorescence: Subtract the fluorescence of the "no-cell" blank from all readings.
-
Fold Increase in Activity: (Corrected Fluorescence of Treated Cells / Corrected Fluorescence of Vehicle Control).
Potential Mechanism of Action
Based on the known activities of other anticancer sulfonamides, this compound may induce apoptosis through one of several pathways. A plausible hypothesis involves the engagement of death receptor pathways or mitochondrial stress, culminating in the activation of the caspase cascade.
Caption: A potential apoptotic pathway for sulfonamides.[26]
Data Presentation
All quantitative results should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| HeLa | |||
| A549 | |||
| MCF-7 |
| NHDF | | | |
Table 2: Maximum Cytotoxicity (%) and Caspase-3/7 Activation (Fold Change)
| Cell Line | Max % Cytotoxicity (LDH Assay) | Caspase-3/7 Fold Increase (at IC50) |
|---|---|---|
| HeLa | ||
| A549 |
| MCF-7 | | |
References
- Fatima, A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
- Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
- REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line.
- Scozzafava, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- Seiied Bonakdar, A. P., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research.
- Supuran, C. T. (2007). Anticancer and Antiviral Sulfonamides. Bentham Science Publisher.
- Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE.
- ResearchGate. (2012). How to culture MCF7 cells?.
- Nanopartikel.info. (n.d.). Culturing A549 cells.
- ENCODE. (n.d.). MCF-7 Cell Culture.
- ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells.
- AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol.
- UCSC. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment.
- UCSC Genome Browser. (2008). A549 Cell Line Cell Growth Protocol.
- International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES.
- National Institutes of Health (NIH). (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives.
- iGEM. (n.d.). Passaging of HeLa cells.
- National Institutes of Health (NIH). (n.d.). Caspase Protocols in Mice.
- Protocols.io. (2017). Cell culture of 7721 or HeLa cells.
- MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
- National Institutes of Health (NIH). (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- PubMed. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Refubium. (n.d.). Methods Cell Culture The HeLa cell line.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- Protocols.io. (2023). MTT assay protocol.
- MDPI. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
- PubMed. (2001). Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway.
- PubMed. (2008). Sulindac induces apoptotic cell death in susceptible human breast cancer cells.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- ResearchGate. (2025). Sulfabenzamide promotes autophagic cell death in T-47D breast cancer cells.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Effect of sulphonamide 1 on apoptosis signalling proteins.
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. mdpi.com [mdpi.com]
- 9. Sulindac induces apoptotic cell death in susceptible human breast cancer cells through, at least in part, inhibition of IKKbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. hela-transfection.com [hela-transfection.com]
- 14. A549 Cell Subculture Protocol [a549.com]
- 15. reprocell.com [reprocell.com]
- 16. mcf7.com [mcf7.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. genome.ucsc.edu [genome.ucsc.edu]
- 23. MTT (Assay protocol [protocols.io]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. Sulindac sulfide-induced apoptosis involves death receptor 5 and the caspase 8-dependent pathway in human colon and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
An Application Guide to the Structural Elucidation of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide using NMR and High-Resolution Mass Spectrometry
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. This compound is a sulfonamide derivative, a class of compounds renowned for its wide-ranging pharmacological applications. The precise characterization of this molecule is critical for quality control, impurity profiling, and regulatory submission.[1][2][3][4][5]
This technical guide provides a comprehensive, in-depth protocol for the analysis of this compound using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will move beyond rote procedural steps to explore the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This document is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for structural elucidation.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the target molecule's properties.
Chemical Structure:

| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO₃S | PubChem CID 47429869 (similar structure)[6] |
| Average Molecular Weight | 324.20 g/mol | Calculated |
| Monoisotopic Mass | 322.98267 Da | Calculated |
| Key Functional Groups | Sulfonamide, Aryl Bromide, Ether | Structural Analysis |
Critical Safety Considerations
Handling the precursor materials for this compound requires strict adherence to safety protocols. The target compound, as a sulfonamide derivative, should be handled with care, assuming it may be biologically active and potentially irritating.
-
2-Bromobenzenesulfonyl chloride (Precursor): This reagent is corrosive and causes severe skin burns and eye damage.[7][8] It reacts with water, potentially liberating toxic gas.[7] Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[7][8]
-
3-Methoxypropylamine (Precursor): This reagent is flammable, corrosive, and toxic if swallowed or inhaled.[9] It is also hygroscopic. All handling must be performed in a fume hood away from ignition sources.
-
General Handling: Always wear appropriate PPE when handling the final compound and deuterated solvents.[10] Remove all metallic items before approaching the NMR spectrometer to prevent injury and interference with the magnetic field.[10]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Principle of the Method
¹H and ¹³C NMR spectroscopy operate on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded, producing a spectrum. This "chemical shift" is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms within the molecule.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. A poorly prepared sample will yield broad, unresolved spectra that are difficult to interpret.[11]
Rationale for Choices:
-
Solvent: Chloroform-d (CDCl₃) is selected as it is a moderately polar solvent capable of dissolving a wide range of organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference.[11]
-
Concentration: A concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR ensures a strong signal-to-noise ratio without causing line broadening due to viscosity.[12][13]
-
Filtration: Filtering the sample removes microscopic solid impurities that can disrupt the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.[14]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-25 mg of this compound into a clean, dry glass vial. For a dedicated ¹³C spectrum, use 50-100 mg.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial.[13][14] Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[11]
-
Filtration and Transfer: Take a clean glass Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe piece into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.
-
Carefully draw the sample solution into the pipette and filter it directly into a clean, high-quality 5 mm NMR tube.[14]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.[14]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any fingerprints or dust.[13]
Experimental Protocol: Data Acquisition Workflow
The following is a generalized workflow for acquiring spectra on a modern NMR spectrometer. Specific commands may vary by manufacturer (e.g., Bruker, JEOL).
Data Analysis and Interpretation: Predicted Spectra
Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra. The aromatic protons will appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.[15] The proton on the sulfonamide nitrogen (-SO₂NH-) is expected to be a broad singlet.[15]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.05 | dd | 1H | Aromatic (ortho to -SO₂) |
| H-b, H-c | ~7.40 - 7.80 | m | 2H | Aromatic |
| H-d | ~7.30 | dd | 1H | Aromatic (ortho to -Br) |
| H-e | ~5.50 | t (broad) | 1H | -SO₂NH - |
| H-f | ~3.40 | t | 2H | -CH₂ -O- |
| H-g | ~3.30 | s | 3H | -OCH₃ |
| H-h | ~3.15 | q | 2H | -NH-CH₂ - |
| H-i | ~1.85 | p | 2H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | Aromatic C (C-SO₂) |
| ~135.0 | Aromatic CH |
| ~132.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~121.0 | Aromatic C (C-Br) |
| ~119.5 | Aromatic CH |
| ~70.5 | -C H₂-O- |
| ~59.0 | -OC H₃ |
| ~42.0 | -NH-C H₂- |
| ~29.5 | -CH₂-C H₂-CH₂- |
Part II: High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is an indispensable tool for determining the elemental composition of a molecule with extremely high precision. Electrospray ionization (ESI) is a "soft" ionization technique ideal for analyzing polar, medium-sized organic molecules, as it typically produces the intact protonated molecule, [M+H]⁺.[16]
Principle of the Method
In ESI-MS, a sample solution is passed through a high-voltage capillary, creating a fine mist of charged droplets.[17] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer (like a Time-of-Flight or Orbitrap), which measures their mass-to-charge ratio (m/z) with very high accuracy (typically < 5 ppm). This accuracy allows for the confident determination of a molecule's elemental formula.
Experimental Protocol: HRMS Sample Preparation
Proper sample preparation for ESI-MS is critical to avoid instrument contamination and signal suppression.[18][19]
Rationale for Choices:
-
Concentration: A final concentration of ~1-10 µg/mL is optimal.[18][19] Higher concentrations can lead to signal saturation, poor mass resolution, and contamination of the instrument.[18][19]
-
Solvents: A mixture of methanol and water is used as it is highly volatile and compatible with the ESI process.[20] Non-volatile solvents like DMSO must be heavily diluted.[18][19]
-
Additives: A small amount of formic acid is added to promote protonation in positive ion mode, enhancing the signal for the [M+H]⁺ ion. Inorganic salts and non-volatile buffers like phosphates must be avoided as they will crystallize in the source and suppress the analyte signal.[16][20]
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol (MeOH) or acetonitrile (MeCN).[18]
-
Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid. This results in a final concentration of approximately 10 µg/mL.[18]
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the fluidic path.[18]
-
Vial Transfer: Transfer the final solution into a standard 2 mL mass spectrometry vial with a pre-slit septum cap.[18]
Experimental Protocol: Data Acquisition Workflow
The following diagram illustrates a typical workflow for direct infusion ESI-HRMS analysis.
Data Analysis and Interpretation: Predicted Mass Spectra
The high-resolution mass spectrum will confirm the elemental composition, while the tandem MS (MS/MS) spectrum will provide structural information through controlled fragmentation.
Predicted HRMS Data The presence of bromine provides a highly characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 Da (⁷⁹Br and ⁸¹Br), which is a powerful diagnostic tool.
| Ion | Elemental Formula | Calculated Monoisotopic Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₅⁷⁹BrNO₃S⁺ | 324.0000 |
| [M(⁸¹Br)+H]⁺ | C₁₀H₁₅⁸¹BrNO₃S⁺ | 325.9979 |
| [M(⁷⁹Br)+Na]⁺ | C₁₀H₁₄⁷⁹BrNNaO₃S⁺ | 345.9819 |
| [M(⁸¹Br)+Na]⁺ | C₁₀H₁₄⁸¹BrNNaO₃S⁺ | 347.9799 |
Predicted MS/MS Fragmentation Pathway Aromatic sulfonamides undergo characteristic fragmentation patterns.[21][22] A common pathway involves the elimination of SO₂.[23] The S-N bond and the C-S bond are also common points of cleavage.[22] The presence of an electron-withdrawing bromine atom at the ortho position can promote the extrusion of SO₂.[23]
Synergy of Techniques: A Holistic Approach
Neither NMR nor MS alone can provide a complete structural picture with absolute certainty. It is the combination of these orthogonal techniques that builds an unshakeable foundation for structural confirmation.
-
NMR provides the atomic-level connectivity map, showing how the protons and carbons are arranged and bonded to each other.
-
HRMS provides the exact elemental formula, confirming the types and numbers of atoms present, and its fragmentation pattern corroborates the major structural motifs identified by NMR.
Together, they form a self-validating system where the molecular formula from HRMS is confirmed by the integration and carbon count in NMR, and the structural fragments proposed by NMR are validated by the fragments observed in the MS/MS spectrum. This dual-pronged approach is the gold standard in chemical analysis for research, development, and quality assurance.
References
- Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
- Sample Preparation & Autosampler Vials for ESI-MS. University of Washington. [Link]
- NMR Sample Preparation.
- NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]
- Sample preparation for the ES/MS. University of Bristol. [Link]
- Ge, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
- Impurity Profiling with HRMS. Toref-Standards. [Link]
- Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
- NMR Sample Preparation. Queen Mary University of London. [Link]
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
- How To Prepare And Run An NMR Sample. ALWSCI. [Link]
- NMR Sample Preparation: The Complete Guide.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology. [Link]
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. [Link]
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
- Supporting information: N-Arylation of Sulfonamides with Diaryl-λ3-iodanes. The Royal Society of Chemistry. [Link]
- Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
- Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. [Link]
- Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry. [Link]
- NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. [Link]
- Standard Operating Procedure for NMR Experiments. University of Notre Dame. [Link]
- Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry. [Link]
- Supporting Inform
- Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
- Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
- SOP data acquisition - R-NMR. Instruct-ERIC. [Link]
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]
- 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide. PubChem. [Link]
- Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]
- Safety Data Sheet - 2-Bromobenzenesulfonyl chloride. Alfa Aesar. [Link]
- Gouveia, G. J., & Guled, F. (2021).
- 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]
- Benzenesulfonamide, N-butyl-. NIST WebBook. [Link]
Sources
- 1. toref-standards.com [toref-standards.com]
- 2. pharmtech.com [pharmtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide | C11H16BrNO3S | CID 47429869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. rsc.org [rsc.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 20. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 21. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Solid State: Advanced Crystallization Protocols for N-Substituted Benzenesulfonamides
An Application Note for Researchers in Medicinal Chemistry and Pharmaceutical Development
Abstract
N-substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The isolation, purification, and solid-state characterization of these compounds are critically dependent on effective crystallization protocols. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of crystallization methods tailored for N-substituted benzenesulfonamides. Moving beyond generic procedures, this document elucidates the causal relationships behind experimental choices, offering a framework for developing robust and reproducible crystallization strategies. We will delve into the fundamental principles of crystallization, detail step-by-step protocols for a range of techniques from slow cooling to vapor diffusion, and provide a systematic troubleshooting guide for common challenges. The influence of the N-substituent on solubility and crystal packing will be a recurring theme, guiding the reader toward rational method selection.
Introduction: The Critical Role of Crystallization
The sulfonamide functional group is a key pharmacophore, and its N-substituted derivatives are prevalent in a multitude of therapeutic agents. The journey from a crude reaction mixture to a highly pure, crystalline active pharmaceutical ingredient (API) is fraught with challenges, with crystallization being a pivotal and often rate-limiting step. The crystalline form of a drug substance profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Therefore, mastering the art and science of crystallization is not merely a matter of purification but a fundamental aspect of drug development.
This guide provides a senior application scientist's perspective on crystallizing N-substituted benzenesulfonamides, emphasizing the "why" behind the "how" to empower researchers to rationally design and optimize their crystallization processes.
Foundational Principles of Crystallization
Successful crystallization hinges on the controlled transition of a solute from a supersaturated solution to a highly ordered solid state. This process is governed by two key kinetic steps: nucleation and crystal growth.
-
Supersaturation: This is the thermodynamic driving force for crystallization. A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved by various means, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. Nucleation can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of solute molecules from the solution onto their surfaces. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.
The nature of the N-substituent in a benzenesulfonamide derivative can significantly impact its solubility profile and intermolecular interactions, thereby influencing both nucleation and crystal growth. For instance, bulky, hydrophobic N-substituents may favor crystallization from non-polar solvents, while substituents capable of hydrogen bonding might necessitate the use of protic or polar aprotic solvents.
Strategic Selection of Crystallization Methods
The choice of crystallization method is dictated by the physicochemical properties of the N-substituted benzenesulfonamide, including its solubility in various solvents, thermal stability, and propensity to form different crystalline phases (polymorphism).
Solvent Selection: The Cornerstone of Success
The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at lower temperatures.
-
Inertness (no reaction with the compound).
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out".
-
The ability to form well-defined, high-purity crystals.
-
Ease of removal from the final product.
Commonly used solvents for the crystallization of sulfonamide derivatives include alcohols (e.g., ethanol, isopropanol), often in combination with water, as well as esters like ethyl acetate and isopropyl acetate.[2][3]
Table 1: Common Solvents for N-Substituted Benzenesulfonamide Crystallization
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good for compounds with hydrogen bonding capabilities. Often used in combination with water as an anti-solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately Polar | 77, 89 | Versatile solvents that can dissolve a range of N-substituted benzenesulfonamides. Can also serve as the reaction solvent in some syntheses, allowing for a one-pot reaction and crystallization.[3] |
| Ketones | Acetone | Polar Aprotic | 56 | Good solvent for many organic compounds, but its low boiling point can sometimes lead to rapid evaporation and poor crystal quality. |
| Aromatic Hydrocarbons | Toluene | Non-polar | 111 | Suitable for less polar N-substituted benzenesulfonamides. |
| Ethers | Dichloromethane, Tetrahydrofuran (THF) | Moderately Polar | 40, 66 | Often used as the "good" solvent in anti-solvent crystallization. |
| Anti-Solvents | Water, Hexane, Heptane | Polar/Non-polar | 100, 69, 98 | Used to reduce the solubility of the compound in a solution, thereby inducing crystallization. |
Detailed Crystallization Protocols
The following protocols provide step-by-step guidance for common crystallization techniques. The rationale behind each step is explained to facilitate adaptation to specific N-substituted benzenesulfonamides.
Protocol 1: Slow Cooling Crystallization
This is the most widely used method for the purification of thermally stable solids.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-substituted benzenesulfonamide in the minimum amount of a suitable hot solvent. The goal is to create a saturated solution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use pre-heated glassware to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.
-
Crystal Maturation: Once the flask has reached room temperature, further cooling in an ice bath for 15-30 minutes can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight, either by air-drying on the filter paper or in a desiccator under vacuum.
Causality: The principle behind this method is the temperature-dependent solubility of the compound. As the solution cools, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling allows for a controlled decrease in supersaturation, which favors crystal growth over nucleation, resulting in larger, purer crystals.
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful for compounds that are highly soluble in a wide range of solvents at room temperature.
Methodology:
-
Dissolution: Dissolve the crude N-substituted benzenesulfonamide in a minimum amount of a "good" solvent at room temperature. A "good" solvent is one in which the compound is highly soluble.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" dropwise to the stirred solution. An "anti-solvent" is a solvent in which the compound is poorly soluble.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed for a period to allow for crystal growth.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent mixture for the compound, thereby inducing supersaturation and crystallization. The slow addition of the anti-solvent is crucial for maintaining a low level of supersaturation, which promotes the growth of high-quality crystals.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Slow Evaporation
This technique is ideal for obtaining high-quality single crystals suitable for X-ray diffraction studies, especially when only small amounts of the compound are available.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the N-substituted benzenesulfonamide in a suitable solvent. The solvent should be relatively volatile.
-
Evaporation Setup: Place the solution in a small, open container (e.g., a vial or a small beaker) and cover it with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow solvent evaporation.
-
Crystal Growth: Leave the container in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the concentration of the solute will gradually increase, leading to the formation of single crystals.
-
Isolation: Once crystals of a suitable size have formed, carefully decant the remaining mother liquor and dry the crystals.
Causality: This method achieves supersaturation by gradually increasing the solute concentration as the solvent evaporates. The extremely slow rate of supersaturation generation is conducive to the formation of a small number of nuclei, which then have the opportunity to grow into large, high-quality single crystals.
Protocol 4: Vapor Diffusion
Similar to slow evaporation, vapor diffusion is an excellent method for growing single crystals from small amounts of material.
Methodology:
-
Sample Preparation: Dissolve the N-substituted benzenesulfonamide in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Diffusion Chamber Setup: Place this vial inside a larger, sealed container (e.g., a jar or a beaker covered with a watch glass) that contains a more volatile "anti-solvent".
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Isolation: Carefully remove the inner vial and isolate the crystals as described in Protocol 3.
Causality: Supersaturation is achieved as the vapor of the anti-solvent diffuses into the solution of the compound, thereby decreasing its solubility. This slow and controlled change in solvent composition promotes the growth of well-defined single crystals.
Advanced Crystallization Techniques
For particularly challenging N-substituted benzenesulfonamides, more advanced techniques may be necessary.
-
Melt Crystallization: This method involves melting the compound and then slowly cooling it to induce crystallization. It is only suitable for thermally stable compounds that do not decompose upon melting.
-
Co-crystallization: This technique involves crystallizing the target compound with a second, different molecule (a "co-former") to form a new crystalline solid with unique physicochemical properties.[1] This can be a powerful strategy for improving the solubility and stability of N-substituted benzenesulfonamides.
-
High-Pressure Crystallization: The application of high pressure can be used to induce crystallization and explore new polymorphic forms of a compound that are not accessible under ambient conditions.[4]
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide for Crystallization of N-Substituted Benzenesulfonamides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. The cooling rate is too fast. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly. |
| No Crystals Form | The solution is not sufficiently supersaturated. Too much solvent was used. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation and re-cool. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Pre-heat all glassware for hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Formation of Amorphous Solid | The solution was cooled too rapidly, causing the compound to "crash out" of solution. | Re-dissolve the solid by heating and allow it to cool more slowly. Consider using a different solvent system. |
| Polymorphism | Different crystal forms are obtained under seemingly identical conditions. | Strictly control all crystallization parameters (solvent, temperature, cooling rate, agitation). Use seeding with the desired polymorph to ensure consistent results. |
Conclusion
The crystallization of N-substituted benzenesulfonamides is a multifaceted process that requires a blend of theoretical understanding and practical skill. By mastering the fundamental principles of crystallization and systematically applying the protocols and troubleshooting strategies outlined in this guide, researchers can significantly enhance their ability to obtain high-purity, crystalline materials. The rational selection of solvents and crystallization methods, guided by the specific properties of the N-substituent, is paramount to success. This application note serves as a comprehensive resource to empower scientists in navigating the challenges of crystallizing this important class of compounds, ultimately accelerating the pace of drug discovery and development.
References
- Stenfors, B., Ngassa, F. N., Biros, S., & Staples, R. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Syrris, P. (n.d.). Pharmaceutical Crystallization in drug development.
- ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Di Fiore, A., De Simone, G., Supuran, C. T., & D'Ambrosio, K. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-224.
- Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Crochet, A. (n.d.).
- Covaris. (n.d.). Crystallization Protocols.
- ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.
- Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently.
- Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ResearchGate. (n.d.). The enormous acidifying effect of the supersubstituent NSO2CF3 on the acidity of derivatives of benzenesulfonamide and toluene-p-sulfonamide in the gas phase and in dimethyl sulfoxide.
- MDPI. (2021). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization.
- National Institutes of Health. (2017). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.
- National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization.
- National Institutes of Health. (2022). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene.
- ResearchGate. (2009). Synthesis, characterization and side chains crystallization of comb-like poly( p - n -alkylstyrene)s.
- National Institutes of Health. (2023). Influence of N-arylsulfonamido d-valine N-substituents on the selectivity and potency of matrix metalloproteinase inhibitors.
- ResearchGate. (n.d.). Crystallization of Frustrated Alkyl Groups in Polymeric Systems Containing Octadecylmethacrylate.
- ResearchGate. (n.d.). On the crystallization behavior of frustrated alkyl groups in poly(n-octadecyl methacrylate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 4. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide for In Vivo Studies
Introduction
2-bromo-N-(3-methoxypropyl)benzenesulfonamide is a compound of interest in contemporary pharmacological research. As with many new chemical entities (NCEs), advancing from in vitro discovery to in vivo validation presents a significant hurdle, primarily centered on achieving adequate systemic exposure in animal models.[1] The physicochemical properties of an active pharmaceutical ingredient (API) dictate its absorption, distribution, metabolism, and excretion (ADME) profile, with poor aqueous solubility being a predominant challenge.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo studies. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable pharmacokinetic and pharmacodynamic data.
The core objective of preclinical formulation is to develop a safe and effective delivery system that maximizes exposure for safety and efficacy testing.[2][3] This often involves navigating the challenges of poor solubility, which affects a significant percentage of new drug candidates.[2][4] This guide will detail pre-formulation assessment, strategies for vehicle selection, step-by-step protocols for formulation preparation, and essential analytical techniques for characterization, ensuring the development of a stable and consistent drug product for in vivo evaluation.[5]
Pre-formulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the foundational step in designing an appropriate formulation.[1][6] While specific experimental data for this compound is not widely published, we can infer likely characteristics based on its benzenesulfonamide structure. Many benzenesulfonamide derivatives exhibit poor water solubility.[7]
Key Physicochemical Parameters to Determine:
-
Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of pH on solubility, which is crucial for oral administration.
-
LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides insight into the lipophilicity of the compound. A high LogP often correlates with poor aqueous solubility.
-
pKa: The ionization constant (pKa) will indicate whether the compound is acidic, basic, or neutral, which influences its solubility at different pH values.
-
Melting Point & Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), the melting point and any polymorphic forms can affect solubility and dissolution rates.[8]
-
Chemical Stability: The stability of the compound in potential vehicles and at different pH and temperature conditions should be assessed to prevent degradation.
A logical workflow for this initial assessment is crucial for efficient formulation development.
Caption: Pre-formulation characterization workflow.
Formulation Strategies for Poorly Soluble Compounds
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a likely poorly soluble, lipophilic compound like this compound, several approaches can be considered.[6]
| Formulation Strategy | Principle | Advantages | Disadvantages | Suitable for |
| Solution | Dissolving the API in a solvent or co-solvent system.[9][10] | Homogeneous dosing, good for IV administration. | Limited by API solubility, potential for precipitation upon dilution, solvent toxicity. | IV, IP, Oral (if solubility is sufficient) |
| Suspension | Dispersing fine solid particles of the API in a liquid vehicle. | Higher drug loading possible, suitable for oral gavage. | Physical instability (settling, aggregation), requires particle size control. | Oral, IP |
| Lipid-Based Formulation | Dissolving or suspending the API in lipids, oils, or surfactants.[11] | Can enhance oral bioavailability by utilizing lipid absorption pathways. | Complexity, potential for GI side effects. | Oral |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[4][10] | Significant solubility enhancement. | Can be expensive, potential for nephrotoxicity with some cyclodextrins. | IV, Oral |
For initial in vivo screening, a simple solution or suspension is often the most practical approach.[1][12]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent-Based Solution
This protocol is suitable for intravenous (IV), intraperitoneal (IP), or oral (PO) administration, provided the final vehicle is well-tolerated.
Objective: To prepare a 10 mg/mL solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile vial. Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Addition of Co-solvent: To the DMSO solution, add PEG 400 (e.g., 30% of the final volume) and mix thoroughly until a clear, homogeneous solution is obtained.
-
Aqueous Phase Addition: Slowly add saline or WFI to the organic phase while stirring continuously. This step is critical, as rapid addition can cause precipitation. Add the aqueous phase dropwise, ensuring the solution remains clear.
-
Final Volume Adjustment: Adjust the final volume with the aqueous vehicle to achieve the target concentration (e.g., 10 mg/mL in 10% DMSO / 30% PEG 400 / 60% Saline).
-
Sterilization: For IV or IP administration, sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or immiscibility.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is ideal for oral administration when higher doses are required than can be achieved in a solution.
Objective: To prepare a 25 mg/mL suspension of this compound.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of CMC-Na and 0.1 mL of Tween 80 in 100 mL of purified water. Stir until fully dissolved. A small amount of heating can aid in dissolving the CMC-Na.
-
Wetting the API: Weigh the required amount of the API. In a mortar, add a small amount of the vehicle to the API to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar with continuous trituration.
-
Homogenization: Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. For a more uniform particle size distribution, a high-shear homogenizer can be used.
-
Storage: Store the suspension in a well-closed container at 2-8°C. It is essential to re-suspend the formulation by shaking or vortexing before each use.
Caption: Decision tree for formulation selection.
Analytical Characterization of the Formulation
Once prepared, the formulation must be characterized to ensure it meets the required quality attributes for in vivo studies.[13][14] This is a critical step for data integrity.[8]
Key Characterization Techniques:
| CQA | Analytical Technique | Purpose |
| Appearance | Visual Inspection | To check for clarity (solutions) or uniformity and absence of large aggregates (suspensions). |
| pH | pH Meter | To ensure the pH is within a physiologically acceptable range and to monitor stability. |
| Concentration & Purity | HPLC-UV | To confirm the exact concentration of the API in the formulation and to detect any degradation products.[15] |
| Particle Size (for suspensions) | Laser Diffraction or Dynamic Light Scattering (DLS) | To determine the particle size distribution, which affects dissolution rate and bioavailability.[14][16] |
| Viscosity (for suspensions) | Rheometer | To ensure the suspension is suitable for dosing (e.g., can be drawn into a syringe and administered via gavage).[8] |
| Stability | HPLC-UV, Visual Inspection | To determine the shelf-life of the formulation under specified storage conditions. |
Conclusion
The successful formulation of this compound for in vivo studies is a multi-step process that hinges on a systematic, data-driven approach.[5] It begins with a thorough physicochemical characterization of the API, which informs the selection of an appropriate formulation strategy.[1] Whether a simple co-solvent solution or a stabilized suspension is chosen, the preparation protocol must be followed meticulously. Finally, comprehensive analytical characterization is non-negotiable to ensure the quality, stability, and reliability of the formulation, thereby guaranteeing the integrity of the subsequent in vivo data. This structured methodology will enable researchers to confidently advance their promising compounds through preclinical development.
References
- Preclinical Formulations: Insight, Strategies, and Practical Considerations.PubMed Central.
- Excipients for Solubility Enhancement of Parenteral Formulations.Pharmaceutical Technology.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.Lubrizol.
- Excipients for Parenterals.Pharma Excipients.
- Key Analytical Techniques For Pharmaceutical Discovery And Formulation.Pharmaceutical Online.
- The Guide To Analytical Method Development.Agno Pharmaceuticals.
- Solubilizing Excipients in Oral and Injectable Formulations.Kinam Park.
- Analytical Techniques for Drug Formulation.ResearchGate.
- Solubilizing excipients in oral and injectable formulations.PubMed.
- Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives.PubMed.
- Drug Formulation Characterization.Thermo Fisher Scientific - US.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.Altasciences.
- Complete Guide To Pre-Clinical Drug Product Manufacturing.Agno Pharmaceuticals.
- Preclinical Formulation Development.SGS.
- Application Notes and Protocols for In Vivo Experimental Design of Benzenesulfonamide Derivatives.Benchchem.
- Key Analytical Tools for the Characterization of Drug Products in CMC Development.LinkedIn.
- Key Considerations in Early-Stage Formulation Development.Topiox Research.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. topioxresearch.com [topioxresearch.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Preclinical Formulation Development [sgs.com]
- 7. Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 9. kinampark.com [kinampark.com]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agnopharma.com [agnopharma.com]
- 14. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you navigate the common challenges associated with sulfonamide synthesis.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed for its root causes, and actionable solutions are provided.
Issue 1: Consistently Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in sulfonamide synthesis. The primary reason often traces back to the reactivity of the sulfonyl chloride starting material and the integrity of the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of 2-bromobenzenesulfonyl chloride: Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the unreactive 2-bromobenzenesulfonic acid.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The amine and any base used should also be dry.[1]
-
-
Inappropriate Base Selection: The choice of base is critical. An inappropriate base can either be too weak to neutralize the HCl byproduct, leading to the protonation and deactivation of the amine, or it can compete as a nucleophile.
-
Solution: Employ a non-nucleophilic organic base such as triethylamine or pyridine.[1] Typically, 1.1 to 1.5 equivalents of the base are sufficient to scavenge the generated HCl.
-
-
Suboptimal Reaction Temperature: The reaction between sulfonyl chlorides and amines is often exothermic. However, insufficient temperature can lead to a sluggish or incomplete reaction, especially with less nucleophilic amines.
-
Solution: It is advisable to start the reaction at a lower temperature (e.g., 0 °C) to control the initial exotherm, and then allow it to warm to room temperature.[1] Gentle heating may be necessary if the reaction is slow, but this should be monitored carefully to avoid side reactions.
-
-
Poor Nucleophilicity of the Amine: While 3-methoxypropylamine is a reasonably good nucleophile, its purity can affect its reactivity.
-
Solution: Ensure the 3-methoxypropylamine is of high purity. If it has been stored for a long time, consider distillation to remove any impurities.
-
Issue 2: Formation of a White Precipitate That Is Not the Product
The appearance of an unexpected white solid in your reaction flask is a strong indicator of a specific side reaction.
Potential Cause & Solution:
-
Formation of 2-bromobenzenesulfonic acid: As mentioned, hydrolysis of the starting sulfonyl chloride produces the corresponding sulfonic acid, which is often a white, insoluble solid in common organic solvents.[1]
-
Solution: The preventative measures are the same as for low yield: stringent anhydrous conditions are paramount. This includes dry glassware, anhydrous solvents, and running the reaction under an inert atmosphere.
-
Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities
Observing multiple spots on your Thin Layer Chromatography (TLC) plate at the end of the reaction points to the formation of side products.
Potential Causes & Solutions:
-
Bis-sulfonylation of the Primary Amine: Primary amines like 3-methoxypropylamine can react with two molecules of the sulfonyl chloride to form a bis-sulfonated byproduct. This is more likely if there is a significant excess of the sulfonyl chloride.
-
Solution: Carefully control the stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) can help to ensure the complete consumption of the sulfonyl chloride and minimize the formation of the bis-sulfonated product.[1]
-
-
Reaction with Solvent: Some solvents can react with the highly electrophilic sulfonyl chloride.
-
Solution: Use inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-methoxypropylamine acts as a nucleophile, attacking the electron-deficient sulfur atom of the 2-bromobenzenesulfonyl chloride. This is followed by the elimination of the chloride leaving group. A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the sulfonyl chloride) indicates the completion of the reaction.
Q3: What are the best practices for purifying the final product?
A3: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and acidic byproducts. The organic layer is then dried and the solvent is removed. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Q4: Can I use an inorganic base like sodium hydroxide?
A4: While it is possible to use an aqueous base like sodium hydroxide (Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the 2-bromobenzenesulfonyl chloride. For laboratory-scale synthesis, a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred to maximize the yield.[1]
Experimental Protocol: A Representative Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. It is a representative procedure based on established methods for sulfonamide synthesis.
Materials:
-
2-bromobenzenesulfonyl chloride
-
3-methoxypropylamine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 3-methoxypropylamine (1.1 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of 2-bromobenzenesulfonyl chloride to the stirred amine solution at 0 °C.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1-1.2 eq. of amine | Minimizes bis-sulfonylation and drives the reaction to completion. |
| 1.0 eq. of sulfonyl chloride | Limiting reagent. | |
| 1.1-1.5 eq. of base | Neutralizes HCl byproduct without significant side reactions. | |
| Solvent | Anhydrous DCM or THF | Inert, aprotic solvents that dissolve reactants well. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows for a steady reaction rate. |
| Base | Triethylamine or Pyridine | Non-nucleophilic organic bases that do not compete with the amine. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride. |
Visualizations: Reaction and Troubleshooting Workflows
Reaction Mechanism
Caption: General reaction mechanism for sulfonamide formation.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
Sources
Technical Support Center: Troubleshooting Side Reactions in Benzenesulfonamide Synthesis
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital compounds. Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1] However, their synthesis is not without challenges, and side reactions can often compromise yield and purity.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer validated protocols to overcome them, ensuring the integrity and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Benzenesulfonamide
Question: I've followed the standard procedure of reacting an amine with benzenesulfonyl chloride, but my yield is disappointingly low. What are the likely culprits and how can I rectify this?
Answer: Low yields in benzenesulfonamide synthesis often trace back to a few common side reactions and suboptimal conditions. Let's break down the primary causes and their solutions.
A. Side Reaction: Hydrolysis of Benzenesulfonyl Chloride
The most common side reaction is the hydrolysis of the highly reactive benzenesulfonyl chloride to the unreactive benzenesulfonic acid.[2][3][4] This is especially problematic in the presence of water.
-
Causality: Benzenesulfonyl chloride is an electrophilic reagent that readily reacts with nucleophiles.[3] Water, although a weaker nucleophile than the target amine, can compete in the reaction, particularly if present in significant quantities or at elevated temperatures.[2][5] The mechanism is typically an SN2-type process where water attacks the electrophilic sulfur atom.[6][7]
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. If not available, solvents should be freshly distilled over an appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers).
-
Reagents: Ensure your amine and any base used are anhydrous. Solid reagents can be dried under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]
-
B. Suboptimal Reaction Conditions
-
Causality: The reaction rate and selectivity can be highly dependent on temperature and the choice of base. Excessively high temperatures can promote side reactions, while an inappropriate base may not effectively scavenge the HCl byproduct, leading to the formation of amine hydrochlorides which are poor nucleophiles.
-
Troubleshooting & Optimization:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and minimize side reactions.[8]
-
Base Selection: Pyridine is a commonly used base and solvent as it effectively neutralizes the HCl generated. However, for more sensitive substrates, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be advantageous.
-
Issue 2: Formation of Multiple Products, Including a Disulfonylated Byproduct
Question: My reaction with a primary amine is yielding a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-disulfonylated amine. How can I prevent this?
Answer: The formation of a disulfonylated product, R-N(SO₂Ph)₂, is a common issue when using primary amines. This occurs because the initially formed monosulfonamide still possesses an acidic N-H proton that can be deprotonated, allowing for a second sulfonylation.
-
Causality: The monosulfonamide (R-NHSO₂Ph) is acidic and, in the presence of a base, can form a sulfonamidate anion. This anion is a potent nucleophile that can react with another molecule of benzenesulfonyl chloride.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for disulfonylation.
-
Detailed Protocols for Minimizing Disulfonylation:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the amine relative to the benzenesulfonyl chloride.
-
Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.
-
Base Modification: Consider using a bulkier, non-nucleophilic base like 2,6-lutidine or proton sponge. These bases are less likely to deprotonate the less acidic monosulfonamide.
-
Issue 3: Unreacted Starting Material and Difficulty in Product Purification
Question: After my reaction workup, I'm left with a crude product that is difficult to purify. I suspect I have unreacted benzenesulfonyl chloride and benzenesulfonic acid contaminating my product. How can I effectively remove these?
Answer: Proper quenching and workup procedures are critical for removing excess electrophilic reagents and their byproducts. Benzenesulfonyl chloride is an oil that is insoluble in cold water and hydrolyzes slowly, while benzenesulfonic acid can have some solubility in organic solvents.[4]
-
Causality: Insufficient quenching of unreacted benzenesulfonyl chloride and inadequate extraction to remove the water-soluble benzenesulfonic acid salt are the primary causes of these purification challenges.
Recommended Workup and Purification Protocols
| Impurity | Recommended Removal Strategy | Protocol |
| Benzenesulfonyl Chloride | Quench with a nucleophilic amine or hydrolyze with a base. | Amine Quench: Add a small amount of a water-soluble amine like aqueous ammonia or diethylamine to the reaction mixture and stir for 30 minutes. The resulting sulfonamide is typically water-soluble.[4] Base Hydrolysis: Add a dilute aqueous solution of NaOH or KOH and stir. This will convert the sulfonyl chloride to the water-soluble benzenesulfonate salt.[4] |
| Benzenesulfonic Acid | Extraction with a basic aqueous solution. | After the initial quench, perform several washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute NaOH. This deprotonates the sulfonic acid, rendering it highly soluble in the aqueous phase.[4] |
-
Purification Technique: Recrystallization Once the bulk of the impurities has been removed through an extractive workup, recrystallization is often the most effective method for obtaining a highly pure benzenesulfonamide product.[9][10]
-
Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzenesulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[9][10]
-
General Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and hot filter to remove it.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[9]
-
Dry the crystals under vacuum.
-
-
Issue 4: Side Reactions Involving the Aromatic Ring
Question: During the initial synthesis of my benzenesulfonyl chloride from the corresponding arene, I'm observing the formation of diaryl sulfone byproducts. What causes this and how can it be avoided?
Answer: The formation of diaryl sulfones is a known side reaction during the chlorosulfonation of aromatic compounds, which is a Friedel-Crafts-type reaction.[3]
-
Causality: The initially formed benzenesulfonyl chloride is an electrophile. It can react with another molecule of the starting arene in a Friedel-Crafts sulfonylation reaction, leading to the formation of a diaryl sulfone. This is particularly prevalent if the reaction temperature is too high or if there is a large excess of the starting arene.
-
Reaction Mechanism Overview:
Caption: Competing pathways in chlorosulfonation.
-
Mitigation Strategies:
-
Control Temperature: Maintain a low reaction temperature (typically between 0-25 °C) during the addition of the arene to the chlorosulfonic acid.[11]
-
Stoichiometry: Use an excess of chlorosulfonic acid (at least two equivalents) to ensure the complete conversion of the arene and to have it act as the solvent, minimizing the chance for the product to react with the starting material.[3][12]
-
Order of Addition: Slowly add the aromatic compound to the chlorosulfonic acid with efficient stirring.[11] This ensures that the arene is always the limiting reagent in the reaction mixture.
-
By understanding the underlying mechanisms of these common side reactions and implementing the detailed troubleshooting protocols provided, you can significantly improve the yield, purity, and overall success of your benzenesulfonamide syntheses.
II. References
-
CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE. Retrieved from
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. Retrieved from
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from
-
Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting side reactions in sulfonamide alkylation. Retrieved from
-
BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Retrieved from
-
BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from
-
King, J. F., & Lee, T. W. S. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2172. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. Retrieved from [Link]
-
BenchChem. (2025). Purification of crude N-Phenylbenzenesulfonamide by recrystallization. Retrieved from
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Retrieved from
-
Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides. Retrieved from
-
BenchChem. (2025). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Johnson, D. A., et al. (2018). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Chemical Science, 9(3), 655-660. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
BenchChem. (2025). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide. Retrieved from
-
Blank, B., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1842-1846. Retrieved from [Link]
-
Gentry, E. C., & Knowles, R. R. (2017). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Tetrahedron, 73(29), 4178-4183. Retrieved from [Link]
-
Kasian, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-18. Retrieved from [Link]
-
MacCoss, M., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(1), 256-260. Retrieved from [Link]
-
Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]
-
University of Bristol. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
MacCoss, M., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(1), 256-260. Retrieved from [Link]
-
Guiver, M. D., Robertson, G. P., & Foley, S. (1995). Chemical Modification of Polysulfones II: An Efficient Method for Introducing Primary Amine Groups onto the Aromatic Chain. Macromolecules, 28(23), 7612-7621. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel‐Crafts Reactivity with Sulfondiimidoyl Fluorides for the Synthesis of Heteroaryl Sulfondiimines. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Friedel–Crafts Reactions of Sulfamoyl Fluorides, Fluorosulfates, and Sulfuramidimidoyl Fluorides. Retrieved from [Link]
-
Li, Y., et al. (2020). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 25(21), 5036. Retrieved from [Link]
-
Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. Retrieved from
-
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. Retrieved from [Link]
-
Chegg.com. (2020). Solved The first step of the synthesis adds a chlorosulfonyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds. Retrieved from
-
National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Installation of Primary Amines Onto Polyolefins for Oligomer Valorization. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Challenges with 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support resource for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility issues that may arise during in vitro and in cellulo assays. Given the limited publicly available solubility data for this specific compound, this document synthesizes established principles for handling poorly water-soluble molecules with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: Which organic solvents are recommended for preparing a stock solution?
For initial stock solution preparation, dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds used in biological research.[2][3] Other potential solvents include ethanol and N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and sensitivities of your assay system. It is crucial to prepare a concentrated stock solution (e.g., 10-30 mM in 100% DMSO) which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[2]
Q3: My compound precipitated immediately when I added the DMSO stock to my aqueous assay buffer. What happened and how can I fix it?
This common issue, often termed "crashing out" or "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[4][5] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.[4]
Here are several strategies to mitigate this problem:
-
Reduce the Final Concentration: The intended concentration may exceed the compound's solubility limit in the aqueous medium.[4] Perform a serial dilution to determine the maximum soluble concentration.
-
Optimize the Dilution Technique: Instead of adding the stock solution directly to the full volume of the buffer, try a stepwise dilution.[5] First, create an intermediate dilution in a smaller volume of the assay buffer, then add this to the final volume.
-
Gentle Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or swirling to promote rapid dispersal.[4]
-
Temperature Control: Use pre-warmed (e.g., 37°C) assay buffer or cell culture media, as compounds are often more soluble at higher temperatures.[4][6]
Q4: I observed a precipitate in my cell culture plates after 24 hours of incubation. What could be the cause?
Time-dependent precipitation can be due to several factors:
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[4] Consider preparing fresh compound-containing media more frequently for longer experiments.
-
Media Component Interactions: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[4] Monitor the pH and consider more frequent media changes.
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation from culture plates, increasing the compound's effective concentration and causing it to precipitate.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Determining Optimal Solubilization Conditions
This workflow will guide you through a systematic process to identify the best solvent and concentration for your experiments.
Caption: Workflow for determining the maximum soluble concentration.
Guide 2: Protocol for Preparing Working Solutions from a DMSO Stock
This protocol details the recommended steps for diluting a DMSO stock solution into an aqueous medium to minimize precipitation.[7]
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous assay buffer or cell culture medium.
-
Sterile conical or microcentrifuge tubes.
-
Vortex mixer.
Methodology:
-
Pre-warm the Aqueous Solution: If applicable, warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[4]
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. Aim to keep the final DMSO concentration below 0.5% to avoid solvent-induced cellular toxicity.[8]
-
Stepwise Dilution: a. Dispense the required volume of pre-warmed aqueous solution into a sterile tube. b. While gently vortexing the aqueous solution, add the calculated volume of DMSO stock solution dropwise.[4] This ensures rapid mixing and minimizes localized high concentrations of the compound.
-
Final Mixing: Vortex the final solution gently for a few seconds to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Advanced Solubilization Strategies
If standard dilution protocols are insufficient, consider these advanced strategies:
| Strategy | Description | Key Considerations |
| Co-solvents | Water-miscible organic solvents like ethanol, glycerol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[9][10] | The type and concentration of co-solvent must be compatible with the assay and not affect the biological target.[11] |
| Surfactants | Surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[9][11] | Surfactants can interfere with certain assays, particularly those involving proteins or membranes.[12] The concentration should be kept as low as possible. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[9][13] | The formation of an inclusion complex can alter the free concentration of the compound, potentially affecting its biological activity.[13] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[9][11] Benzenesulfonamides can ionize under alkaline conditions, which may improve solubility.[1] | The chosen pH must be within the functional range of the assay and not cause compound degradation. |
graph flowchart { rankdir=LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Insoluble Compound]; B[Initial Solvent Selection(DMSO, Ethanol)]; C[Dilution into Aqueous Buffer]; D{Precipitation?}; E[Optimize Dilution Protocol]; F{Still Precipitates?}; G[Advanced Solubilization]; H[Co-solvents]; I[Surfactants]; J[Cyclodextrins]; K[pH Adjustment]; L[Assay-Compatible Solution];A --> B; B --> C; C --> D; D -- Yes --> E; E --> F; D -- No --> L; F -- No --> L; F -- Yes --> G; G --> H; G --> I; G --> J; G --> K; H --> L; I --> L; J --> L; K --> L; edge[color="#4285F4"]; A -- B; B -- C; C -- D; D -- E; E -- F; F -- G; edge[color="#34A853"]; D -- L; F -- L; G -- H; G -- I; G -- J; G -- K; edge[color="#EA4335"]; H -- L; I -- L; J -- L; K -- L;
}
Caption: Decision tree for selecting a solubilization strategy.
References
- Solubility of Things. (n.d.). Benzenesulfonamide.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (2025, December). Technical Support Center: Compound Precipitation in Cell Culture Media.
- Lavenderbyrona.com. (n.d.). Acceptable analytical practices for dissolution testing of poorly soluble compounds.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Pharmaceutical Technology. (n.d.). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
- BenchChem. (n.d.). Troubleshooting Solidagonic acid precipitation in cell culture media.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- BenchChem. (n.d.). Strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays.
- ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds.
- World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- N.I.H. Office of Intramural Training & Education. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual.
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Like many sulfonamides, this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[2] The presence of the bromine atom on the aromatic ring also introduces the potential for photolytic degradation upon exposure to UV light.[3][4][5]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: For the solid compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture. Solutions are generally less stable than the solid form and should be prepared fresh for optimal results. If short-term storage of a solution is necessary, it should be kept at 2-8°C in a light-protecting container (e.g., amber vial) and used within 24-48 hours. For longer-term storage, freezing at -20°C or -80°C may be possible, but freeze-thaw stability should be experimentally verified.
Q3: Which solvents are compatible with this compound?
A3: this compound is expected to be soluble in a range of organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). For aqueous-based experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. When doing so, it is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experiment and to avoid precipitation of the compound.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation route for sulfonamides, which can be catalyzed by acidic or basic conditions.[2] This would result in the formation of 2-bromobenzenesulfonic acid and 3-methoxypropylamine.
-
Photodegradation: Aromatic brominated compounds can undergo photolytic debromination upon exposure to light, particularly UV radiation.[3][4][5] This would lead to the formation of N-(3-methoxypropyl)benzenesulfonamide.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Potential Cause: Degradation of the compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Control Environmental Conditions: Protect the solution from light by using amber vials or covering the container with aluminum foil. Maintain a consistent temperature and pH throughout the experiment.
-
Perform a Stability Check: Analyze the concentration of the compound in your experimental medium over the time course of your experiment using a suitable analytical method like HPLC to determine its stability under your specific conditions.[6][7][8][9]
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to tentatively identify potential degradants. For example, a peak corresponding to the loss of bromine or the cleavage of the sulfonamide bond.
-
Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies as outlined in the protocols below. This will help to generate the potential degradants and confirm their retention times.
-
Optimize Analytical Method: Ensure your analytical method is a stability-indicating method, meaning it can separate the parent compound from all potential degradation products.[7][9]
-
Issue 3: Precipitation of the compound in aqueous solutions.
-
Potential Cause: Low aqueous solubility or use of an inappropriate co-solvent concentration.
-
Troubleshooting Steps:
-
Determine Solubility: Experimentally determine the solubility of the compound in your specific aqueous buffer.
-
Adjust Co-solvent Concentration: If using a stock solution in an organic solvent, try reducing the volume added to the aqueous buffer to keep the final organic solvent concentration below the level that causes precipitation.
-
Consider Formulation Strategies: For in vivo studies or cell-based assays where solubility is a concern, consider the use of formulation aids such as cyclodextrins or other solubilizing agents.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of the compound.
Protocol 1: Hydrolytic Stability Assessment
Objective: To evaluate the stability of the compound under acidic, basic, and neutral pH conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the three solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Data Evaluation: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial peak area.
Protocol 2: Oxidative Stability Assessment
Objective: To determine the susceptibility of the compound to oxidation.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Data Evaluation: Calculate the percentage of degradation at each time point.
Protocol 3: Photostability Assessment
Objective: To assess the stability of the compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile:water) in clear glass vials.
-
Exposure:
-
Expose one set of vials to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Wrap the second set of vials in aluminum foil to serve as dark controls.
-
-
Incubation: Place both sets of vials in a photostability chamber at a controlled temperature.
-
Sample Analysis: After the exposure period, analyze the samples from both the exposed and dark control groups by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed samples to those of the dark controls to determine the extent of photodegradation.
Data Presentation
The following table provides a hypothetical summary of the stability of this compound under various forced degradation conditions.
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Presumed) |
| 0.1 N HCl | 60°C | 24 h | 15% | 2-bromobenzenesulfonic acid, 3-methoxypropylamine |
| 0.1 N NaOH | 60°C | 24 h | 25% | 2-bromobenzenesulfonic acid, 3-methoxypropylamine |
| Water | 60°C | 24 h | <5% | - |
| 3% H₂O₂ | Room Temp | 24 h | <10% | Oxidized derivatives |
| Light (ICH Q1B) | Controlled | - | 20% | N-(3-methoxypropyl)benzenesulfonamide |
Visualizations
Diagram 1: Presumed Degradation Pathways
Caption: General workflow for a forced degradation study.
References
- Stability-indicating sulfa drug analysis using high-performance liquid chrom
- Oxidation of sulfonamide micropollutants by versatile peroxidase
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
- Technical Support Center: Compound X Stability Testing.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastew
- Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Tre
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion form
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formul
- Strategies for Resolving Stability Issues in Drug Formul
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formul
- Factors That Affect the Stability of Compounded Medic
- Reactivity and Mechanism in the Hydrolysis of β-Sultams.
- Hydrolysis of sulphonamides in aqueous solutions.
- mechanism of amide hydrolysis.
- Dissolution Method Troubleshooting: An Industry Perspective.
- N-Butylbenzenesulfonamide.
- Benzenesulfonamide, N-(2-hydroxypropyl)-.
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes and ensure the purity of your products.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues that may arise during sulfonamide synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is my sulfonamide yield consistently low?
Answer: Low yields in sulfonamide synthesis are a frequent challenge and can originate from several factors. The primary culprits are often related to the stability of the starting materials and the reaction conditions.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture. Hydrolysis converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards amines under standard conditions.[1][2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base can fail to effectively neutralize the HCl byproduct, leading to the protonation of the amine nucleophile and halting the reaction. The solvent must dissolve the reactants and be inert to the reaction conditions.[1]
-
Side Reactions: The formation of unintended byproducts, such as bis-sulfonated products with primary amines, can consume starting materials and reduce the yield of the desired sulfonamide.[1]
-
Poor Reactivity of Starting Materials: Sterically hindered or electron-deficient amines exhibit lower nucleophilicity and may react sluggishly.[3] Similarly, the stability of the sulfonylating agent can affect the reaction rate.[3]
Solutions:
| Problem | Recommended Solution | Causality |
| Moisture Contamination | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Minimizes the hydrolysis of the highly reactive sulfonyl chloride to the unreactive sulfonic acid. |
| Suboptimal Base/Solvent | Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct.[1] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] | An appropriate base prevents the protonation of the amine, maintaining its nucleophilicity. The solvent ensures proper mixing and interaction of reactants. |
| Bis-sulfonation of Primary Amines | Use a slight excess of the amine (1.1-1.2 equivalents) or employ a bulky protecting group on the amine.[1] | A slight excess of the amine favors the formation of the monosulfonated product. Protecting groups physically block the second reaction. |
| Low Amine Nucleophilicity | Increase the reaction temperature or add a catalyst like 4-dimethylaminopyridine (DMAP).[3] | Higher temperatures provide the necessary activation energy. DMAP forms a more reactive intermediate with the sulfonyl chloride. |
| Degraded Sulfonyl Chloride | Use a fresh or properly stored sulfonyl chloride. It is not recommended to use old reagents.[1] | Sulfonyl chlorides can degrade over time due to moisture, reducing the concentration of the active reagent. |
Question: I am observing an unexpected side product. What could it be and how can I minimize it?
Answer: The most common side product is the bis-sulfonated amine when using a primary amine. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
Another potential side reaction, particularly when synthesizing sulfonamides from thiols, is the oxidative homocoupling of the thiol to form a disulfide.[4]
Solutions:
-
For Bis-sulfonation: As mentioned previously, controlling the stoichiometry by using a slight excess of the amine is often effective.[1] Alternatively, a protecting group strategy can be highly effective for complex molecules.[1]
-
For Disulfide Formation: When starting from thiols, the choice of the oxidizing agent is crucial. Optimizing the oxidant and reaction conditions can minimize this side reaction.[4]
Question: How can I effectively purify my sulfonamide product?
Answer: Recrystallization is the most common and effective method for purifying solid sulfonamides.[1] The key to successful recrystallization is the selection of an appropriate solvent.
Solutions:
-
Solvent Selection: An ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is advisable to perform small-scale solubility tests to determine the optimal solvent system.
-
Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative. The choice of eluent will depend on the polarity of the sulfonamide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a base like pyridine or triethylamine to the reaction? A1: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid. Without the base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[1]
Q2: Can I use an aqueous base like sodium hydroxide? A2: While it is possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride. For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method.[1]
Q3: How do I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: My sulfonyl chloride is a solid. How should I add it to the reaction? A4: If the sulfonyl chloride is a solid, it can be added in portions to the stirred solution of the amine. Alternatively, it can be dissolved in a small amount of the anhydrous reaction solvent and added dropwise to the amine solution.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Protocol for Recrystallization of a Sulfonamide
This protocol provides a step-by-step guide for the purification of a solid sulfonamide by recrystallization.
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the purified sulfonamide should form.[1]
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[1]
Visualizations
General Reaction Mechanism
Caption: Mechanism of sulfonamide synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sulfonamide yield.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem Technical Support. (2025).
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. Benchchem.
- BenchChem. (2025).
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Benzenesulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide-based compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you navigate the common challenges associated with this important class of molecules and ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with benzenesulfonamides, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Question: My IC50/EC50 values for a benzenesulfonamide compound are inconsistent across multiple experimental runs. What could be the underlying cause?
Answer: Inconsistent potency values for benzenesulfonamides are a frequent challenge and can often be traced back to several key factors related to the compound's physicochemical properties and the assay conditions.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Benzenesulfonamides are often hydrophobic molecules with limited solubility in aqueous buffers, which can lead to precipitation and an inaccurate effective concentration in your assay.[1][2]
-
Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO) and ensure the compound is fully dissolved, using sonication if necessary.[1] When preparing working solutions, dilute the stock in your assay buffer and visually inspect for any precipitation.[1] It's also recommended to determine the kinetic aqueous solubility of your compound to understand its limits in your specific assay conditions.[3]
-
-
Compound Aggregation: At certain concentrations, small molecules like benzenesulfonamides can self-associate to form colloidal aggregates.[4][5] These aggregates can nonspecifically inhibit enzymes and other proteins, leading to promiscuous activity and variable results.[4][5]
-
Solution: To mitigate aggregation, consider including a non-ionic surfactant, such as 0.01% (v/v) Tween-80, in your assay buffer.[6] However, you must first validate that the surfactant itself does not interfere with your assay.[6] Dynamic light scattering (DLS) can be a useful technique to directly assess the aggregation behavior of your compound at different concentrations.[4]
-
-
Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results.
Experimental Protocol: Assessing and Improving Benzenesulfonamide Solubility
-
Stock Solution Preparation:
-
Working Solution Preparation and Observation:
-
Serially dilute the DMSO stock solution in your aqueous assay buffer to the desired final concentrations.
-
After dilution, visually inspect each concentration for any signs of precipitation (cloudiness or visible particles).
-
For a more quantitative assessment, you can centrifuge the diluted solutions and measure the concentration of the supernatant using a suitable analytical method like HPLC or LC-MS.
-
-
Solubility Enhancement (if needed):
-
Prepare your assay buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80).[6]
-
Run a control experiment with the surfactant alone to ensure it does not affect your assay's performance.
-
Repeat the working solution preparation and observation steps with the surfactant-containing buffer.
-
Issue 2: Compound Shows Activity in a Biochemical Assay but is Inactive in a Cell-Based Assay
Question: My benzenesulfonamide derivative is a potent inhibitor of its target enzyme in a biochemical assay, but it shows no activity when I test it on cells. Why is this happening?
Answer: This is a common discrepancy that often points to issues with the compound's ability to reach its target in a cellular context.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[6]
-
Solution: Assess the physicochemical properties of your compound, such as its lipophilicity (LogP). While a certain degree of lipophilicity is required for membrane permeation, highly lipophilic compounds can sometimes be retained in the membrane. If poor permeability is suspected, you may need to consider structural modifications to the benzenesulfonamide scaffold in collaboration with a medicinal chemist.
-
-
Compound Instability: The compound may be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.[6][8]
-
Solution: Perform a stability study by incubating your benzenesulfonamide in the cell culture medium at 37°C for the duration of your experiment. Analyze the integrity of the compound over time using HPLC or LC-MS.[8]
-
-
Efflux by Transporters: The compound may be actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp).
-
Solution: Test for efflux by co-incubating your compound with known efflux pump inhibitors. An increase in intracellular accumulation or activity in the presence of an inhibitor would suggest that your compound is a substrate for that transporter.
-
-
Target Engagement in a Cellular Context: The compound may not be engaging its target effectively within the cell.
-
Solution: Employ target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target in a cellular environment.[9]
-
Workflow for Investigating Discrepancies Between Biochemical and Cell-Based Assays
Caption: Troubleshooting workflow for benzenesulfonamides active in biochemical but not cell-based assays.
Issue 3: Suspected Assay Interference
Question: I'm concerned that my benzenesulfonamide is interfering with my assay readout (e.g., fluorescence or absorbance). How can I confirm this and correct for it?
Answer: Assay interference is a known issue with certain small molecules, and it's crucial to identify and account for it to ensure your data is accurate.[6][10]
Possible Causes & Troubleshooting Steps:
-
Intrinsic Compound Properties: The compound itself may be colored or fluorescent, contributing to the signal in your assay.[11]
-
Reactivity with Assay Reagents: Some compounds can chemically react with assay reagents, leading to false positives or negatives.[10][12] For example, compounds with thiol reactivity can interfere with assays that use thiol-containing reagents.[10][13]
-
Solution: If you suspect chemical reactivity, you can perform analytical studies (e.g., UPLC-MS) to look for the formation of adducts between your compound and assay components.[13] It may also be necessary to switch to an alternative assay with a different detection method that is not susceptible to this type of interference.[11]
-
-
Redox Activity: Some compounds can interfere with assays that rely on redox reactions (e.g., MTT or resazurin-based cytotoxicity assays).
-
Solution: To check for redox activity, run a cell-free control with your compound and the assay reagent. A change in signal indicates direct interaction. If interference is confirmed, consider switching to an assay that measures a different endpoint, such as ATP content (e.g., CellTiter-Glo®) or total protein (e.g., Sulforhodamine B assay).[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for seeing a high background signal in my assay when using a benzenesulfonamide?
A1: A high background signal can often be attributed to compound precipitation or aggregation, which can scatter light or non-specifically interact with assay components.[5] Additionally, if your assay uses fluorescence, the intrinsic fluorescence of the benzenesulfonamide could be a contributing factor. Always run compound-only controls to assess this.[6][11]
Q2: How can I distinguish between true inhibition and non-specific activity from compound aggregation?
A2: A key indicator of aggregation-based inhibition is a steep dose-response curve. To confirm, you can re-run the assay in the presence of a low concentration of a non-ionic detergent like Triton X-100 or Tween-80 (e.g., 0.01%).[6] If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.[5]
Q3: My benzenesulfonamide is showing cytotoxicity in one cell line but not another. What should I investigate?
A3: This could be due to differences in the expression of the target protein between the cell lines.[8] It's also possible that the resistant cell line has higher levels of efflux pumps or metabolizing enzymes that inactivate your compound. Consider quantifying target expression levels and testing for efflux pump activity in both cell lines.
Q4: Are there specific classes of enzymes that are commonly inhibited by benzenesulfonamides?
A4: Yes, the benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrases.[14][15] It is also found in compounds that target other enzymes, such as kinases and proteases, as well as in agents with antimicrobial and antihypertensive activities.[16][17][18]
Q5: What are Pan-Assay Interference Compounds (PAINS), and should I be concerned about them with my benzenesulfonamide series?
A5: PAINS are chemical structures that are known to interfere with a wide variety of assays through non-specific mechanisms.[10] While the benzenesulfonamide core itself is not typically considered a PAIN, certain functional groups that may be added to the scaffold during synthesis could have reactive properties. It's always good practice to be aware of potential PAINS and to run appropriate counter-screens to rule out non-specific activity.[10][12]
Data Summary Table
| Issue | Common Causes | Recommended Solutions |
| Inconsistent IC50/EC50 Values | Poor solubility, compound aggregation, variable experimental conditions. | Prepare fresh stock solutions, use sonication, include surfactants, standardize protocols.[1][5][6] |
| Biochemical vs. Cell-Based Activity Discrepancy | Poor cell permeability, compound instability, efflux, lack of cellular target engagement. | Assess physicochemical properties, perform stability studies, use efflux inhibitors, conduct target engagement assays.[6][8][9] |
| Assay Interference | Intrinsic compound color/fluorescence, reactivity with assay reagents, redox activity. | Run compound-only controls, use alternative assay formats, perform analytical chemistry to check for reactivity.[6][10][11] |
| High Background Signal | Compound precipitation/aggregation, intrinsic compound properties. | Filter working solutions, include surfactants, run compound-only controls.[5][11] |
References
- Benchchem. (n.d.). Validating Cellular Target Engagement of 4-Ethynylbenzenesulfonamide: A Comparative Guide.
- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27293–27311.
- Benchchem. (2025). Addressing reproducibility issues in 4-Methoxybenzenesulfonamide biological assays.
- (2024).
- (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of N-(2,5-dichlorophenyl)benzenesulfonamide in Aqueous Solutions.
- (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Malvern Instruments. (n.d.). Promiscuous Inhibitors.
- (n.d.). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation.
- Benchchem. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays.
- (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- (n.d.).
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
- (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Unknown Source.
- (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15.
- Benchchem. (n.d.). troubleshooting BI-4394 solubility issues in aqueous buffers.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Interference in Cytotoxicity Assays with Natural Products.
- (n.d.). The solubility of benzenesulfonamide studied both experimentally and...
- (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Benchchem. (n.d.). Statistical Validation of Experimental Data from Benzenesulfonamide Derivative Studies: A Comparative Guide.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
- (n.d.). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry.
- Benchchem. (n.d.). A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data.
- (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- Pallavi M.C., P. (2018). Does anyone has experience with troubleshooting inconsistent ELISA results?
- (2025). Sulfonamide resistance: Mechanisms and trends.
- (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- (n.d.). Potential sources of interference on Abeta immunoassays in biological samples.
- (n.d.). Fast screening immunoassay of sulfonamides in commercial fish samples. PubMed.
- (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
- (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Unknown Source.
- (2024). Reactivity of hypervalent iodine(III)
- (n.d.). Studies on benzenesulfonamide derivatives with alpha- and beta-adrenergic antagonistic and antihypertensive activities. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on benzenesulfonamide derivatives with alpha- and beta-adrenergic antagonistic and antihypertensive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Benzenesulfonamide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of benzenesulfonamide-based inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: Why do my benzenesulfonamide-based inhibitors show poor selectivity?
A1: The primary reason for poor selectivity often lies in the inherent mechanism of action of benzenesulfonamides and the structural similarities among their targets.[1] Many benzenesulfonamide inhibitors function by coordinating with a zinc ion in the active site of metalloenzymes, a common feature across various enzyme families.[2]
A significant challenge arises from the high degree of structural homology among isoforms of the same enzyme family. For instance, the human carbonic anhydrase (CA) family has 15 known isoforms, with at least 12 being catalytically active.[2] Many inhibitors target the conserved zinc-binding motif, leading to broad-spectrum inhibition rather than isoform-specific effects.[1] This is particularly problematic when aiming to inhibit a disease-associated isoform, such as CA IX in tumors, while sparing ubiquitously expressed isoforms like CA I and II, which are vital for normal physiological functions.[1][3]
Q2: What is the "tail approach" and how can it improve selectivity?
A2: The "tail approach" is a drug design strategy that focuses on modifying the portion of the inhibitor molecule that extends away from the core zinc-binding pharmacophore (the sulfonamide group). These "tails" can interact with non-conserved amino acid residues in the active site or regions adjacent to it.[3][4] By exploiting these differences in the amino acid composition and topography of the active sites of various isoforms, it is possible to design inhibitors with enhanced selectivity.[3][5]
The nature of these tail groups, including their size, shape, and chemical properties (e.g., hydrophobicity, hydrogen bonding potential), strongly influences their binding affinity and selectivity profile.[3][4][5][6] For example, structural studies have shown that residues at specific positions, such as 92 and 131 in carbonic anhydrases, are key in determining the binding orientation and affinity of inhibitors, while the tail groups are crucial for modulating isoform specificity.[3]
Q3: How do I choose the right assay to measure the selectivity of my inhibitor?
A3: The selection of an appropriate assay is critical and depends on the stage and specific goals of your research.
-
Initial High-Throughput Screening (HTS): For screening large compound libraries, fluorescence-based or colorimetric inhibitor screening kits are often employed due to their speed and cost-effectiveness.[1][7]
-
Accurate Determination of Inhibition Constants (Kᵢ): The stopped-flow CO₂ hydration assay is widely regarded as the gold standard for accurately measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[1][8]
-
Confirming Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to the intended target isoform within intact cells.[1]
-
Assessing Compound Binding and Protein Stability: A fluorescence-based thermal shift assay, also known as ThermoFluor, provides valuable data on ligand binding and its effect on the thermal stability of the target protein.[1]
Troubleshooting Guide
Problem 1: My inhibitor has poor solubility in aqueous buffers.
Potential Causes:
-
High Lipophilicity: Benzenesulfonamide derivatives, especially those with extensive hydrophobic "tails" designed for selectivity, can exhibit poor aqueous solubility.
-
Incorrect pH: The ionization state of the sulfonamide group and other functional groups on the inhibitor can affect its solubility.
-
Compound Purity: Impurities from the synthesis process can impact the overall solubility of your compound.[9]
Solutions:
-
Optimize Buffer Conditions:
-
pH Adjustment: Systematically vary the pH of your buffer to determine the optimal range for solubility.
-
Use of Co-solvents: Introduce a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol into your aqueous buffer. However, be mindful that high concentrations of organic solvents can affect enzyme activity and assay results.
-
-
Employ Formulation Strategies:
-
Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins.
-
-
Structural Modification of the Inhibitor:
-
Introduce Polar Functional Groups: During the design phase, incorporate polar groups (e.g., hydroxyl, amino, or carboxyl groups) into the "tail" region of your inhibitor to improve its aqueous solubility.[10]
-
-
Protocol for Preparing Stock Solutions:
-
High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing your initial high-concentration stock solutions.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator.[9] However, avoid excessive heat, which could lead to compound degradation.[9]
-
Visual Inspection: Always visually inspect your final solution to ensure it is clear and free of any precipitate before use in an assay.[9]
-
Problem 2: I'm observing significant off-target effects in my cellular assays.
Potential Causes:
-
Lack of Isoform Selectivity: As discussed in the FAQs, your inhibitor may be interacting with multiple isoforms of the target enzyme or even unrelated proteins.
-
Compound promiscuity: Some chemical scaffolds are inherently more prone to non-specific binding.
Solutions:
-
Comprehensive Selectivity Profiling:
-
Panel Screening: Test your inhibitor against a broad panel of related enzyme isoforms and a selection of unrelated targets to identify potential off-target interactions.
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the structure of your inhibitor.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Systematic Modifications: Synthesize and test a series of analogs with systematic modifications to the benzenesulfonamide scaffold.[11] This will help you understand which parts of the molecule are critical for on-target activity and which contribute to off-target effects.
-
Focus on the "Tail": Pay close attention to modifications of the "tail" region, as this is often the key to achieving isoform selectivity.[3]
-
-
Experimental Workflow for Assessing Off-Target Effects:
-
Diagram of the workflow:
Caption: Workflow for assessing inhibitor selectivity.
-
Problem 3: My inhibitor shows good potency in biochemical assays but is inactive in cellular assays.
Potential Causes:
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes.
-
Efflux by Transporters: The inhibitor could be actively transported out of the cell by efflux pumps.
Solutions:
-
Assess Physicochemical Properties:
-
LogP/LogD Measurement: Determine the lipophilicity of your compound. While some lipophilicity is required for membrane permeability, excessively high LogP values can lead to poor solubility and non-specific binding.
-
Polar Surface Area (PSA): Calculate the PSA of your molecule. A lower PSA is generally associated with better cell permeability.
-
-
In Vitro ADME Assays:
-
Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to directly measure the ability of your compound to cross a membrane.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.[12]
-
-
Structural Modifications to Improve Cell Permeability:
-
Reduce Polar Surface Area: Systematically replace polar functional groups with less polar ones, while being careful not to lose on-target potency.
-
Fine-tune Lipophilicity: Aim for a balanced lipophilicity (LogP typically in the range of 1-3) to optimize the balance between solubility and permeability.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Poor Selectivity | Inhibition of conserved active site features. | Utilize the "tail approach" to target non-conserved residues. |
| Poor Aqueous Solubility | High lipophilicity of the inhibitor. | Introduce polar functional groups or use formulation strategies. |
| Off-Target Effects | Lack of isoform specificity or compound promiscuity. | Conduct comprehensive selectivity profiling and SAR studies. |
| Lack of Cellular Activity | Poor cell permeability or metabolic instability. | Assess and optimize physicochemical properties; perform ADME assays. |
Key Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This protocol is considered the gold standard for measuring the inhibition of carbonic anhydrases.
Materials:
-
Purified carbonic anhydrase isoform of interest
-
Inhibitor stock solution (in DMSO)
-
CO₂-saturated water
-
Buffer (e.g., HEPES or Tris) with a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate all solutions to the desired assay temperature (typically 25°C).
-
Prepare a series of dilutions of your inhibitor in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (with or without the inhibitor).
-
In the other syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Repeat the measurement for each inhibitor concentration.
-
Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Diagram of the Stopped-Flow Assay Principle:
Caption: Principle of the stopped-flow CO₂ hydration assay.
References
- An In-depth Technical Guide on the Mechanism of Action of 4-(1-Aminoethyl)
- Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors - Benchchem.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Public
- Substrate scope and SAR studies of benzenesulfonamide‐sulphonylated...
- QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed Central.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed.
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - MDPI.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - NIH.
- Journal of Medicinal Chemistry Ahead of Print - ACS Public
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC - NIH.
- Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Rel
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH.
- Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed.
- Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO - Benchchem.
- Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Tre
- Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
- Technical Support Center: Minimizing Off-Target Effects of Carbonic Anhydrase Inhibitors - Benchchem.
- Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central.
- An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC - NIH.
- Benzene Sulfonamide Derivatives as New Eco-Friendly Corrosion Inhibitors for C38 Steel in Acidic Medium: Electrochemical and Molecular Docking Studies - ResearchG
- Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH.
- Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed.
- Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes - PubMed.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
- (PDF)
- Rapid and Sensitive Inhibitor Screening Using Magnetically Modul
- Beware of N-Benzoyloxybenzamides - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for researchers utilizing 2-bromo-N-(3-methoxypropyl)benzenesulfonamide and other novel benzenesulfonamide-based compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions to anticipate and mitigate potential off-target effects during your experiments. Our goal is to ensure the data you generate is robust, reproducible, and accurately reflects the on-target activity of your molecule.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications.[1][2] However, this chemical versatility also brings the potential for interactions with unintended biological targets, leading to off-target effects that can confound experimental results and lead to misinterpretation of a compound's true mechanism of action. This guide will walk you through a systematic approach to identifying, validating, and minimizing these effects.
Understanding the Landscape: The Benzenesulfonamide Core
The biological activity of benzenesulfonamide derivatives is often dictated by the sulfonamide group (-SO₂NH-), which can act as a zinc-binding moiety, crucial for the inhibition of metalloenzymes.[1] A prime example of this is the well-documented inhibition of carbonic anhydrases (CAs).[1][3] The substituents on the aromatic ring and the N-substituent, in this case, the 2-bromo and N-(3-methoxypropyl) groups, play a critical role in determining the compound's specificity and potency for various targets.[1]
Off-target effects can range from mild to severe and can undermine the efficacy and safety of a potential therapeutic agent.[4] Therefore, a proactive and rigorous approach to identifying and mitigating these effects is paramount in the early stages of research and development.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with novel small molecule inhibitors like this compound.
Q1: I'm observing a cellular phenotype with my compound, but I'm not sure if it's due to my intended target. How can I begin to investigate potential off-target effects?
A1: This is a critical question in early-stage drug discovery. A multi-pronged approach is recommended to build a strong case for on-target activity. Start with orthogonal validation methods.[5] If you have a primary cellular assay, develop a secondary, independent assay that measures a different downstream consequence of target engagement.[6] For instance, if your primary assay measures cell viability, a secondary assay could be a Western blot for a known downstream signaling protein of your target.
Furthermore, consider performing target knockdown or knockout experiments using techniques like RNA interference (RNAi) or CRISPR-Cas9.[7] If the cellular phenotype is diminished or abolished upon reduction of the target protein, it provides strong evidence that the compound's effect is mediated through that target.[7]
Q2: What are some common off-targets for benzenesulfonamide-based compounds?
A2: Given the prevalence of the sulfonamide motif, a key class of off-targets to consider are metalloenzymes, particularly carbonic anhydrases (CAs), due to the zinc-binding nature of the sulfonamide group.[1] There are several isoforms of CAs, and your compound might exhibit varying degrees of affinity for them.[3] Other potential off-targets can include kinases, proteases, and other enzymes where the sulfonamide can form key interactions. The specific off-target profile will be highly dependent on the overall structure of your molecule.
Q3: How can I experimentally determine if my compound directly binds to the intended target?
A3: Direct binding can be confirmed using a variety of biophysical techniques. These methods provide quantitative data on binding affinity (Kd), stoichiometry, and thermodynamics.[7][8] Commonly used techniques include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of your compound with the immobilized target protein.[7]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy.[7][8]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature of the target protein upon ligand binding, indicating a direct interaction.[8]
A positive result from one or more of these assays provides strong evidence of direct target engagement.
Q4: I've confirmed direct binding, but how can I assess the selectivity of my compound against other related proteins?
A4: Selectivity profiling is crucial to understanding the potential for off-target effects. This can be achieved by screening your compound against a panel of related proteins, such as other members of the same protein family or proteins known to be common off-targets for your compound class. This can be done through large-scale screening services or by setting up individual binding or enzymatic assays for a curated list of potential off-targets.
Q5: What is the importance of using a negative control compound in my experiments?
A5: A structurally similar but inactive analog of your compound is an invaluable tool. This negative control should ideally have a minor modification that ablates its activity against the intended target. If the negative control does not produce the same cellular phenotype as your active compound, it strengthens the argument that the observed effect is due to on-target activity and not some non-specific effect of the chemical scaffold.
Troubleshooting Guides
This section provides step-by-step guidance for common experimental challenges related to off-target effects.
Guide 1: Investigating Unexpected Cellular Toxicity
Problem: You observe significant cytotoxicity at concentrations where you expect on-target engagement, potentially indicating off-target effects.
Troubleshooting Workflow:
-
Dose-Response Curve Analysis:
-
Step 1: Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and for your on-target activity (e.g., a target-specific biomarker assay).
-
Step 2: Compare the EC50 (for on-target effect) and CC50 (for cytotoxicity). A small window between these values suggests that toxicity might be linked to off-target effects.
-
-
Target Engagement in Cells:
-
Step 1: Use a cellular thermal shift assay (CETSA) to confirm that your compound is engaging the intended target in the cellular environment at the concentrations you are using.
-
Step 2: If target engagement is confirmed at non-toxic concentrations, the observed toxicity at higher concentrations is more likely due to off-target interactions.
-
-
Broad-Spectrum Profiling:
-
Step 1: Submit your compound for broad-panel kinase or safety screening (available through contract research organizations). This will test your compound against a large number of known off-targets.
-
Step 2: Analyze the results to identify any potent off-target hits that could explain the observed cytotoxicity.
-
DOT Diagram: Cytotoxicity Troubleshooting Workflow
Caption: A workflow for investigating unexpected cytotoxicity.
Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes
Problem: Your compound induces a complex cellular phenotype, and you need to determine which effects are mediated by your intended target.
Troubleshooting Workflow:
-
Genetic Validation:
-
Step 1: Target Knockdown/Knockout: Use siRNA or shRNA to knockdown the expression of your target protein. Alternatively, use CRISPR-Cas9 to create a knockout cell line.[7]
-
Step 2: Phenotypic Rescue: Treat the knockdown/knockout cells with your compound. If the phenotype is significantly reduced or absent, it is likely on-target.[7]
-
Step 3 (Optional): Overexpression Rescue: In some cases, overexpression of the target may rescue a phenotype caused by an inhibitor.
-
-
Chemical-Genetic Approach:
-
Step 1: Generate a "Gatekeeper" Mutant: If the binding site of your compound on the target is known, you can introduce a mutation that prevents your compound from binding without disrupting the protein's function.
-
Step 2: Express the Mutant: Express the mutant protein in cells that lack the endogenous target.
-
Step 3: Test Your Compound: If your compound is inactive in cells expressing the mutant protein, it confirms that the phenotype is mediated through your intended target.
-
DOT Diagram: Phenotype Deconvolution Workflow
Caption: A workflow for deconvoluting on- and off-target phenotypes.
Quantitative Data Summary
When assessing binding affinity and selectivity, it is crucial to present the data in a clear and comparable format.
Table 1: Example Biophysical Data for Compound X
| Technique | Target Protein | Binding Affinity (Kd) | Stoichiometry (n) |
| ITC | Target A | 50 nM | 1.05 |
| SPR | Target A | 45 nM | - |
| DSF | Target A | ΔTm = +5.2 °C | - |
Table 2: Example Selectivity Profile of Compound X
| Target | Binding Affinity (Kd) | Fold Selectivity vs. Target A |
| Target A | 50 nM | 1 |
| Off-Target 1 | 1.5 µM | 30 |
| Off-Target 2 | > 10 µM | > 200 |
| Off-Target 3 | 500 nM | 10 |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between this compound and its putative target protein.[9]
Materials:
-
Purified target protein (dialyzed into ITC buffer)
-
This compound (dissolved in ITC buffer)
-
ITC instrument and corresponding cells
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Protein Preparation: Prepare a solution of the purified target protein at a concentration of 10-20 µM in ITC buffer.
-
Ligand Preparation: Prepare a solution of the compound at a concentration 10-20 times that of the protein in the same ITC buffer.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the protein solution into the sample cell and the ITC buffer into the reference cell.
-
Titration: Load the compound solution into the injection syringe. Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
Protocol 2: RNA Interference (RNAi) Sensitization/Resistance Screen
Objective: To genetically validate that the observed cellular phenotype of this compound is dependent on its intended target.[9]
Materials:
-
Mammalian cells of interest
-
siRNA targeting the gene of interest and non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Assay reagents for measuring the phenotype (e.g., cell viability reagent)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that allows for transfection and subsequent compound treatment.
-
Transfection: Transfect the cells with the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Phenotypic Assay: After the desired treatment duration, perform the assay to measure the cellular phenotype.
-
Data Analysis: Compare the dose-response curves of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A rightward shift in the dose-response curve in the knockdown cells indicates that the target is required for the compound's activity.
Conclusion
The journey of a small molecule from a preliminary hit to a validated chemical probe or drug candidate is paved with rigorous scientific investigation. For compounds like this compound, a thorough understanding and mitigation of off-target effects are not just recommended but essential for the integrity of your research. By employing a combination of genetic, biophysical, and cellular approaches, you can build a robust body of evidence to support the on-target mechanism of your compound, ultimately accelerating your research and development efforts.
References
- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
- Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio.
- Small Molecule Hit Identification and Validation | Broad Institute.
- Target Identification and Validation (Small Molecules) - UCL.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC - NIH.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide An- alogs - ResearchGate.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - FLORE.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. antbioinc.com [antbioinc.com]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sulfonamide Compound Screening
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with sulfonamide compounds. This guide is designed to help you navigate the unique challenges and potential artifacts that can arise when screening this important class of molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to design robust experiments, correctly interpret your data, and confidently identify true, high-quality hits.
All screening campaigns are susceptible to artifacts, but certain chemical classes have well-known liabilities.[1][2] Sulfonamides, while a valuable pharmacophore present in numerous approved drugs, contain structural motifs that can interfere with common assay technologies.[3][4] This guide will help you distinguish these artifacts from genuine biological activity.
Frequently Asked Questions (FAQs): The "Why is My Sulfonamide a Hit?" Section
Here we address the most common scenarios where a sulfonamide compound appears active in a primary screen. Each question is followed by a discussion of the likely mechanism of assay interference and a clear path forward for troubleshooting.
Q1: My sulfonamide is a potent inhibitor in our Renilla luciferase reporter assay. Is this a real hit?
Short Answer: Be highly skeptical. Aryl sulfonamides are a prominent and well-documented class of Renilla luciferase (RLuc) inhibitors.[5] This is one of the most common artifacts seen with this compound class in cell-based reporter assays.
The Causality Behind the Artifact:
The interference is a direct inhibition of the reporter enzyme itself, not the biological target your assay is designed to measure.[5] The sulfonamide compound binds to the luciferase enzyme, preventing it from processing its substrate (coelenterazine) and producing a luminescent signal. This decrease in signal mimics the effect of a true inhibitor of your pathway of interest. This is a classic example of a false positive arising from interference with the detection system.[6]
Troubleshooting Path:
The critical step is to perform a luciferase counter-screen . This involves testing your compound's activity against the luciferase enzyme in a simplified system that lacks your primary biological target.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting workflow for a luciferase assay hit.
Q2: I'm seeing activity in a fluorescence-based assay (FP, FRET, or intensity). Could my sulfonamide be interfering?
Short Answer: Yes, this is a strong possibility. Sulfonamide-containing compounds can interfere with fluorescence assays through autofluorescence or quenching.[2][7]
The Causality Behind the Artifacts:
-
Autofluorescence: The sulfonamide compound itself is fluorescent, emitting light at the same wavelength your instrument is measuring. This adds to the total signal, potentially masking inhibition (a false negative) or creating the appearance of activation (a false positive).[2]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for your fluorophore or absorbs the light emitted by it. This "inner filter effect" reduces the signal detected by the plate reader, mimicking the activity of an inhibitor and causing a false positive.[2]
Troubleshooting Path:
You must test for these properties directly. The key is to measure the fluorescence of your compound in the assay buffer without the biological target or other assay-specific reagents.
| Troubleshooting Experiment | Purpose | Interpretation of Positive Result |
| Autofluorescence Check | To measure light emitted by the compound itself. | A significant signal from the compound alone indicates autofluorescence, which can confound the primary assay data. |
| Quenching Check | To measure if the compound absorbs light from the assay's fluorophore. | A decrease in the signal from a fluorescent control probe in the presence of your compound indicates quenching. |
Q3: My sulfonamide hit shows steep dose-response curves and its activity is sensitive to assay conditions. What could be happening?
Short Answer: Your compound may be forming aggregates. Compound aggregation is a common mechanism for non-specific, promiscuous inhibition that can lead to false positives.[8]
The Causality Behind the Artifact:
At a certain concentration (the Critical Aggregation Concentration), the compound self-assembles into colloidal particles in your aqueous assay buffer.[8] These aggregates can non-specifically sequester and inhibit proteins, leading to apparent biological activity.[8] This mechanism is not a specific, one-to-one binding event with your target's active site, but rather a surface-based adsorption phenomenon.
Key Indicators of Aggregation:
-
Inhibition is highly sensitive to enzyme concentration.
-
Activity is attenuated or abolished by the addition of a non-ionic detergent (e.g., Triton X-100).[5][9]
-
Steep Hill slopes in the dose-response curve.
-
Activity is time-dependent, increasing with pre-incubation.[9]
Troubleshooting Path:
The gold standard for identifying aggregation-based activity is to re-run the inhibition assay in the presence of a small amount of non-ionic detergent.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for suspected compound aggregation.
Q4: My sulfonamide belongs to a class known as "PAINS". What does this mean?
Short Answer: PAINS (Pan-Assay Interference Compounds) are molecules that appear as hits in many different assays due to non-specific activity or assay interference.[10] Certain sulfonamide substructures, particularly phenol-sulfonamides, are recognized PAINS.[6][10]
The Causality Behind the Artifact:
PAINS artifacts are often driven by the compound's chemical reactivity.[11][12] Mechanisms include:
-
Redox Cycling: The compound participates in redox reactions with assay components (like DTT), generating reactive oxygen species (e.g., H₂O₂) that can oxidize and inactivate the target enzyme.[13][14]
-
Covalent Modification: The compound contains an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (like cysteine or lysine) on the target protein, leading to irreversible inhibition.[9][11] Certain N-acyl sulfonamides, for instance, are known to be reactive toward lysine residues.[9][15]
-
Chelation: The compound chelates metal ions essential for enzyme function.
Troubleshooting Path:
A PAINS flag from computational filters should trigger a rigorous series of validation experiments. The goal is to prove that the observed activity is via a specific, reversible binding mechanism and not due to non-specific reactivity.
-
Orthogonal Assay: Confirm activity in an assay with a different detection principle (e.g., if the primary was fluorescence-based, use a label-free mass spectrometry assay). An authentic hit should be active across different platforms.
-
Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to confirm direct, physical binding between the compound and the target protein.[1] This is the most definitive way to rule out non-specific activity.
-
Reversibility Check: Perform a "jump-dilution" or dialysis experiment to see if enzyme activity can be restored after removing the compound.[12] A lack of recovery suggests covalent modification.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, follow these detailed protocols for key troubleshooting experiments.
Protocol 1: Luciferase Counter-Screen (Biochemical)
Objective: To determine if a test compound directly inhibits the luciferase reporter enzyme.[7]
Materials:
-
Recombinant Luciferase (e.g., Renilla or Firefly)
-
Luciferase Substrate (e.g., Coelenterazine or D-luciferin)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test Sulfonamide Compound and Vehicle Control (e.g., DMSO)
-
Known Luciferase Inhibitor (Positive Control)
-
384-well solid white, opaque plates
Procedure:
-
Prepare a serial dilution of your test sulfonamide in assay buffer. The concentration range should match or exceed that used in your primary screen.
-
Dispense 5 µL of the compound dilutions (and controls) into the wells of the 384-well plate.
-
Add 5 µL of a solution containing the recombinant luciferase enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for potential binding.
-
Add 10 µL of the appropriate luciferase substrate to each well.
-
Immediately measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.[5][9][15]
Materials:
-
All components of your primary biochemical assay (enzyme, substrate, buffer).
-
Test Sulfonamide Compound and Vehicle Control (e.g., DMSO).
-
Known non-aggregating inhibitor for your target (Control).
-
10% Triton X-100 stock solution.
-
96- or 384-well plates suitable for your assay readout.
Procedure:
-
Prepare two parallel sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[8]
-
-
Prepare serial dilutions of your test sulfonamide in both Buffer A and Buffer B. Also prepare dilutions for your control inhibitor.
-
Run the entire inhibition assay (e.g., determining IC₅₀ values) in parallel using both buffer conditions.
-
Data Analysis: Compare the dose-response curves and IC₅₀ values obtained in the presence and absence of detergent.
-
Interpretation: A significant rightward shift (i.e., a large increase in IC₅₀ or complete loss of activity) in the presence of Triton X-100 is a strong indicator that the compound's mechanism of inhibition is aggregation-based.[2][15] The activity of a well-behaved, non-aggregating inhibitor should be largely unaffected by the detergent.
-
Protocol 3: Biophysical Hit Validation via Thermal Shift Assay (TSA)
Objective: To confirm direct physical engagement between the sulfonamide and the target protein.
Materials:
-
Purified Target Protein
-
SYPRO Orange dye (or equivalent)
-
Test Sulfonamide Compound and Vehicle Control (e.g., DMSO)
-
Appropriate buffer for the protein
-
Quantitative PCR (qPCR) instrument with melt-curve capability
Procedure:
-
Prepare a master mix containing the purified protein and SYPRO Orange dye in the appropriate buffer.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add your sulfonamide compound (typically at a final concentration of 10-50 µM) or DMSO control to the wells.
-
Seal the plate and briefly centrifuge.
-
Place the plate in the qPCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Analysis: The temperature at which the protein unfolds (the melting temperature, or Tₘ) is the peak of the first derivative of the fluorescence curve. A genuine ligand will bind to and stabilize the protein, resulting in a positive shift (ΔTₘ) compared to the DMSO control. A ΔTₘ of ≥ 2°C is generally considered a good indicator of direct binding.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Auld, D., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
- National Center for Biotechnology Information. (2004-). Assay Guidance Manual. [Link]
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Refaei, M. (2011). DLS Protocol. University of Arizona. [Link]
- Patel, S. Luciferase interference assay. reframeDB. [Link]
- Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- Pan-assay interference compounds. (2023). In Wikipedia. [Link]
- Nocentini, A., & Supuran, C. T. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
- Cambridge MedChem Consulting. Overview of the Phases of Drug Discovery. [Link]
- de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]
- National Center for Biotechnology Information. (2004-). Assay Guidance Manual. [Link]
- National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches.
- Ayotte, Y., et al. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]
- Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10). [Link]
- Sygnature Discovery. (n.d.).
- Inglese, J., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Center for Macromolecular Interactions. (n.d.).
- Structural Genomics Consortium. (n.d.).
- Novatia, LLC. (n.d.).
- Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 174-182.
- Auld, D. S., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
- AXXAM. (n.d.).
- Sportsman, J. R., et al. (2006). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 11(4). [Link]
- Nocentini, A., & Supuran, C. T. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- ResearchGate. (2016).
- Wang, Y., et al. (2025). Redox potentials of sulfonamide antibiotics mediating the electron transfer process in single-atom Cu catalyst/peroxymonosulfate system.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 10. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Benzenesulfonamide Derivatives
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide is designed to address the common pharmacokinetic (PK) challenges encountered when working with benzenesulfonamide derivatives. The content is structured to help you diagnose experimental issues, provide actionable solutions, and explain the scientific rationale behind each strategic modification.
Section 1: Frequently Asked Questions - Foundational PK Challenges
This section addresses preliminary questions regarding the inherent ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the benzenesulfonamide scaffold.
Q1: Why do many of my benzenesulfonamide derivatives exhibit low aqueous solubility?
A1: The benzenesulfonamide core, while versatile, possesses a relatively rigid and often lipophilic aromatic ring. Poor solubility typically arises from strong crystal lattice energy (high melting point) and overall molecular lipophilicity.[1][2] The sulfonamide group itself can engage in strong hydrogen bonds, which, in a crystalline state, requires significant energy to overcome during dissolution. A good target solubility for initial drug discovery compounds is >60 µg/mL.[3]
Q2: What are the primary metabolic pathways I should be concerned about with this chemical class?
A2: Benzenesulfonamides are susceptible to several key metabolic transformations, primarily Phase I oxidation reactions mediated by Cytochrome P450 (CYP) enzymes.[4][5][6] Common pathways include:
-
Aromatic hydroxylation: Oxidation of the benzene ring.
-
N-dealkylation or O-dealkylation: If alkyl or alkoxy groups are present.
-
Oxidation of alkyl substituents.
Following Phase I, the resulting metabolites, or the parent drug itself, can undergo Phase II conjugation, most commonly glucuronidation, to increase water solubility for excretion. The CYP1, CYP2, and CYP3 families are most prominent in drug metabolism.[6]
Q3: My compound shows potent in vitro activity but fails in animal models. What's the likely PK culprit?
A3: This is a classic efficacy-PK disconnect. The most common reasons are poor bioavailability or rapid clearance.
-
Poor Bioavailability: This can be due to low solubility (preventing dissolution in the gut), low permeability across the intestinal wall, or significant first-pass metabolism in the liver before the drug reaches systemic circulation.[7]
-
Rapid Clearance: The compound may be rapidly metabolized by liver enzymes (like CYPs) and/or quickly eliminated by the kidneys.[8] High plasma protein binding can also limit the free fraction of the drug available to act on its target.[9][10][11]
Section 2: Troubleshooting Common PK Liabilities & Strategic Solutions
This core section is designed to help you diagnose and solve specific PK problems revealed during in vitro ADME screening.
Issue 1: Poor Aqueous Solubility
-
Diagnostic Question: Is the kinetic solubility of my compound below 10 µM in phosphate-buffered saline (PBS)?
-
Troubleshooting Approach: If you observe low solubility, the goal is to disrupt the crystal lattice and/or increase favorable interactions with water without sacrificing target potency.
-
Strategic Solutions & Rationale:
Proposed Modification Rationale Expected Outcome Introduce Ionizable Groups Adding a basic amine (e.g., piperidine, morpholine) or an acidic group (e.g., carboxylic acid) allows for salt formation. Salts typically have lower crystal lattice energy and are more readily solvated.[1][12] ↑↑ Solubility at relevant physiological pH. Add Polar, Non-ionizable Groups Incorporating groups like hydroxyl (-OH), amide (-CONH2), or small ethers (-OCH3) can increase polarity and hydrogen bonding with water, improving solvation.[13] ↑ Solubility , generally a moderate effect. Disrupt Molecular Symmetry/Planarity Adding a substituent that breaks the planarity of the molecule (e.g., a strategically placed methyl or cyclopropyl group) can disrupt efficient crystal packing, lowering the melting point and improving solubility.[14] ↑ Solubility , reduces crystal lattice energy. Reduce Lipophilicity (LogP/LogD) Systematically replace lipophilic moieties (e.g., a phenyl ring) with more polar bioisosteres (e.g., a pyridine ring) to lower the overall LogP. ↑ Solubility , improves the balance with water.
Issue 2: Rapid Metabolic Clearance in Liver Microsomes
-
Diagnostic Question: Is the half-life (t½) of my compound less than 30 minutes in a human liver microsomal (HLM) stability assay?[8]
-
Troubleshooting Approach: Rapid clearance in HLMs, especially in the presence of the cofactor NADPH, strongly suggests CYP-mediated metabolism.[15][16][17] The first step is to identify the metabolic "soft spot" and then block it.
-
Strategic Solutions & Rationale:
Proposed Modification Rationale Expected Outcome Block Susceptible Sites with Fluorine Replacing a hydrogen atom with a fluorine atom at a site of suspected aromatic hydroxylation can block metabolism. The C-F bond is much stronger than a C-H bond and is not susceptible to CYP-mediated oxidation. ↓↓ Metabolic Clearance , ↑ Half-life . Introduce Electron-Withdrawing Groups Placing electron-withdrawing groups (e.g., -CF3, -Cl, -CN) on the benzene ring deactivates it towards electrophilic attack by CYP enzymes, slowing the rate of aromatic hydroxylation. ↓ Metabolic Clearance , ↑ Half-life . Modify Alkyl Groups If N- or O-dealkylation is the issue, consider replacing small alkyl groups with more robust ones (e.g., methyl to cyclopropyl) or moving the attachment point to create steric hindrance around the site of metabolism. ↓ Metabolic Clearance , improves stability. Change Ring Systems Replacing a metabolically liable phenyl ring with a more stable heterocyclic system (e.g., pyridine, pyrazole) can remove the primary site of metabolism. ↓↓ Metabolic Clearance , may also impact solubility and potency.
Issue 3: Low Permeability or High Efflux
-
Diagnostic Question: In a Caco-2 permeability assay, is the apparent permeability coefficient (Papp A→B) low (<1 x 10⁻⁶ cm/s), or is the efflux ratio (Papp B→A / Papp A→B) greater than 2?[18]
-
Troubleshooting Approach: Low A→B permeability suggests poor passive diffusion, while a high efflux ratio indicates the compound is a substrate for transporters like P-glycoprotein (P-gp) that pump it back into the intestinal lumen.[18][19][]
-
Strategic Solutions & Rationale:
Proposed Modification Rationale Expected Outcome Mask Hydrogen Bond Donors High numbers of H-bond donors can reduce passive permeability. Capping a carboxylic acid as a methyl ester or an amine as an amide can reduce the polar surface area (PSA) and improve membrane transit. This is a common pro-drug strategy. ↑ Permeability , reduces H-bonding with the aqueous environment. Increase Lipophilicity (Judiciously) Increasing lipophilicity (LogD) can enhance passive diffusion, but it's a delicate balance. A LogD between 1 and 3 is often optimal. Adding small, non-polar groups can achieve this. ↑ Permeability , but may decrease solubility if overdone. Introduce "Chameleon-like" Features Incorporating functionalities that can form transient intramolecular hydrogen bonds allows the molecule to mask its polarity in the lipophilic membrane environment, thereby improving its permeability. ↑ Permeability , by reducing the effective polarity during transit. Modify Structure to Evade Efflux This is challenging and often empirical. Subtle changes to the structure, such as adding bulky groups or altering charge distribution, can disrupt recognition by efflux transporters like P-gp.[19] ↓ Efflux Ratio , improves net absorption.
Section 3: Visualized Workflows & Protocols
To ensure reproducibility and accuracy, this section provides visual guides for decision-making and detailed protocols for the key assays discussed.
Diagrams: Experimental & Logic Workflows
A logical approach to troubleshooting is critical. The following diagrams illustrate a typical workflow for identifying and addressing PK liabilities.
Caption: Figure 1. PK Troubleshooting Workflow
Caption: Figure 2. Common Metabolic Fates
Experimental Protocols
The following are generalized, high-level protocols for key in vitro ADME assays. Always include positive and negative controls in your experiments for validation.
Protocol 1: High-Throughput Kinetic Solubility Assay [21][22][23][24]
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the aqueous buffer. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 1.5 to 2 hours.[21][22]
-
Filtration: Filter the samples through a solubility filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 acetonitrile:water mixture.[24]
-
Data Analysis: The measured concentration is the kinetic solubility of the compound under the assay conditions.
Protocol 2: Liver Microsomal Stability Assay [8][15][16][17][25]
-
Preparation: Thaw human liver microsomes (HLMs) and an NADPH regenerating system on ice.[16][26] Dilute HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Reaction Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to the diluted HLM suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[17][25]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[15][17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Bidirectional Permeability Assay [18][][27][28]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for ~21 days until they form a differentiated, polarized monolayer.[19][]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use wells with acceptable TEER values.[19][28]
-
Assay Setup (A→B):
-
Add the test compound (e.g., at 10 µM) to the apical (A, upper) chamber.
-
Add fresh buffer to the basolateral (B, lower) chamber.
-
-
Assay Setup (B→A):
-
Add the test compound to the basolateral (B) chamber.
-
Add fresh buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[18]
References
- In Vitro ADME. Selvita. [Link]
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. BPS Bioscience. [Link]
- In Vitro ADME Studies. PharmaLegacy. [Link]
- In Vitro ADME Assays. Concept Life Sciences. [Link]
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Plasma Protein Binding Assay. Visikol. [Link]
- Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachom
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Plasma Protein Binding Assay. Domainex. [Link]
- ADME Solubility Assay. BioDuro. [Link]
- In vitro solubility assays in drug discovery. PubMed. [Link]
- Protein Binding Assays. BioAgilytix. [Link]
- Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]
- In-vitro plasma protein binding. Protocols.io. [Link]
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Caco-2 Permeability Assay. Evotec. [Link]
- Protocol for the Human Liver Microsome Stability Assay.
- Caco-2 permeability assay.
- Caco2 assay protocol. [Link]
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
- ADME Microsomal Stability Assay. BioDuro. [Link]
- Microsomal Clearance/Stability Assay. Domainex. [Link]
- Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations.
- Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
- (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central. [Link]
- Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed Central. [Link]
- Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed. [Link]
- Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Sulfonamide (medicine). Wikipedia. [Link]
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. japer.in [japer.in]
- 14. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Scale-Up Production of Substituted Benzenesulfonamides
Welcome to the Technical Support Center for the scale-up production of substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and industrial-scale production. Here, you will find practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven experience.
I. Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: My reaction is resulting in a consistently low yield.
Question: We've successfully synthesized our target benzenesulfonamide on a gram scale, but upon scaling to a multi-kilogram batch, our yields have dropped significantly. What are the likely culprits and how can we address them?
Answer: A drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale linearly.[1][2] Let's break down the most probable causes:
-
Inadequate Thermal Management: The synthesis of benzenesulfonamides, particularly the initial chlorosulfonation and the subsequent reaction with an amine, is often highly exothermic.[3][4] What is easily dissipated in a small flask can lead to localized "hot spots" and thermal runaway in a large reactor.[3][5] This can cause degradation of starting materials, intermediates, and the final product, leading to lower yields and the formation of impurities.
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of your reaction. This data is crucial for designing an appropriate cooling system for your reactor.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or a dosing pump to add the sulfonyl chloride or amine slowly. This allows the cooling system to keep up with the heat generation.[4]
-
Co-solvents: The use of a co-solvent can help to mitigate the exothermic nature of the reaction.[3]
-
-
-
Poor Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized concentration gradients.[1][6] This means that some parts of your reaction mixture may have an excess of one reagent while other parts are starved of it, leading to incomplete reactions and the formation of byproducts.
-
Solution:
-
Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized to maintain a homogeneous mixture.
-
Baffles: The use of baffles in the reactor can improve mixing efficiency by preventing the formation of a vortex.
-
-
-
Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the unreactive benzenesulfonic acid.[7] This is a more significant issue at scale due to longer reaction and work-up times, and greater exposure to atmospheric moisture.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Fresh Reagents: Use fresh or properly stored sulfonyl chloride. Old reagents may have already partially hydrolyzed.[7]
-
-
-
Suboptimal Reaction Temperature: While some reactions require cooling, others may need heating to proceed at an optimal rate.[6] A temperature profile that works at a small scale may not be optimal for a larger batch due to differences in heat transfer.
-
Solution:
-
Process Optimization Studies: Conduct small-scale experiments to screen a range of temperatures to find the optimal conditions for your specific substrates.[8]
-
Jacketed Reactors: Use jacketed reactors with precise temperature control to maintain the desired reaction temperature throughout the batch.
-
-
Issue 2: My final product is contaminated with significant impurities.
Question: We are observing several unexpected spots on our TLC and peaks in our HPLC analysis of the crude product. What are the common side reactions, and how can we minimize them?
Answer: The formation of multiple products and impurities is a frequent challenge. Here are some common side reactions and strategies to enhance product purity:
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it's possible for it to react with two molecules of the sulfonyl chloride, forming a bis-sulfonated product.[7]
-
Solution:
-
Stoichiometric Control: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride.[6] Controlled addition of the sulfonyl chloride to the amine solution can also help minimize this side reaction.
-
-
-
Reaction with Solvent or Base: Some solvents and bases can react with the highly electrophilic sulfonyl chloride. For example, using an alcohol as a solvent can lead to the formation of sulfonate esters.
-
Formation of Sulfonic Acid: As mentioned earlier, hydrolysis of the sulfonyl chloride is a major source of impurity.[6][7]
-
Solution:
-
Rigorous Anhydrous Technique: Maintain strict anhydrous conditions throughout the process.[6]
-
-
Issue 3: We are struggling with the purification of our final product.
Question: Our crude product is an oil (or a sticky solid), making it difficult to purify by crystallization. What are our options for obtaining a high-purity solid product at scale?
Answer: Purification is a critical step, and challenges here can significantly impact the overall efficiency of your process.
-
Crystallization Difficulties: The inability to crystallize a product can be due to the presence of impurities that act as "crystal growth inhibitors" or the inherent properties of the molecule itself.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify an optimal system for recrystallization. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[7]
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Dissolve your crude product in a good solvent and then slowly add an anti-solvent (in which your product is insoluble) to precipitate the pure compound.
-
-
-
Chromatography at Scale: While effective in the lab, column chromatography can be expensive and time-consuming at an industrial scale.
-
Solution:
-
Flash Chromatography: For moderate quantities, automated flash chromatography systems can be a viable option.
-
Process Optimization: It is often more cost-effective to optimize the reaction to minimize impurities, thus simplifying the purification process.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with sulfonyl chlorides and chlorosulfonic acid at a large scale?
A1: Both sulfonyl chlorides and chlorosulfonic acid are highly corrosive and reactive reagents that require stringent safety protocols, especially at scale.[3][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, flame-resistant clothing, and tightly fitting safety goggles with a face shield.[10][11]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or a contained system, to avoid inhaling corrosive vapors.[11]
-
Reagent Handling: Use automated dosing systems for transferring these reagents on a large scale to minimize operator exposure.[3] Always add these reagents to the reaction mixture slowly and in a controlled manner.
-
Emergency Preparedness: Ensure that emergency showers, eyewash stations, and appropriate spill kits (with absorbents for corrosive materials) are readily available.[10]
-
Quenching: The quenching of reactions involving these reagents is also highly exothermic and must be done with extreme care, often by slowly adding the reaction mixture to ice.[3]
Q2: How do I choose the right base for my sulfonamide synthesis?
A2: The base plays a crucial role in neutralizing the HCl byproduct, which would otherwise protonate the amine and halt the reaction.[9]
-
Organic Bases: For most lab-scale and scale-up syntheses, organic, non-nucleophilic bases like triethylamine (TEA) or pyridine are preferred. They are soluble in common organic solvents and do not compete with the amine in reacting with the sulfonyl chloride.[9]
-
Inorganic Bases: While aqueous bases like sodium hydroxide can be used under certain conditions (Schotten-Baumann reaction), they increase the risk of hydrolyzing the sulfonyl chloride.[7]
Q3: Can I use a continuous flow process for benzenesulfonamide synthesis?
A3: Yes, and it is often a safer and more efficient approach for the synthesis of the sulfonyl chloride intermediate, especially at a larger scale.[4][12] Continuous flow reactors offer several advantages:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic reactions and hazardous reagents.[4]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control over reaction temperature and mixing.
-
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer time.
Q4: How can I monitor the progress of my reaction effectively at scale?
A4: Monitoring reaction progress is essential for ensuring consistency and determining the optimal endpoint.
-
In-process Controls (IPCs): Regularly take samples from the reactor for analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This will allow you to track the disappearance of starting materials and the appearance of the product.
-
Process Analytical Technology (PAT): For larger-scale manufacturing, PAT tools like in-situ infrared (IR) or Raman spectroscopy can provide real-time monitoring of the reaction without the need for sampling.[13]
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Benzenesulfonamide (Lab Scale)
This protocol outlines a typical procedure for the synthesis of a benzenesulfonamide from a substituted aniline and a benzenesulfonyl chloride.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).[6]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.[6]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[6]
-
Sulfonyl Chloride Addition: Slowly add a solution of the benzenesulfonyl chloride (1.0 eq) in DCM to the cooled mixture.[6]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.[6]
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.[7]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
IV. Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in Sulfonamide Synthesis
Caption: A decision tree for troubleshooting low yields in benzenesulfonamide synthesis.
Diagram 2: General Experimental Workflow for Benzenesulfonamide Synthesis
Caption: A typical workflow for the synthesis and purification of benzenesulfonamides.
V. References
-
Optimizing reaction conditions for the synthesis of 4-Methoxybenzenesulfonamide derivatives. Benchchem. Available at:
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. Available at:
-
Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem. Available at:
-
Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides. Benchchem. Available at:
-
common issues in sulfonamide synthesis and solutions. Benchchem. Available at:
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available at:
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available at:
-
Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis. Available at:
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Available at: [Link]
-
SULPHURYL CHLORIDE. SD Fine-Chem. Available at:
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at:
-
Optimization of reaction conditions a . Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis of benzene-sulfonamide. PrepChem.com. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ScienceOpen. Available at: [Link]
-
troubleshooting low conversion rates in sulfonamide synthesis. Benchchem. Available at:
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH. Available at: [Link]
-
Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. PubMed. Available at: [Link]
-
Process for the preparation of benzene sulfonamides. Google Patents. Available at:
-
An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzen. American Chemical Society. Available at: [Link]
-
General Scheme for Chlorosulfonation. Download Scientific Diagram. ResearchGate. Available at: [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org. Available at:
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. Available at: [Link]
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at: [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Request PDF. ResearchGate. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]
-
Intensified Crystallization Processes for 1:1 Drug-Drug Co-crystals of Sulfathiazole-Theophylline, and Sulfathiazole-Sulfanilamide. Request PDF. ResearchGate. Available at: [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. Available at: [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Challenges of Scale-up and Commercialization. Pharmaceutical Processing World. Available at: [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
Sulfonamide synthesis under green conditions. Request PDF. ResearchGate. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]
-
Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]
-
Technical Support Center: Overcoming Challenges in the Scale-Up of Neopentyl Glycol Dibenzoate Synthesis. Benchchem. Available at:
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Degradation of 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into identifying and mitigating degradation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a loss of my parent compound, this compound, in my aqueous formulation. What are the likely degradation pathways?
Answer: The degradation of this compound in aqueous media can be attributed to several key pathways, primarily hydrolysis. The stability of sulfonamides is significantly influenced by pH.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the sulfonamide bond is susceptible to cleavage.[1][2] This typically results in the formation of 2-bromobenzenesulfonic acid and 3-methoxypropylamine. Many benzenesulfonamides have been shown to hydrolyze when refluxed with 25% hydrochloric acid, yielding the corresponding amine and sulfonic acid.[2] While most sulfonamides are relatively stable in neutral and alkaline conditions, some can degrade at very low pH.[1]
-
Alkaline Hydrolysis: While generally more resistant to alkaline conditions than acid, prolonged exposure to strong bases, especially at elevated temperatures, can also induce hydrolysis of the sulfonamide bond.[3]
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your formulation. If it is acidic, consider adjusting the pH to a more neutral range (pH 6-8) if your experimental design allows.
-
Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout your experiment.
-
Temperature Control: Avoid high temperatures, as they can accelerate hydrolysis.[4][5] Store aqueous solutions at recommended temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
FAQ 2: My compound is stored in solution and exposed to laboratory light. Could this be causing degradation?
Answer: Yes, photodegradation is a common degradation pathway for sulfonamides.[6][7] Exposure to ultraviolet (UV) and even visible light can induce photochemical reactions, leading to the cleavage of the sulfonamide bond and other structural modifications. The presence of photosensitizers in the solution can also accelerate this process.[8]
Troubleshooting Steps:
-
Light Protection: Store all solutions containing this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Conduct Experiments Under Dim Light: If possible, perform experimental manipulations under reduced light conditions.
-
Photostability Studies: If your application requires exposure to light, it is crucial to conduct formal photostability studies as outlined by ICH guidelines (Q1B) to understand the compound's light sensitivity.[9]
FAQ 3: I suspect oxidative degradation of my compound. What are the potential mechanisms and how can I prevent it?
Answer: Oxidative degradation is a significant concern for sulfonamides.[10][11][12] The presence of oxidizing agents, dissolved oxygen, or metal ions can initiate oxidative reactions.
-
Common Oxidants: Peroxides, often found in excipients like polyethylene glycol (PEG), can be a source of oxidative stress.[11]
-
Mechanism: Oxidation can occur at the sulfur atom or other susceptible sites on the molecule. Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to the mineralization of sulfonamides into CO2 and H2O.[8]
-
Metal Ion Catalysis: Trace metal ions can catalyze the formation of reactive oxygen species (ROS), which then degrade the compound.
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure that all components of your formulation are of high purity and free from peroxides and metal ion contamination.
-
Inert Atmosphere: For sensitive experiments, consider deoxygenating your solvents and working under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial, but their compatibility and potential for interference with your assay must be evaluated.
-
Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
Diagram: General Oxidative Degradation Workflow
Caption: Factors contributing to the oxidative degradation of the compound.
FAQ 4: I am performing a thermal stress study and observing multiple degradation products. What should I expect?
Answer: Thermal degradation of sulfonamides can be complex, often resulting in multiple degradation products.[4][13] At elevated temperatures, you can expect:
-
Cleavage of the Sulfonamide Bond: This is a primary thermal degradation pathway, similar to hydrolysis, yielding 2-bromobenzenesulfonic acid and 3-methoxypropylamine.
-
Ether Bond Cleavage: The methoxypropyl side chain contains an ether linkage that could be susceptible to thermal cleavage.
-
Rearrangement Reactions: At higher temperatures, rearrangement reactions involving the SO2 group can occur.[14]
-
Desulfonation: The loss of the SO2 group is another possible degradation pathway under thermal stress.
Troubleshooting and Analytical Approach:
-
Stepwise Temperature Increase: Instead of a single high temperature, conduct your stress study at several temperatures to understand the onset of degradation and the progression of degradant formation.[5][15]
-
Analytical Method Development: A stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection (LC-MS), is essential to separate and identify the various degradation products.[4]
-
Forced Degradation Studies: A systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, light) is crucial for identifying all potential degradation products and developing a robust analytical method.[9][16]
Table: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway(s) | Major Expected Degradation Products |
| Acidic pH | Hydrolysis of S-N bond | 2-bromobenzenesulfonic acid, 3-methoxypropylamine |
| Basic pH | Hydrolysis of S-N bond (slower than acidic) | 2-bromobenzenesulfonic acid, 3-methoxypropylamine |
| Light Exposure | Photolytic cleavage of S-N bond, other photoreactions | 2-bromobenzenesulfonic acid, 3-methoxypropylamine, other photoproducts |
| Oxidizing Agents | Oxidation of sulfur, cleavage of S-N bond | Oxidized parent compound, 2-bromobenzenesulfonic acid, 3-methoxypropylamine |
| Elevated Temperature | Cleavage of S-N bond, ether cleavage, desulfonation | 2-bromobenzenesulfonic acid, 3-methoxypropylamine, products of ether cleavage |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of this compound.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C for various time points.
- Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature and monitor at various time points.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, reflux a solution of the compound.
- Photodegradation: Expose a solution of the compound (~100 µg/mL) to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in foil.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products.
References
- Arias-Estévez, M., et al. (2008). The mobility and degradation of pesticides in soils and the pollution of groundwater resources. Agriculture, Ecosystems & Environment, 123(4), 247-260.
- Boreen, A. L., et al. (2004). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Baertschi, S. W., et al. (2018).
- Le Fur, E., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2969.
- Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
- Gao, Y., et al. (2012). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 101(6), 2137-2147.
- Peña, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 947-954.
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116.
- Kümmerer, K. (2009). Antibiotics in the aquatic environment–a review–part I. Chemosphere, 75(4), 417-434.
- Malato, S., et al. (2009). Decontamination and disinfection of water by solar photocatalysis: recent overview and trends.
- Pérez-Estrada, L. A., et al. (2005). Photo-Fenton degradation of sulfonamides: a comparative study.
- Radke, M., et al. (2009). Microbial degradation of the antibiotic sulfamethoxazole in groundwater: importance of the riparian zone. Environmental Science & Technology, 43(19), 7298-7304.
- Wang, Q., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 939-947.
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996).
- Blessy, M., et al. (2014). Forced degradation studies: a tool for determination of stability of drugs.
- Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386.
- Leardini, L., et al. (2014). Regeneration of high-silica zeolites after sulfamethoxazole antibiotic adsorption: A combined in situ high-temperature synchrotron X-ray powder diffraction and thermal degradation study.
- King, A. M., & Kildea, M. A. (2001). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 66(15), 5027-5032.
- Grout, R. J., et al. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Rezk, M. R., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Environmental Management, 197, 338-345.
- Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry. Retrieved from a relevant university research page.
- Mulla, S. I., et al. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 16(11), e0259598.
- García-Galán, M. J., et al. (2011). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 30(7), 1088-1101.
- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473.
- Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Research, 1(1), 00003.
- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 33(4), 60-70.
- National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII.
- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- Chem-Space. (n.d.). 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- Mako, F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(22), 5496.
- Matrix Scientific. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)-benzenesulfonamide.
- Cymit Quimica. (n.d.). 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
- Mako, F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
- BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- Google Patents. (n.d.). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
Sources
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 11. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Refinement of Purification Protocols for Brominated Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of brominated organic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific needs.
Section 1: Safety First - A Non-Negotiable Prerequisite
Handling brominated compounds and the reagents used in their synthesis requires the utmost caution. Bromine (Br₂) is highly corrosive, toxic, and can cause severe chemical burns upon contact or inhalation.[1][2]
-
Engineering Controls : Always conduct experiments in a certified chemical fume hood to prevent the inhalation of volatile compounds or aerosols.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.[3]
-
Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile), inspecting them for integrity before each use and changing them frequently.[3][4]
-
Respiratory Protection : For emergencies or if engineering controls are insufficient, use a NIOSH-approved respirator with the appropriate cartridge.[5]
-
-
Waste Disposal : All brominated waste must be collected in designated, labeled, and sealed containers. Never dispose of brominated compounds down the drain.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common types of impurities I should expect in my crude brominated product?
A1: The impurity profile of a crude product is intrinsically linked to the synthetic route. However, several classes of contaminants are consistently observed:
-
Unreacted Brominating Agents : Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) are common. The presence of Br₂ often imparts a characteristic yellow or reddish-brown color to the crude material.[6][7]
-
Starting Materials : Incomplete reactions will leave unreacted starting materials in the mixture.
-
Reaction By-products : Over-brominated species, constitutional isomers, and acidic by-products like hydrogen bromide (HBr) are frequently generated.[6] Isomers can be particularly challenging to separate due to their similar physical properties.
Q2: My purified brominated compound seems to degrade over time, even after successful purification. What causes this instability and how can I prevent it?
A2: Brominated organic compounds can be prone to degradation. The primary mechanism is dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond.[6] The C-Br bond is inherently weaker than C-Cl and C-F bonds, making these compounds more susceptible to decomposition.[8] Key factors that accelerate degradation include:
-
Light and Heat : Photolytic and thermal energy can initiate C-Br bond cleavage.
-
Residual Acid/Base : Traces of acid or base from the work-up can catalyze decomposition or hydrolysis of other functional groups.[6]
-
Oxidation : Some compounds are sensitive to atmospheric oxygen.
To enhance long-term stability, store your purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6] Ensure the material is analytically free of any residual acids or bases from the purification process.
Q3: How does the number and position of bromine atoms on a molecule affect the choice of purification solvent?
A3: The degree of bromination significantly impacts a molecule's polarity and solubility. Increasing the number of bromine atoms on an aromatic ring generally decreases its solubility in polar solvents (like water) and increases its solubility in nonpolar organic solvents.[7] This principle is crucial when selecting a solvent system for either recrystallization or chromatography. For instance, a polybrominated compound will likely require a less polar solvent system for elution from a silica column compared to its mono-brominated analog.
Section 3: Troubleshooting Guide - From Problem to Solution
This section provides a question-and-answer guide to specific experimental issues.
| Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| Yellow, orange, or brown color in the purified product. | Residual elemental bromine (Br₂). | 1. Sodium Thiosulfate Wash: During the aqueous work-up, wash the organic layer with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[6] This reduces Br₂ to colorless bromide ions (Br⁻). 2. Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir, and filter through celite. Carbon effectively adsorbs colored impurities.[6] |
| Low recovery after recrystallization. | 1. The compound has significant solubility in the cold solvent. 2. The solution was cooled too quickly. | 1. Solvent System Optimization: The ideal solvent dissolves the compound when hot but not when cold.[9] Consider a mixed-solvent system (e.g., ethanol-water) to fine-tune solubility.[7] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals, then move it to an ice bath to maximize precipitation.[6] |
| Streaking or new spots on TLC after column chromatography; low product yield. | Degradation of the compound on the stationary phase. | 1. Neutralize the Stationary Phase: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. Use pre-deactivated (neutral) silica gel or neutralize it by running a small amount of eluent containing a base (e.g., 0.1-1% triethylamine) through the column before loading your sample.[6] 2. Minimize Residence Time: A faster elution, provided it maintains separation, reduces the contact time between your compound and the silica gel, minimizing opportunities for degradation.[6] |
| Desired product and an impurity co-elute during flash chromatography. | The two compounds have very similar polarities. | 1. Optimize the Mobile Phase: Test different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or toluene can alter selectivity and improve separation. 2. High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[6][10] |
Section 4: Core Purification Protocols
The following are detailed, self-validating protocols for the most common purification techniques, optimized for brominated compounds.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize purity while minimizing the risk of compound degradation on the column.
Step-by-Step Methodology:
-
Mobile Phase Selection :
-
Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound. This Rf value typically translates well to column separation.
-
-
Column Preparation :
-
Select a column size appropriate for your sample amount; a silica-to-sample ratio of 70:1 is a good starting point for difficult separations.[11]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
For Acid-Sensitive Compounds : Add 0.5% triethylamine to the eluent used to pack the column to neutralize the silica.
-
Pack the column, ensuring no air bubbles are trapped, and finish with a thin layer of sand on top of the silica bed.[11]
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve your compound, add silica, evaporate the solvent under reduced pressure, and load the resulting dry powder onto the column.
-
-
Elution :
-
Begin elution with the selected mobile phase. If using a gradient, start with a polarity that is half that of your optimal isocratic TLC conditions.[11]
-
Apply positive pressure to achieve a steady flow rate.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation :
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove residual solvent.
-
Protocol 2: Strategic Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are at least ~80% pure.[12]
Step-by-Step Methodology:
-
Solvent Selection :
-
Dissolution :
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[12] This ensures the solution is saturated, maximizing recovery upon cooling.
-
-
Decolorization (If Necessary) :
-
If the hot solution is colored due to impurities like residual bromine, remove it from heat, allow it to cool slightly, and add a spatula-tip of activated carbon.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
-
Crystallization :
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals as impurities are excluded from the growing crystal lattice.[6][9]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying :
Section 5: Visualization of Workflows
Diagrams provide a clear, at-a-glance understanding of complex decision-making processes and protocols.
Caption: Decision tree for selecting a primary purification method.
Caption: A typical workflow for work-up of brominated compounds.
Section 6: Purity Assessment
Confirming the purity of the final product is a critical step. Several analytical techniques are available, each with its own strengths.
| Technique | Principle | Advantages for Brominated Compounds | Considerations |
| HPLC | Differential partitioning between mobile and stationary phases.[13] | Robust, versatile, and suitable for non-volatile or thermally labile compounds.[10][13] | Requires a chromophore for UV detection. A reference standard is needed for accurate quantification.[13] |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass-based detection.[13] | High sensitivity and provides structural information from the mass spectrum, which is useful for identifying impurities.[13] | Compound must be volatile and thermally stable. |
| qNMR | Compares the integral of an analyte signal to that of a certified internal standard.[13] | Provides a direct, primary method of quantification without needing a specific reference standard of the analyte itself. Non-destructive.[13] | Lower sensitivity compared to chromatographic methods. Requires a well-resolved proton signal for both the analyte and the standard. |
References
- Technical Support Center: Purification of Brominated Organic Compounds. Benchchem. URL: https://www.benchchem.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. URL: https://www.dollyimpex.
- Essential Safety and Handling Guide for Brominated Organic Compounds. Benchchem. URL: https://www.benchchem.
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem. URL: https://www.benchchem.
- Safety Data Sheet: Bromine. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-2P0N-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzU0MDR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzE0MjU4NDQzNjE2Mjg2LnBkZnxjZTZkZGI0ZTA1MjRhOTQ4MDQxYjI5ZDA0YTQxZDY0N2EwYjM4YjU3YjE1OWI1MjY5ZDFkYmYyM2E4NTg1M2Q3
- SAFETY DATA SHEET - Bromine. Archean Chemical Industries. URL: https://archeanchemicals.com/wp-content/uploads/2022/01/1.-MSDS-of-Bromine-Ver-3.0-Dt-14.01.2022.pdf
- recrystallization & purification of N-bromosuccinimide. ChemHelpASAP via YouTube. URL: https://www.youtube.
- Analytical methods for confirming the purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione. Benchchem. URL: https://www.benchchem.com/technical-support/analytical-methods-for-confirming-the-purity-of-3-bromomethyl-4-methyl-furan-2-5-dione
- Bromine handling and safety. Slideshare. URL: https://www.slideshare.net/rajeshkannah/bromine-handling-and-safety-docx
- Purity Assessment of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Comparative Guide to Analytical Techniques. Benchchem. URL: https://www.benchchem.com/technical-support/purity-assessment-of-6-bromo-n-n-dimethylpyridazin-3-amine
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. Organic Chemistry & Research via YouTube. URL: https://www.youtube.
- Recrystallization. University of Wisconsin-Madison Chemistry Department. URL: https://www.chem.wisc.
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. URL: https://www.theseus.fi/handle/10024/793617
- Workup: Bromine or Iodine. University of Rochester Chemistry Department. URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=bromine_iodine
- Recrystallization question. Reddit r/chemhelp. URL: https://www.reddit.
- Dehalogenation. Wikipedia. URL: https://en.wikipedia.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. URL: https://eureka.patsnap.
- Bromine Processes. De Dietrich Process Systems. URL: https://www.dedietrich.com/en/our-solutions/process-systems/corrosion-resistance/bromine-processes
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. URL: https://www.orgsyn.org/demo.aspx?prep=v100p0334
Sources
- 1. ddpsinc.com [ddpsinc.com]
- 2. Bromine handling and safety | DOCX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. archeanchemicals.com [archeanchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of N-alkoxypropyl Benzenesulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alkoxypropyl benzenesulfonamides. This guide is designed to provide you with in-depth troubleshooting advice and practical, step-by-step protocols to address the common challenge of enhancing the oral bioavailability of this promising class of compounds. As a Senior Application Scientist, my goal is to not only provide you with methods but to explain the scientific rationale behind them, empowering you to make informed decisions in your experiments.
The N-alkoxypropyl benzenesulfonamide scaffold is of significant interest in medicinal chemistry. However, like many benzenesulfonamide derivatives, these compounds can exhibit poor aqueous solubility, which is often a primary barrier to achieving adequate oral bioavailability.[1][2] This guide will walk you through a systematic approach to diagnose and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the initial questions and hurdles researchers often face when working with N-alkoxypropyl benzenesulfonamides.
Q1: My N-alkoxypropyl benzenesulfonamide derivative shows potent in vitro activity but poor in vivo efficacy when dosed orally. What are the likely causes?
This is a classic and common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for an orally administered drug often points to poor oral bioavailability. The primary reasons for this can be broken down into a few key areas:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Benzenesulfonamide derivatives are often crystalline solids with low aqueous solubility.[3]
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., size, polarity, hydrogen bonding capacity) or because it is a substrate for efflux transporters.[2]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[4]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes.
A systematic investigation starting with solubility and permeability assessments is the crucial first step to pinpoint the primary barrier.
Q2: How does the N-alkoxypropyl side chain influence the bioavailability of my compound?
The N-alkoxypropyl side chain is a critical determinant of the compound's physicochemical properties and, by extension, its bioavailability. Here's how:
-
Lipophilicity: The length of the alkyl chain and the nature of the alkoxy group directly impact the compound's lipophilicity (logP). Increasing the alkyl chain length generally increases lipophilicity. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to decreased aqueous solubility, trapping within the lipid bilayer, and increased metabolism.
-
Solubility: The presence of the ether oxygen in the alkoxy group can offer a site for hydrogen bonding, potentially improving interactions with water molecules. However, the overall effect on solubility will be a balance between the hydrophilicity of the ether group and the hydrophobicity of the alkyl chain.
-
Flexibility and Conformation: The flexibility of the side chain can influence how the molecule interacts with both target proteins and efflux transporters.
Understanding the specific properties of your side chain is key to selecting the right enhancement strategy. For instance, a highly lipophilic analogue might benefit more from a lipid-based formulation, whereas a compound with marginal solubility might be a good candidate for an amorphous solid dispersion.
Q3: I have a series of N-alkoxypropyl benzenesulfonamide analogues. How do I select the best candidate for further development based on bioavailability potential?
Early assessment of developability is crucial. A tiered approach is recommended:
-
In Silico and Physicochemical Profiling: For all analogues, calculate key properties like logP, polar surface area (PSA), and molecular weight. Experimentally determine aqueous solubility at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate GI conditions).
-
In Vitro Permeability Screening: Utilize a high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial read on passive permeability.
-
Prioritization: Based on a combination of potency, solubility, and permeability data, select a smaller subset of the most promising candidates for more resource-intensive studies like the Caco-2 permeability assay and in vitro metabolic stability assays.
The ideal candidate will exhibit a balance of high potency, sufficient aqueous solubility, and good membrane permeability.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a structured approach to identifying and solving specific bioavailability issues, complete with detailed experimental protocols.
Issue 1: Low Aqueous Solubility
If your preformulation studies indicate that your N-alkoxypropyl benzenesulfonamide has low aqueous solubility, this is the first hurdle to overcome.
Caption: A decision-making workflow for addressing low aqueous solubility of N-alkoxypropyl benzenesulfonamides.
Objective: To determine the aqueous solubility of the N-alkoxypropyl benzenesulfonamide at pH values relevant to the gastrointestinal tract.
Materials:
-
N-alkoxypropyl benzenesulfonamide compound
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system with UV detector
-
Analytical balance, vortex mixer, centrifuge, 0.22 µm syringe filters
Procedure:
-
Prepare supersaturated solutions by adding an excess amount of the compound to vials containing SGF, SIF, and PBS.
-
Equilibrate the samples at 37°C for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each condition.
Interpretation of Results: This profile will reveal if the compound's solubility is pH-dependent. For benzenesulfonamides, which are generally weakly acidic, solubility may increase at higher pH. This information is critical for predicting where in the GI tract the drug is most likely to dissolve.
Rationale: Converting a crystalline drug to its amorphous form can significantly increase its aqueous solubility and dissolution rate.[5][6] ASDs stabilize the amorphous drug within a polymer matrix.[7]
Selecting the Right Polymer: The choice of polymer is critical for the stability and performance of an ASD. For sulfonamides, polymers capable of hydrogen bonding are often good choices.[6]
| Polymer | Key Characteristics | Suitable For |
| PVP K30 | High glass transition temperature (Tg), good solubilizer. | General purpose, good for many sulfonamides.[7] |
| PVP/VA 64 | Lower Tg than PVP K30, good solubility enhancer. | Often a good starting point for screening.[8] |
| Soluplus® | Amphiphilic properties, can act as a surfactant. | Can form micelles, potentially further enhancing solubility.[6] |
| HPMCAS | pH-dependent solubility, protects drug in the stomach and releases in the intestine. | Useful for protecting acid-labile drugs or for targeted release.[8] |
Objective: To prepare an ASD of an N-alkoxypropyl benzenesulfonamide to enhance its dissolution rate.
Materials:
-
N-alkoxypropyl benzenesulfonamide
-
Polymer (e.g., PVP/VA 64)
-
Suitable organic solvent (e.g., methanol, acetone)
-
Rotary evaporator, vacuum oven
Procedure:
-
Dissolve both the compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film will form on the wall of the flask.
-
Dry the resulting solid film in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[9] This pre-dissolved state can bypass the dissolution step, a major rate-limiting factor for poorly soluble drugs.[10]
Excipient Selection: The key is to find a system where the drug has high solubility and which forms a stable emulsion.
| Excipient Type | Examples | Role |
| Oils | Medium-chain triglycerides (e.g., Capryol 90), Long-chain triglycerides (e.g., soybean oil) | Solubilize the lipophilic drug.[9] |
| Surfactants | Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80) | Reduce interfacial tension and form the emulsion.[11] |
| Co-surfactants/ Co-solvents | Propylene glycol, Transcutol® HP | Increase drug solubility in the lipid phase and improve emulsification. |
Objective: To develop a SEDDS formulation for an N-alkoxypropyl benzenesulfonamide.
Procedure:
-
Solubility Screening: Determine the solubility of your compound in a variety of oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Construct a Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear, stable microemulsions are the desirable self-emulsifying regions.
-
-
Prepare the Final Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Dissolve the N-alkoxypropyl benzenesulfonamide in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle stirring and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size using a particle size analyzer. Droplet sizes in the nanometer range are generally preferred.
-
Issue 2: Low Intestinal Permeability
If your compound has adequate solubility but still shows poor absorption, the next step is to investigate its permeability across the intestinal epithelium.
Caption: A workflow for diagnosing and addressing low intestinal permeability.
Objective: To assess the passive permeability of an N-alkoxypropyl benzenesulfonamide.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Compound solution in buffer (e.g., PBS pH 7.4)
-
Acceptor buffer
-
Plate reader or HPLC-MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with acceptor buffer.
-
Add the compound solution to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp).
Interpretation of Results:
-
High Papp: Indicates good passive permeability. If in vivo absorption is still low, suspect active efflux or metabolism.
-
Low Papp: Suggests poor passive diffusion is a limiting factor. The compound may be too polar or too large.
Objective: To assess both passive and active transport (including efflux) of an N-alkoxypropyl benzenesulfonamide across a model of the intestinal epithelium.[12]
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days
-
Hanks' Balanced Salt Solution (HBSS)
-
Compound solution in HBSS
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
P-gp inhibitor (e.g., verapamil) for efflux studies
-
LC-MS/MS system for quantification
Procedure:
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation.
-
A to B Permeability (Apical to Basolateral):
-
Add the compound solution to the apical (upper) chamber of the Transwell®.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and analyze for compound concentration.
-
-
B to A Permeability (Basolateral to Apical):
-
Add the compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as above.
-
-
Efflux Assessment: Repeat the A to B permeability experiment in the presence of a P-gp inhibitor.
-
Calculate Papp values for both directions and the efflux ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
Interpretation of Results:
| Papp (A to B) | Efflux Ratio (ER) | Interpretation | Recommended Action |
| High | < 2 | Good absorption, not an efflux substrate. | Bioavailability likely limited by solubility or metabolism. |
| Low | < 2 | Poor passive permeability. | Consider a prodrug approach to enhance permeability.[13][14] |
| Low to High | > 2 | Compound is a substrate for an efflux transporter. | Redesign the molecule to reduce efflux liability or consider co-administration with an efflux inhibitor in preclinical studies. |
Issue 3: Suspected High First-Pass Metabolism
If both solubility and permeability appear to be adequate, extensive metabolism in the gut wall or liver could be the culprit for low bioavailability.
Objective: To determine the rate at which the N-alkoxypropyl benzenesulfonamide is metabolized by liver enzymes.
Materials:
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Compound solution
-
Control compounds (e.g., testosterone for high clearance, verapamil for low clearance)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the liver microsomes and the compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural log of the percentage of the remaining parent drug versus time and determine the half-life (t½) and intrinsic clearance (CLint).
Interpretation of Results:
-
Short t½ / High CLint: The compound is rapidly metabolized, suggesting that first-pass metabolism is a significant barrier to oral bioavailability.
-
Long t½ / Low CLint: The compound is metabolically stable, and other factors are likely limiting its bioavailability.
Strategies to Mitigate High Metabolism:
-
Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug is then cleaved in the systemic circulation to release the active parent drug.[15]
-
Structural Modification: Modify the chemical structure at the site of metabolism to block the enzymatic reaction. This is a key part of lead optimization in medicinal chemistry.[4]
Part 3: Analytical Method Development
A robust analytical method is the foundation of all bioavailability studies. HPLC is the workhorse for quantifying drug concentrations in various matrices.
Protocol 7: HPLC Method Development for N-alkoxypropyl Benzenesulfonamides in Plasma
Objective: To develop and validate a reliable HPLC method for quantifying the compound in plasma samples from pharmacokinetic studies.
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The acidic modifier helps to protonate the sulfonamide, leading to better peak shape.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Method Validation (as per ICH guidelines):
-
Specificity: Ensure no interference from endogenous plasma components at the retention time of the analyte.
-
Linearity: Establish a linear relationship between concentration and detector response over a relevant concentration range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Sample Preparation - Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
This technical guide provides a comprehensive framework for systematically addressing the bioavailability challenges associated with N-alkoxypropyl benzenesulfonamides. By combining a thorough understanding of the underlying scientific principles with robust experimental protocols, you can effectively diagnose the rate-limiting steps and implement targeted strategies to enhance the in vivo performance of your compounds.
References
- Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(10), 2241-2253.
- Caron, V., et al. (2014). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Pharmaceutical Research, 31(11), 3097-3109.
- Jermain, S. V., et al. (2018). Amorphous solid dispersions of sulfonamide/Soluplus® and sulfonamide/PVP prepared by ball milling. Pharmaceuticals, 11(3), 73.
- Chan, O. H., & Stewart, B. H. (1998). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Pharmaceutical research, 15(7), 1012-1017.
- Li, Y., et al. (2020). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. European Journal of Pharmaceutical Sciences, 141, 105102.
- Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]
- ACS Publications. (2024). Journal of Medicinal Chemistry Ahead of Print. [Link]
- Wang, Y., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(15), 8208-8228.
- Pharmaceutical Technology. (2019). How Excipient Type Influences Self-Emulsifying Drug Delivery. [Link]
- A. Giraud, et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
- Xiao, Z., et al. (2026). Prodrug strategy: molecular design for improving oral drug absorption. International Journal of Pharmaceutics, 126459.
- Ayurlog. (2024). Excipients used in self nanoemulsifying drug delivery systems. [Link]
- Lu, Y., et al. (2017). Effects of excipients on the interactions of self-emulsifying drug delivery systems with human blood plasma and plasma membranes. Molecular Pharmaceutics, 14(5), 1547-1556.
- Das, D., et al. (2016). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 21(11), 1509.
- Naouri, A., et al. (2025). Design of benzenesulfonamides bearing aliphatic sulfonic acid tails. Crystals, 20(1), 1.
- Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 269, 116298.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Modern Prodrug Design for Targeted Oral Drug Delivery. Current drug delivery, 10(1), 71-79.
- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
- Journal of IMAB. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)
- Williams, H. D., et al. (2024). A dataset of formulation compositions for self-emulsifying drug delivery systems.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
- IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
- Cybulski, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(19), 6825.
- Stella, V. J. (2024).
- Sławiński, J., et al. (2017). Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents. Chemical biology & drug design, 90(3), 380-396.
- Kim, D. W., et al. (2021). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Pharmaceutics, 13(12), 2097.
- Wang, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Chinese Journal of Chemistry, 40(17), 2065-2070.
- Ragno, G., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of pharmaceutical and biomedical analysis, 48(2), 438-444.
- Navarrete-Vázquez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 1-10.
- Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of medicinal chemistry, 63(10), 5247-5261.
- Al-Laham, S., et al. (2021). Investigating bolalipids as solubilizing agents for poorly soluble drugs: Effects of alkyl chain length on solubilization and cytotoxicity. International journal of pharmaceutics, 609, 121161.
- Ragno, G., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of pharmaceutical and biomedical analysis, 48(2), 438-444.
- El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27367-27383.
- Pikal, M. J., & Rigsbee, D. R. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of pharmaceutical sciences, 75(5), 492-496.
- Bertel, E., et al. (2023). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. Pharmaceutics, 15(2), 543.
- Forfar Bares, I., Pehourcq, F., & Jarry, C. (2004). Development of a rapid RP-HPLC method for the determination of clonazepam in human plasma. Journal of pharmaceutical and biomedical analysis, 36(4), 865-869.
- Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 61(8), 3508-3521.
- Gungor, S., et al. (2022). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma.
- Navarrete-Vázquez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 1-10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nedmdg.org [nedmdg.org]
- 5. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Effects of excipients on the interactions of self-emulsifying drug delivery systems with human blood plasma and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Benzenesulfonamide Derivatives: Profiling 2-bromo-N-(3-methoxypropyl)benzenesulfonamide Against Established Therapeutics
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse pharmacological activities. This guide provides a comparative analysis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a specific derivative, against a panel of well-established benzenesulfonamide-based drugs: Dorzolamide, Pazopanib, and Celecoxib. While direct experimental data for this compound is not extensively available in public literature, this guide will leverage established structure-activity relationship (SAR) principles to project its potential performance characteristics. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the potential applications and guide future experimental validation of this and related compounds.
The Versatile Benzenesulfonamide Core: A Gateway to Diverse Biological Targets
The benzenesulfonamide moiety (-SO₂NH-) is a privileged pharmacophore due to its ability to act as a bioisostere of a carboxylate group and its capacity to engage in key hydrogen bonding interactions with various biological targets. A critical feature of this group is its ability to coordinate with metal ions, most notably the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.[1] Furthermore, the aromatic ring and the substituents at the sulfonamide nitrogen (the "tail") can be readily modified to modulate the compound's physicochemical properties, target selectivity, and pharmacokinetic profile.[2] This inherent modularity has led to the development of benzenesulfonamide derivatives that act as carbonic anhydrase inhibitors, anticancer agents, anti-inflammatory drugs, and antimicrobials.[2]
Profiling this compound: A Structure-Based Hypothesis
While specific biological data for this compound is limited, an analysis of its structural components allows for a scientifically grounded projection of its potential activities.
-
The 2-bromo Substituent: The presence of a bromine atom at the ortho-position of the benzene ring is expected to significantly influence the compound's electronic and steric properties. Halogen substitutions are known to modulate the acidity of the sulfonamide proton and can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity for specific protein targets.
-
The N-(3-methoxypropyl) Tail: The N-alkyl substituent plays a crucial role in defining the compound's interaction with regions outside the primary binding site of a target protein. The 3-methoxypropyl group provides a degree of flexibility and introduces a polar ether linkage, which could influence solubility and the potential for hydrogen bonding. This "tail" is a key determinant of isoform selectivity in enzymes like carbonic anhydrases.
Based on these structural features, this compound could potentially exhibit activity as a carbonic anhydrase inhibitor or as an anticancer agent, warranting further investigation.
Comparative Analysis with Established Benzenesulfonamide Derivatives
To contextualize the potential of this compound, we will compare its structural features and hypothesized activities with three clinically successful benzenesulfonamide drugs, each with a distinct mechanism of action.
Dorzolamide: A Carbonic Anhydrase Inhibitor for Glaucoma
Dorzolamide is a topical carbonic anhydrase inhibitor used to reduce intraocular pressure in the treatment of glaucoma.[3][4]
Mechanism of Action: Dorzolamide reversibly inhibits carbonic anhydrase II, an enzyme located in the ciliary processes of the eye.[5][6] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.[5][6]
Structural Comparison and Projected Performance:
| Feature | This compound | Dorzolamide |
| Benzenesulfonamide Core | Present | Present (as a thiophenesulfonamide) |
| Key Substituents | 2-bromo, N-(3-methoxypropyl) | Thiophene ring fused to the sulfonamide |
| Primary Target | Hypothesized: Carbonic Anhydrases | Carbonic Anhydrase II[5] |
The sulfonamide moiety is the key pharmacophore for both compounds, enabling interaction with the zinc ion in the carbonic anhydrase active site. The bulky and rigid thiophene ring system of dorzolamide contributes to its high affinity and selectivity. In contrast, the flexible N-(3-methoxypropyl) tail of this compound would explore different regions of the active site, potentially leading to a different isoform selectivity profile. The 2-bromo substituent could also influence binding affinity.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7]
Mechanism of Action: Pazopanib inhibits several tyrosine kinase receptors, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[8] By blocking these signaling pathways, pazopanib inhibits tumor angiogenesis and growth.[8]
Structural Comparison and Projected Performance:
| Feature | This compound | Pazopanib |
| Benzenesulfonamide Core | Present | Present |
| Key Substituents | 2-bromo, N-(3-methoxypropyl) | N-methyl, pyrimidine, and indazole moieties |
| Primary Target | Hypothesized: Potential anticancer targets | VEGFR, PDGFR, c-Kit[8] |
While both molecules contain a benzenesulfonamide group, in pazopanib, it acts as a key structural element for interaction within the ATP-binding pocket of tyrosine kinases, rather than as a primary zinc-binding group. The extensive and rigid heterocyclic systems of pazopanib are crucial for its high-affinity binding to the kinase domains. The simpler structure of this compound makes it less likely to be a potent multi-kinase inhibitor in the same class as pazopanib, although anticancer activity through other mechanisms cannot be ruled out.
Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[9] Its selectivity for COX-2 over COX-1 is thought to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[10]
Structural Comparison and Projected Performance:
| Feature | This compound | Celecoxib |
| Benzenesulfonamide Core | Present | Present |
| Key Substituents | 2-bromo, N-(3-methoxypropyl) | Pyrazole ring, trifluoromethyl group, p-tolyl group |
| Primary Target | Hypothesized: Potential anti-inflammatory targets | Cyclooxygenase-2 (COX-2)[9] |
In celecoxib, the sulfonamide moiety fits into a specific side pocket of the COX-2 enzyme, contributing to its selectivity.[10] The trifluoromethyl group on the pyrazole ring is also critical for this selective binding.[10] The structure of this compound lacks the specific diarylheterocyclic arrangement that is characteristic of most COX-2 inhibitors. Therefore, it is less likely to be a potent and selective COX-2 inhibitor.
Experimental Protocols for Performance Validation
To empirically determine the biological activity of this compound and validate the hypotheses presented, the following experimental workflows are recommended.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against various carbonic anhydrase isoforms.
Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[11] The presence of an inhibitor reduces the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Reconstitute the specific human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX) in the appropriate buffer.
-
Prepare a solution of p-nitrophenyl acetate (pNPA) in a suitable solvent like acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or DMSO (vehicle control).
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution.
-
Measure the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Caption: Workflow for In Vitro Anticancer MTT Assay.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly fruitful area of research in drug discovery. While this compound is a relatively understudied derivative, a systematic evaluation of its biological activities is warranted based on the known pharmacology of its structural components. The comparative analysis with Dorzolamide, Pazopanib, and Celecoxib highlights the diverse therapeutic possibilities of this chemical class and provides a framework for positioning novel derivatives within the existing landscape. The provided experimental protocols offer a clear path for the empirical validation of the hypotheses presented in this guide. Future research should focus on synthesizing and screening a library of analogs of this compound to build a comprehensive structure-activity relationship profile, which will be instrumental in optimizing its potency and selectivity for specific biological targets.
References
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Eze, F. U., Okoro, U., Chidiebere, M., Festus, C., Shati, S., & Eze, F. U. (2019).
- GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma.
- Kasper, B., & Sleijfer, S. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Future Oncology, 8(6), 671-679.
- Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
- PubChem. (n.d.). Celecoxib.
- Sharir, M. (1997). Topical carbonic anhydrase inhibitors. Current Opinion in Ophthalmology, 8(2), 38-44.
- MedlinePlus. (2025). Dorzolamide and Timolol Ophthalmic.
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.
- Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage.
- Wikipedia. (n.d.). Celecoxib.
- Wikipedia. (n.d.). Pazopanib.
- Eze, F. U., Okoro, U., Chidiebere, M., Festus, C., Shati, S., & Eze, F. U. (2019).
- Houghton, P. J., Kurmasheva, R. T., Kolb, E. A., Gorlick, R., Maris, J. M., Smith, M. A., & Lock, R. (2010). Initial testing of the multitargeted kinase inhibitor pazopanib by the pediatric preclinical testing program.
- Eze, F. U., Okoro, U., Chidiebere, M., Festus, C., Shati, S., & Eze, F. U. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-Bromo and 4-Bromo Substituted Benzenesulfonamides: A Technical Guide for Researchers
An In-depth Examination of Isomeric Effects on Physicochemical Properties, Synthesis, and Biological Activity
In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold remains a cornerstone for the design of a wide array of therapeutic agents. The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of two closely related isomers: 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide. By examining their synthesis, structural characteristics, reactivity, and biological profiles, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the impact of bromine substitution at the ortho and para positions.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a bromine atom from the 2- to the 4-position on the benzenesulfonamide ring results in measurable differences in their physical properties. These differences, summarized in Table 1, can have significant implications for their handling, formulation, and pharmacokinetic profiles.
| Property | 2-Bromobenzenesulfonamide | 4-Bromobenzenesulfonamide |
| Molecular Formula | C₆H₆BrNO₂S | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol [1] | 236.09 g/mol [2] |
| Melting Point | 191-195 °C[1] | 160-172 °C[3] |
| Appearance | White to off-white crystalline solid | White to cream powder |
The higher melting point of the 2-bromo isomer suggests stronger intermolecular forces in its crystal lattice, potentially arising from different packing arrangements influenced by the position of the bromine atom.
Synthesis Strategies: Navigating Isomeric Selectivity
The synthesis of both 2- and 4-bromobenzenesulfonamide typically starts from the corresponding brominated precursor, which is then subjected to chlorosulfonation followed by amination. The choice of starting material and reaction conditions is crucial for achieving high yields and isomeric purity.
Synthesis of 4-Bromobenzenesulfonamide
A common and well-established route to 4-bromobenzenesulfonamide begins with the chlorosulfonation of bromobenzene.[4] This electrophilic aromatic substitution reaction is highly regioselective, yielding predominantly the para-substituted product due to the ortho,para-directing nature of the bromine substituent. The subsequent reaction with ammonia or an ammonia source provides the desired sulfonamide.[5]
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride [4]
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, cool 290 g (165 mL, 2.49 moles) of chlorosulfonic acid to approximately 12–15°C in a water bath.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.
-
Carefully pour the cooled reaction mixture into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonamide [5]
-
Charge a 500 mL three-neck round-bottom flask equipped with an overhead stirrer, thermowell, and condenser with 150 mL (1.10 mol) of concentrated ammonium hydroxide.
-
Cool the reaction in an ice/water bath to an internal temperature of 283 K.
-
Add 49.9954 g (0.1957 mol) of solid 4-bromobenzenesulfonyl chloride portion-wise to the cold ammonium hydroxide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Synthesis of 2-Bromobenzenesulfonamide
The synthesis of 2-bromobenzenesulfonamide requires a different approach to ensure the correct regiochemistry. A common method involves the diazotization of 2-bromoaniline, followed by a sulfonyl chloride formation reaction.[6]
Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride from 2-Bromoaniline [6]
-
Add 172 g (1 mol) of 2-bromoaniline to a mixture of 333 mL (4 mol) of hydrochloric acid and 333 mL of water.
-
Cool the mixture to -5°C to 0°C and slowly add an aqueous solution of sodium nitrite (72.5 g in 200 mL of water) while maintaining the temperature below 0°C.
-
Subsequently, add an aqueous solution of zinc chloride (136.4 g in 300 mL of water) at 0°C to 5°C to precipitate the diazonium salt.
-
Filter the zinc chloride diazonium salt, wash with dilute acid and a small amount of ice-cold methanol, and dry.
-
Add 238 g (2 mol) of thionyl chloride dropwise to 500 mL of water, then cool to about 0°C.
-
Add 1 g of cuprous chloride as a catalyst and cool the mixture to -5°C.
-
Add the previously prepared diazonium salt in portions, maintaining the temperature between -5°C and 0°C.
-
Allow the reaction to proceed overnight at the same temperature.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution, water, and brine, and then dry and concentrate to obtain 2-bromobenzenesulfonyl chloride.
The resulting 2-bromobenzenesulfonyl chloride can then be converted to 2-bromobenzenesulfonamide via ammonolysis, similar to the 4-bromo isomer.
Comparative Reactivity: The Influence of Steric and Electronic Effects
The position of the bromine atom significantly impacts the reactivity of the benzenesulfonamide ring and the sulfonyl group.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group through resonance. In the 4-bromo isomer , both effects influence the reactivity of the aromatic ring. The electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution, while the resonance effect directs incoming electrophiles to the ortho and para positions. For the sulfonamide group, the para-bromo substituent exerts a moderate electron-withdrawing effect.
-
Steric Hindrance: In the 2-bromo isomer , the bromine atom is in close proximity to the sulfonamide group. This steric hindrance can impede the approach of reagents to the sulfonamide nitrogen and the adjacent ring carbons, potentially slowing down reactions at these sites compared to the 4-bromo isomer.[7]
These differences in electronic and steric effects can lead to variations in reaction rates and product distributions in subsequent chemical transformations. For instance, in reactions involving the sulfonamide nitrogen, the less sterically hindered 4-bromobenzenesulfonamide is expected to react more readily.
Spectroscopic Analysis: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide distinct fingerprints for each isomer, allowing for their unambiguous identification.
NMR Spectroscopy
The 1H and 13C NMR spectra of the two isomers show characteristic differences in chemical shifts and coupling patterns due to the different electronic environments of the protons and carbons.
| 1H NMR (DMSO-d₆) | 2-Bromobenzenesulfonamide [1] | 4-Bromobenzenesulfonamide |
| Aromatic Protons | δ 8.06 – 7.97 (m, 1H), 7.83 (dd, J = 7.7, 1.5 Hz, 1H), 7.63 – 7.44 (m, 2H) | δ 7.85 (d, 2H), 7.75 (d, 2H) |
| -SO₂NH₂ Protons | δ 7.5 (s, 2H) | δ 7.5 (s, 2H) |
| 13C NMR (DMSO-d₆) | 2-Bromobenzenesulfonamide [1] | 4-Bromobenzenesulfonamide |
| Aromatic Carbons | δ 142.62, 134.94, 133.30, 129.07, 127.93, 118.80 | δ 142.5, 129.5, 128.5, 126.0 |
The more complex splitting pattern in the 1H NMR spectrum of the 2-bromo isomer is a direct consequence of the lower symmetry of the molecule compared to the 4-bromo isomer.
Infrared Spectroscopy
The IR spectra of both compounds will exhibit characteristic absorptions for the N-H and S=O stretching vibrations of the sulfonamide group. However, the position of the C-Br stretching vibration and the pattern of the out-of-plane C-H bending vibrations in the fingerprint region can help distinguish between the ortho and para substitution patterns.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3350-3250 |
| S=O Asymmetric Stretch | 1370-1335 |
| S=O Symmetric Stretch | 1180-1160 |
| C-H Out-of-Plane Bending (ortho) | 770-735 |
| C-H Out-of-Plane Bending (para) | 840-810 |
Mass Spectrometry
Both isomers will have the same molecular ion peak in their mass spectra. However, their fragmentation patterns may differ due to the influence of the bromine position on the stability of the resulting fragment ions. A characteristic feature for both will be the presence of isotopic peaks for bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
Biological Activity: A Comparative Perspective
Benzenesulfonamides are renowned for their diverse biological activities, most notably as carbonic anhydrase inhibitors and antibacterial agents. The position of the bromine atom is expected to influence these activities.
Carbonic Anhydrase Inhibition
Antibacterial Activity
The antibacterial activity of sulfonamides stems from their ability to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While there is a wealth of information on the antibacterial properties of various sulfonamide derivatives, specific and comparative Minimum Inhibitory Concentration (MIC) data for 2- and 4-bromobenzenesulfonamide against common bacterial strains like E. coli and S. aureus are limited. However, studies on derivatives of 4-bromobenzenesulfonamide have shown promising activity against Gram-positive bacteria.[10][11][12][13][14][15] It is plausible that the different electronic and lipophilic properties of the two isomers could translate into variations in their antibacterial spectrum and potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Add the bacterial inoculum to each well containing the test compound dilutions, as well as to a positive control well (no compound) and a negative control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The positional isomerism of the bromine atom in 2- and 4-bromobenzenesulfonamide leads to distinct differences in their physicochemical properties, synthetic accessibility, and likely their biological activities. The 4-bromo isomer is generally more straightforward to synthesize in high purity due to the directing effects of the bromine substituent. In contrast, the synthesis of the 2-bromo isomer requires a more controlled, multi-step approach.
From a reactivity standpoint, the steric hindrance imposed by the ortho-bromine in the 2-isomer is a key differentiating factor that can influence its interaction with biological targets and its utility in further chemical synthesis. While direct comparative biological data is sparse, the established principles of structure-activity relationships for sulfonamides suggest that these isomeric differences will translate into distinct profiles for carbonic anhydrase inhibition and antibacterial activity.
This guide provides a foundational framework for understanding the key differences between these two important building blocks. Further head-to-head experimental studies are warranted to fully elucidate the impact of bromine's positional isomerism on the biological and chemical properties of benzenesulfonamides, which will undoubtedly aid in the rational design of novel therapeutic agents.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (2025). Application Note and Protocol: Scale-Up Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (2025). Efficacy of N-(4-bromobenzenesulfonyl)
- Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
- Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). The crystal packing in 4-bromo-N-propylcarbamoyl)benzenesulfonamide...
- Wiley-VCH. (2007).
- Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
- PubChem. (n.d.). 4-Bromobenzenesulfonamide.
- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Table].
- BenchChem. (2025). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
- Drebushchak, T. N., et al. (2009). Crystal structure of chlorpropamide. Journal of Structural Chemistry, 50(5), 953-957.
- Bookwala, M., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum.
- Akocak, S., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
- Capasso, C., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(5), 6296-6308.
- Chemistry LibreTexts. (2023, August 29).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Table].
- Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Table].
- Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
- ChemicalBook. (n.d.). 4-Bromobenzenesulfonamide synthesis.
- Frontiers in Microbiology. (n.d.). Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus.
- National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- PubMed. (2008).
- Semantic Scholar. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
- PubMed. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV.
- ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- SpectraBase. (n.d.). 2-Bromo-N-(2-phenylethyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.
- National Institutes of Health. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonamide ≥99.0% (T).
- ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubMed. (n.d.).
- LibreTexts Chemistry. (n.d.).
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2022). Anti-Bacterial Mechanism for Metallic Ag+, Cu2+, Zn2+ Ions-Induced Bactertiolysis on Disruptive OM Lpp and PGN Inhibitive Elonga.
- MDPI. (n.d.). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide and Known Antibiotics
A Framework for the Evaluation of a Novel Sulfonamide Derivative
Disclaimer: 2-bromo-N-(3-methoxypropyl)benzenesulfonamide is a novel chemical entity for which there is no established record of antibiotic efficacy in peer-reviewed literature. This guide is presented as a scientifically rigorous framework for the potential evaluation of this and similar novel sulfonamide compounds. The experimental data presented herein is illustrative and hypothetical, designed to model the comparative analyses required for drug development.
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Benzenesulfonamides, a long-established class of synthetic antimicrobial agents, continue to provide a valuable scaffold for the design of novel derivatives with the potential for improved efficacy and novel mechanisms of action.[1][2] This guide outlines a comprehensive strategy for evaluating the antimicrobial efficacy of a novel compound, this compound, in comparison to clinically relevant antibiotics.
Sulfonamides traditionally function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By disrupting the synthesis of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, these drugs inhibit bacterial growth and replication, an effect known as bacteriostasis.[3][] This guide will detail the standard methodologies for quantifying this antimicrobial activity and for comparing it against established drugs.
Compound Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C10H14BrNO3S
-
Molecular Weight: 308.2 g/mol
-
Class: Benzenesulfonamide
-
Hypothesized Mechanism of Action: Competitive inhibition of dihydropteroate synthase (DHPS) enzyme in the folate synthesis pathway.[3]
Hypothesized Mechanism of Action: Folate Synthesis Inhibition
The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to bind to the DHPS enzyme, blocking the conversion of PABA to dihydropteroate, a precursor to folic acid.[] This bacteriostatic action effectively halts bacterial proliferation, relying on the host's immune system to clear the infection.[6]
Caption: Standard experimental workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests. [7]
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [8] * Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [9]
-
-
Preparation of Microdilution Plate:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. [10] * Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). [11]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plate at 37°C for 18-24 hours in ambient air. [12]
-
-
Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [11]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC assay. [13][14]
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a suitable antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. [15]
-
Selectivity and Cytotoxicity Assessment
A crucial aspect of drug development is ensuring that the compound is selective for bacterial targets over host cells. A preliminary assessment can be made using an in vitro cytotoxicity assay, such as the MTT assay. [16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. [17]Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells. [18]
Table 3: Illustrative Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Assay | This compound (Hypothetical) | Doxorubicin (Positive Control) |
| HEK293 (Human Embryonic Kidney) | MTT (48h) | >100 | 1.5 |
A high IC₅₀ value against a human cell line alongside a low MIC against bacteria would suggest favorable selectivity.
Conclusion and Future Directions
This guide provides a foundational framework for the antimicrobial evaluation of the novel compound this compound. Based on the illustrative data, the hypothetical compound demonstrates moderate bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The MBC data suggests it is primarily bacteriostatic, which is characteristic of sulfonamides. [6]The high hypothetical IC₅₀ value against the HEK293 cell line indicates a promising initial safety profile.
Subsequent research should focus on:
-
Synthesis and confirmation of the compound's structure.
-
Broad-spectrum screening against a wider panel of clinical isolates, including resistant strains.
-
Mechanism of action studies to confirm inhibition of DHPS and explore potential secondary targets.
-
In vivo efficacy studies in animal infection models to assess the compound's pharmacokinetic and pharmacodynamic properties.
-
Lead optimization through medicinal chemistry to enhance potency and improve drug-like properties.
By following these rigorous, standardized evaluation protocols, researchers can systematically assess the potential of novel sulfonamide derivatives like this compound to contribute to the arsenal of effective antimicrobial agents.
References
- VertexAI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- PubMed. (1995). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- MSD Manual Professional Edition. (n.d.). Sulfonamides.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Frontiers in Chemistry. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists.
- PubMed. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists.
- Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- MI - Microbiology. (n.d.). Broth Microdilution.
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- PubMed. (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase.
- Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER).
- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Jetir.org. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES.
- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
Sources
- 1. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzenesulfonamides
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-substituted benzenesulfonamides across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates the rationale behind structural modifications, and offers detailed protocols for the synthesis and evaluation of these versatile compounds.
Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a remarkable array of therapeutic agents. From the pioneering antibacterial sulfa drugs to modern anticancer agents and treatments for glaucoma, the structural and electronic properties of benzenesulfonamides have proven amenable to modification for targeting a diverse range of biological macromolecules. This guide will explore the nuanced structure-activity relationships that govern the efficacy of N-substituted benzenesulfonamides as antibacterial agents, anticancer therapeutics, and carbonic anhydrase inhibitors, providing a comparative framework for future drug discovery efforts.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted benzenesulfonamides is profoundly influenced by the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen. The following sections dissect these relationships across different therapeutic targets.
Antibacterial Activity
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Key SAR Insights:
-
The Unsubstituted p-Amino Group: A free amino group at the para-position of the benzene ring is generally crucial for antibacterial activity, as it mimics the PABA substrate.
-
The Sulfonamide Moiety: The sulfonamide group is the key pharmacophore responsible for binding to the DHPS enzyme.
-
N1-Substitution: Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often enhances antibacterial potency. This is attributed to the electron-withdrawing nature of the heterocycle, which increases the acidity of the sulfonamide proton, leading to stronger binding with the enzyme. For instance, the incorporation of a pyrimidine ring in sulfadiazine and an isoxazole ring in sulfamethoxazole are classic examples of this strategy.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N1-substituent, plays a significant role in its ability to penetrate the bacterial cell wall. A balance must be struck, as excessive lipophilicity can lead to poor solubility and reduced bioavailability[1].
Illustrative SAR for Antibacterial Activity
Caption: Key pharmacophoric features of N-substituted benzenesulfonamides for antibacterial activity.
Anticancer Activity
The anticancer properties of benzenesulfonamides are often attributed to their ability to inhibit carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation[2].
Key SAR Insights:
-
Primary Sulfonamide Group (-SO2NH2): This group is the zinc-binding group (ZBG) that anchors the inhibitor to the zinc ion in the active site of carbonic anhydrase.
-
Aromatic/Heterocyclic Core: The benzenesulfonamide ring itself provides a scaffold for further functionalization.
-
"Tail" Modifications (N-Substitution): The "tail" approach, involving substitution on the sulfonamide nitrogen or the benzene ring, is a key strategy for achieving isoform selectivity and enhanced potency.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can influence binding affinity. For instance, some studies have shown that electron-donating groups can enhance anticancer activity[3].
-
Bulky Substituents: The introduction of bulky or extended moieties can exploit differences in the active site cavities of various CA isoforms, leading to selective inhibition of tumor-associated isoforms over the ubiquitous cytosolic isoforms (CA I and II)[4].
-
-
Incorporation of Other Pharmacophores: Hybrid molecules that combine the benzenesulfonamide scaffold with other anticancer pharmacophores, such as pyrazoline or triazole moieties, have shown promising results[2][5].
Comparative Anticancer Activity of N-Substituted Benzenesulfonamides
| Compound ID | N-Substituent (R) | Target Cell Line | IC50 (µM) | Reference |
| BA-3b | Benzodiazepine derivative | Multiple cancer cell lines | 0.007 - 0.036 | [6] |
| 7f | 4-trifluoromethylbenzenesulfonyl amino-β-d-glucosamine | CA IX inhibition | 0.01001 | [7] |
| 7d | 4-hydroxyphenyl derivative | Hep3B | Selective cytotoxicity | [2] |
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group is essential for their inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site.
Key SAR Insights:
-
The Sulfonamide Moiety: The deprotonated sulfonamide anion (R-SO2NH-) is the key interacting group with the Zn2+ ion.
-
Substitution on the Benzene Ring:
-
4-Substitution: Generally leads to potent inhibitors.
-
2- and 3-Substitution: Often results in weaker inhibitors compared to 4-substituted analogs.
-
-
N-Substitution: While a primary sulfonamide is the classic ZBG, N-substitution can be tolerated and even exploited to enhance selectivity[8]. The nature of the N-substituent can influence interactions with amino acid residues in the active site, leading to isoform-specific inhibition.
-
Fluorination: The introduction of fluorine atoms on the benzene ring can modulate the pKa of the sulfonamide group and enhance binding affinity[9].
Comparative Inhibition of Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform(s) | Key SAR Feature | Ki Range (nM) | Reference |
| Tetrafluorobenzenesulfonamides | hCA IX, hCA XII | Fluorination of the benzene ring | 0.8 - 38.9 | [9] |
| Pyrazole- and Pyridazinecarboxamides | hCA I, II, IX, XII | Bulky heterocyclic moieties | 61.3 - 432.8 (hCA XII) | [10] |
| N-substituted-β-d-glucosamine derivatives | hCA IX | Sugar moiety for selectivity | IC50: 10.01 (for 7f) | [7] |
Experimental Protocols
To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of N-substituted benzenesulfonamides.
General Synthesis of N-Substituted Benzenesulfonamides from Benzenesulfonyl Chloride
This protocol describes a common method for the synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with a primary or secondary amine.
Workflow for Synthesis
Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: To the stirred solution, add a base such as pyridine or triethylamine (1.2 eq.) at room temperature.
-
Addition of Benzenesulfonyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise to the solution over 15-20 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[11].
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12][13].
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized benzenesulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C[14].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium[15][16].
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the benzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate[17][18].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified carbonic anhydrase isoform, the test compounds, and the substrate (p-NPA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the buffer, the CA enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 and/or Ki values for each compound.
Conclusion
The N-substituted benzenesulfonamide scaffold remains a highly valuable platform in drug discovery. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide has provided a comparative overview of these relationships for antibacterial, anticancer, and carbonic anhydrase inhibitory activities, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can continue to exploit the versatility of the benzenesulfonamide core to address a wide range of unmet medical needs.
References
- MTT Assay Protocol.
- Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
- Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. PubMed. [Link]
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. [Link]
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. [Link]
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. [Link]
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]
- Synthesis of sulfonyl chloride substr
- Antimicrobial susceptibility testing by broth microdilution method: widely available modific
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
- Substrate scope and SAR evaluation of benzenesulfonamide linked...
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. PubMed Central. [Link]
- Benzenesulfonamide derivatives of antibacterial activity.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
- Process for the preparation of benzene sulfonamides.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Semantic Scholar. [Link]
Sources
- 1. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validating Target Engagement of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the unequivocal demonstration of target engagement is a cornerstone of a successful therapeutic program. It is the critical link between a compound's molecular interaction and its observed biological effect. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the target engagement of novel small molecules, using the putative kinase inhibitor, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, as a central case study. Our focus extends beyond mere protocol recitation to a deeper exploration of the causality behind experimental choices, ensuring a robust and self-validating approach to this pivotal stage of drug development.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, notably kinases. While the specific targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors necessitates a rigorous investigation into its potential interaction with the human kinome. This guide will, therefore, focus on a hypothetical scenario where this compound is a novel inhibitor of a receptor tyrosine kinase, providing a practical framework for its validation.
A Multi-pronged Approach to Target Validation
A singular experimental technique is rarely sufficient to definitively validate target engagement. A more robust strategy involves the integration of orthogonal methods that probe the compound-target interaction from different perspectives. Here, we compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), broad-spectrum in vitro kinase profiling, and competitive activity-based protein profiling (ABPP).
I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing the direct binding of a compound to its target protein within the native, complex environment of the cell.[1][2][] The fundamental principle of CETSA is that ligand binding often confers thermal stability to the target protein, making it more resistant to heat-induced denaturation.[4]
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its label-free nature and its ability to provide evidence of target engagement in intact cells, which more closely mimics the physiological context than assays with purified recombinant proteins.[2] By subjecting cells treated with this compound to a temperature gradient, we can generate a "melt curve" for the putative kinase target. A shift in this curve to the right, indicating a higher melting temperature in the presence of the compound, is strong evidence of direct binding and stabilization.
To provide a robust comparison, we will test our compound alongside a well-characterized, potent inhibitor of the same kinase family. This allows for a benchmark of the expected thermal shift and provides context for the potency of our novel compound.
Experimental Protocol: CETSA for Kinase Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant human cell line known to express the target kinase to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, a known kinase inhibitor (positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes for a defined period (e.g., 3-5 minutes) across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase in the soluble fraction by Western blot using a specific antibody.
-
Quantify the band intensities and normalize them to the lowest temperature point for each treatment condition.
-
-
Data Analysis:
-
Plot the normalized soluble protein levels against the temperature to generate thermal melt curves.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.
-
For dose-response experiments (isothermal dose-response fingerprint, ITDRF), a single, optimized temperature is used, and the amount of soluble protein is plotted against the compound concentration to determine the EC50 of target engagement.[4]
-
Data Presentation: Comparative CETSA Data
| Compound | Target Kinase | Tm (°C) Vehicle Control | Tm (°C) with Compound (10 µM) | ΔTm (°C) | ITDRF EC50 (µM) |
| This compound | Putative Kinase X | 52.1 | 58.3 | +6.2 | 1.2 |
| Known Kinase X Inhibitor (e.g., Staurosporine) | Putative Kinase X | 52.1 | 60.5 | +8.4 | 0.05 |
Note: The data presented are hypothetical but representative of typical CETSA results.
II. In Vitro Kinase Profiling: Assessing Potency and Selectivity
While CETSA provides invaluable information about target engagement in a cellular context, it is often complemented by in vitro kinase profiling to assess the potency and selectivity of a compound across a broad panel of kinases.[5][6] This is crucial for understanding potential off-target effects that could lead to toxicity or undesirable pharmacology.[7]
Causality Behind Experimental Choices in Kinase Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Therefore, a compound designed to target one kinase may inadvertently inhibit others. Broad-spectrum kinase profiling, often outsourced to specialized contract research organizations (CROs), provides a comprehensive overview of a compound's selectivity.[5][6] By comparing the inhibitory activity of this compound against a large panel of kinases, we can identify its primary target(s) and any significant off-targets.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Submission:
-
Provide this compound and a comparator compound to a CRO offering kinase profiling services.
-
-
Assay Performance:
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a substrate by a large panel of purified recombinant kinases (e.g., >300 kinases).[5][8]
-
Initial screening is often done at a single high concentration (e.g., 1 or 10 µM) to identify "hits."
-
Follow-up dose-response curves are then generated for the hits to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Data Analysis:
-
The results are typically presented as a percentage of inhibition at a single concentration and as IC50 values for the most potently inhibited kinases.
-
Selectivity can be visualized using kinome trees or by calculating selectivity scores.
-
Data Presentation: Comparative Kinase Profiling Data
| Kinase | This compound (% Inhibition @ 1 µM) | This compound (IC50, nM) | Known Kinase X Inhibitor (IC50, nM) |
| Putative Kinase X | 98% | 25 | 5 |
| Kinase A | 85% | 150 | >10,000 |
| Kinase B | 45% | >1,000 | >10,000 |
| Kinase C | 12% | >10,000 | >10,000 |
Note: The data presented are hypothetical but representative of typical kinase profiling results.
III. Competitive Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes covalent probes to assess the functional state of entire enzyme families directly in native biological systems.[9][10] Competitive ABPP, in particular, can be used to validate the target engagement of non-covalent inhibitors.[9]
Causality Behind Experimental Choices in Competitive ABPP
Competitive ABPP provides a functional readout of target engagement by measuring the ability of a test compound to compete with an activity-based probe for binding to the active site of a target enzyme.[9] This method is particularly useful for confirming that the compound binds to the active site and for identifying off-targets in an unbiased manner. By pre-incubating a cell lysate with this compound before adding a broad-spectrum kinase probe, we can determine which kinases are "protected" from labeling by the probe, indicating that our compound is bound to their active sites.
Experimental Protocol: Competitive ABPP for Kinase Target Engagement
-
Cell Lysate Preparation:
-
Prepare a proteome lysate from a relevant cell line.
-
-
Competitive Incubation:
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Probe Labeling:
-
Add a broad-spectrum, alkyne-functionalized kinase activity-based probe (e.g., a desthiobiotin-ATP or ADP probe) to each lysate and incubate to allow for covalent labeling of active kinases.
-
-
Click Chemistry and Enrichment/Detection:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for in-gel visualization) to the probe-labeled proteins.
-
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence scanner. A decrease in fluorescence intensity for a specific band in the presence of the compound indicates target engagement.[9]
-
Mass Spectrometry-based: If a biotin tag was used, enrich the probe-labeled proteins on streptavidin beads, perform on-bead tryptic digestion, and identify and quantify the enriched proteins by LC-MS/MS. A decrease in the abundance of a specific kinase in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Data Presentation: Comparative Competitive ABPP Data
| Kinase | This compound (Probe Displacement EC50, µM) | Known Kinase X Inhibitor (Probe Displacement EC50, µM) |
| Putative Kinase X | 1.5 | 0.08 |
| Kinase A | 8.2 | >50 |
| Kinase D | >50 | >50 |
Note: The data presented are hypothetical but representative of typical competitive ABPP results.
Conclusion: A Self-Validating Framework for Target Engagement
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. No single technique can provide a complete picture. The Cellular Thermal Shift Assay offers compelling evidence of direct binding in a physiological context.[1][2] In vitro kinase profiling provides a crucial assessment of potency and selectivity, highlighting potential off-target liabilities.[5][6] Finally, competitive Activity-Based Protein Profiling delivers a functional readout of active site engagement in a complex proteome.[9]
By integrating the data from these orthogonal methodologies, researchers can build a compelling and self-validating case for the mechanism of action of a novel compound. This robust understanding of target engagement is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the drug discovery pipeline with confidence, ultimately increasing the probability of clinical success.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834–10841. [Link]
- Nomura, D. K., et al. (2010). Activity-based protein profiling for mapping enzyme function in cells. Chemical Society Reviews, 39(4), 1273-1291. [Link]
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1635-1644. [Link]
- Profacgen. (n.d.). In Vitro Protein Kinase Assay Service.
- KAUST Repository. (2018). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Scientific Reports, 8(1), 1-13. [Link]
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Services.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47429869, 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.
- ResearchGate. (n.d.). Structures of different classes of kinase-directed activity-based....
- Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7654-7676. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
A Comprehensive Guide to the Cross-Reactivity Profiling of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
This technical guide provides a strategic framework for the comprehensive cross-reactivity profiling of the novel investigational compound, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of pharmacology and drug discovery to propose a robust, multi-tiered experimental workflow. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to thoroughly characterize the selectivity of this and similar benzenesulfonamide-based compounds, thereby enabling a data-driven assessment of their therapeutic potential and safety profile.
Introduction: The Imperative of Selectivity in Drug Development
This compound is a novel chemical entity featuring a benzenesulfonamide scaffold, a cornerstone in medicinal chemistry.[1][2] While the primary biological target of this compound is under investigation, a critical aspect of its preclinical development is the elucidation of its selectivity profile. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology. Therefore, a systematic and early assessment of cross-reactivity is paramount for mitigating late-stage attrition in the drug development pipeline.
This guide will delineate a logical, tiered approach to profiling the cross-reactivity of this compound, drawing comparisons with established sulfonamide drugs to provide context for the interpretation of potential findings.
Structural Analysis and Putative Off-Target Liabilities
The chemical structure of this compound provides initial clues to its potential off-target interactions. The benzenesulfonamide moiety is a well-known pharmacophore that can interact with a variety of biological targets, most notably metalloenzymes, due to the ability of the sulfonamide group to coordinate with metal ions like zinc.[1]
-
Benzenesulfonamide Core: This scaffold is famously associated with the inhibition of carbonic anhydrases.[1][2] The sulfonamide group can act as a zinc-binding moiety, suggesting a potential for interaction with other zinc-containing enzymes.
-
Bromine Substitution: The presence of a bromine atom on the phenyl ring can influence the compound's electronic properties and steric profile, potentially modulating its binding affinity and selectivity for various targets.
-
N-(3-methoxypropyl) Group: This flexible side chain will explore the binding pocket of target proteins and can contribute to both potency and selectivity. Its physicochemical properties will also influence the compound's ADME (absorption, distribution, metabolism, and excretion) profile.
Based on this analysis, a primary hypothesis is that this compound may exhibit cross-reactivity with members of the carbonic anhydrase family and potentially other metalloenzymes.
A Tiered Experimental Workflow for Cross-Reactivity Profiling
A systematic, tiered approach is recommended to efficiently profile the cross-reactivity of this compound. This workflow is designed to move from broad, exploratory screening to more focused, hypothesis-driven assays.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad, Unbiased Screening
The initial step involves screening the compound against a broad panel of known biological targets to identify potential off-target interactions in an unbiased manner.
-
Broad Off-Target Panels: Services like the Eurofins BioPrint or CEREP safety pharmacology panels provide a cost-effective way to screen against hundreds of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.
-
Kinome Scanning: Given that protein kinases are a large and important class of drug targets, a comprehensive kinome scan (e.g., using platforms from DiscoverX or Reaction Biology) is highly recommended. This will assess the compound's interaction with a large panel of human kinases.
Tier 2: Hit Confirmation and Validation
Any "hits" identified in Tier 1 screening should be subjected to further investigation to confirm the interaction and determine its potency.
-
Dose-Response Assays: For each confirmed hit, a full dose-response curve should be generated to determine the IC50 (for inhibition) or EC50 (for activation).
-
Orthogonal Assays: It is crucial to confirm the interaction using a different assay format. For example, if a hit was identified in a binding assay, a functional assay should be performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Tier 3: Cellular and In Vivo Characterization
Validated off-target interactions should be further investigated in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in intact cells, providing evidence that the compound interacts with the off-target protein in a cellular environment.
-
Phenotypic Screening: Cellular assays that measure relevant phenotypes (e.g., cell viability, apoptosis, cell cycle progression) can help to understand the functional consequences of off-target engagement.
-
In Vivo Studies: If a significant off-target activity is confirmed in cellular assays, its potential in vivo consequences should be evaluated in appropriate animal models.
Comparative Analysis with Established Sulfonamide Drugs
To provide a framework for interpreting the potential cross-reactivity profile of this compound, it is useful to compare it with the known profiles of other sulfonamide drugs.
| Compound | Primary Target(s) | Known Off-Targets / Cross-Reactivity | Therapeutic Class |
| Acetazolamide | Carbonic Anhydrases | Limited, primarily other carbonic anhydrase isoforms | Diuretic, Anticonvulsant |
| Hydrochlorothiazide | Thiazide-sensitive NaCl cotransporter | Carbonic anhydrases (weakly) | Diuretic |
| Sulfamethoxazole | Dihydropteroate synthase (in bacteria) | Potential for hypersensitivity reactions, off-target effects not well-defined[3] | Antibiotic |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Carbonic anhydrases, potential for cardiovascular side effects | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| This compound | (To be determined) | (To be determined through profiling) | (Investigational) |
This comparison highlights the diversity of primary targets and cross-reactivity profiles within the sulfonamide class. While carbonic anhydrase inhibition is a common theme, the overall selectivity is highly dependent on the specific chemical structure.
Detailed Experimental Protocols
General Kinase Inhibition Assay (Example)
This protocol describes a generic in vitro kinase assay to determine the IC50 of a test compound.
-
Reagents and Materials:
-
Kinase of interest (recombinant)
-
Substrate (peptide or protein)
-
ATP
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time at the optimal temperature.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general workflow for assessing target engagement in cultured cells.
-
Reagents and Materials:
-
Cultured cells expressing the target of interest
-
Test compound
-
Lysis buffer
-
Centrifuge
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Cool the samples and centrifuge to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Data Interpretation and Risk Assessment
The interpretation of cross-reactivity data requires careful consideration of several factors:
-
Potency: The potency of the off-target interaction (IC50/EC50) should be compared to the on-target potency. A large therapeutic window (ratio of off-target to on-target potency) is desirable.
-
Physiological Relevance: The likelihood of engaging the off-target at therapeutic concentrations in vivo must be assessed. This requires consideration of the compound's pharmacokinetic properties.
-
Known Biology of the Off-Target: The potential physiological consequences of modulating the off-target should be evaluated based on existing biological knowledge.
A comprehensive risk assessment should be performed to weigh the potential risks of off-target activities against the potential therapeutic benefits of the compound.
Conclusion
The systematic cross-reactivity profiling of this compound is a critical step in its preclinical development. The tiered experimental workflow outlined in this guide, moving from broad panel screening to focused cellular and in vivo assays, provides a robust framework for identifying and characterizing off-target interactions. By understanding the compound's selectivity profile in detail, researchers can make informed decisions about its continued development and potential therapeutic applications. This proactive approach to safety and selectivity assessment is essential for the successful translation of novel chemical entities into safe and effective medicines.
References
- Nuti, E., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: a patent review (2013 - 2016).
- Klaunig, J. E. (2019). Principles of Toxicology. CRC press. [Link]
- Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 499-514. [Link]
- DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.
- Pichler, W. J. (2002). Allergic adverse reactions to sulfonamides. Allergologie, 25(1), 26-33. [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
- Eurofins Discovery. (n.d.). BioPrint® Profile.
Sources
A Senior Application Scientist's Guide to Orthogonal Assays for Confirming the Biological Activity of Benzenesulfonamides
Introduction: The Imperative of Rigorous Validation in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are renowned for a wide range of biological activities, most classically as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to physiological processes like pH regulation and CO2 homeostasis.[1][2] Beyond CAs, this versatile structure has been incorporated into agents targeting everything from influenza hemagglutinin to receptor tyrosine kinases.[3][4]
However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with peril. High-throughput screens are susceptible to false positives arising from compound aggregation, assay interference, or non-specific mechanisms of action.[5][6] To build a robust, defensible case for a compound's activity and mechanism, a multi-pronged, orthogonal validation strategy is not just recommended—it is essential.
This guide provides researchers, scientists, and drug development professionals with a framework for selecting and implementing orthogonal assays to confirm the biological activity of benzenesulfonamide-based compounds. We will use the well-established interaction between benzenesulfonamides and carbonic anhydrase as a guiding example to illustrate the principles of a rigorous, multi-assay approach that moves from initial biochemical confirmation to direct evidence of target engagement in a cellular context.
The core principle of orthogonality is to employ assays based on different physical principles. If a compound demonstrates activity across multiple, mechanistically distinct assays, the confidence that it is a true, specific binder of the intended target increases exponentially.
Caption: Fig 1. The Orthogonal Assay Logic.
Part 1: The Primary Screen - Biochemical Activity Assays
The first step in validating a hit is typically to confirm its activity in a functional biochemical assay, often the same one used for the primary high-throughput screen. For carbonic anhydrase, this commonly involves measuring its esterase activity.
Mechanism Insight: CAs catalyze the reversible hydration of CO2, but they also possess esterase activity.[1] This secondary function is exploited for a convenient colorimetric readout. The enzyme hydrolyzes a substrate like p-nitrophenyl acetate (pNPA) to produce p-nitrophenol, a yellow product that can be quantified by absorbance.[7] An inhibitor will slow this reaction, resulting in a reduced colorimetric signal.
Trustworthiness Check: While essential, a positive result in this assay alone is insufficient. Promiscuous inhibitors, often acting through aggregation, can yield false-positive results in such enzymatic assays.[5][6] Therefore, this result must be treated as a preliminary indicator that requires validation by orthogonal methods.
Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
-
Reagent Preparation:
-
Prepare CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Dilute a stock of purified human Carbonic Anhydrase (e.g., hCA I or hCA II) to the working concentration in CA Dilution Buffer.
-
Prepare the substrate solution: p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile, to be diluted in the assay buffer just before use.
-
Prepare a serial dilution of the benzenesulfonamide test compound and a positive control inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilutions, positive control, or DMSO (vehicle control) to appropriate wells.
-
Add 80 µL of the diluted CA enzyme solution to all wells except the background control. Add 90 µL of assay buffer to the background control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Measure the absorbance at 400-405 nm in kinetic mode for 30-60 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the vehicle control (100% activity) and background control (0% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: The Orthogonal Approach - Biophysical and Cell-Based Validation
To build a compelling case for specific, direct-target interaction, we must move beyond functional assays to biophysical methods that measure the binding event itself.[8][9][] Finally, we must confirm that this binding occurs within the complex milieu of a living cell.
A. Biophysical Assays: Measuring Direct Binding
Biophysical assays are critical for confirming that a compound physically interacts with its target protein. They are less prone to artifacts from compound aggregation and provide quantitative data on binding affinity, kinetics, and thermodynamics.[11]
| Assay Technique | Principle | Key Outputs | Advantages | Considerations |
| Thermal Shift Assay (TSA) / DSF | Measures the change in protein melting temperature (Tm) upon ligand binding. Ligand binding typically stabilizes the protein, increasing its Tm.[9] | ΔTm (change in melting temperature) | High-throughput, low protein consumption, cost-effective. | Not suitable for all proteins; provides affinity estimates, not precise Kd. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[12][13] | Kd (affinity), kon (on-rate), koff (off-rate) | Real-time kinetics, label-free, can detect non-specific binding behavior.[5][14] | Requires protein immobilization which can affect activity; higher cost. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event in solution.[] | Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics; solution-based, no immobilization.[15] | Requires large amounts of pure protein and compound; lower throughput. |
Expertise in Action: Why Combine TSA and SPR?
A common and powerful strategy is to use TSA as a rapid, high-throughput secondary screen to confirm binders from a primary assay. Hits from TSA are then triaged to SPR for detailed kinetic and affinity analysis. This approach efficiently filters large numbers of compounds, reserving the more resource-intensive SPR for the most promising candidates. SPR is particularly valuable for identifying and discarding promiscuous inhibitors, which often exhibit non-specific binding profiles that are easily distinguishable from the specific 1:1 interactions of a true inhibitor.[5]
Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare a solution of purified target protein (e.g., 2 µM hCA II) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Prepare a serial dilution of the benzenesulfonamide test compound and a positive control.
-
-
Assay Procedure (qPCR instrument):
-
In PCR plate wells, combine the protein solution, the test compound/control, and the fluorescent dye.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the resulting sigmoidal curve.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.
-
B. Cell-Based Assays: Proving Target Engagement in Situ
The ultimate proof of a compound's utility is its ability to engage the target in a living system.[8] The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that extends the principle of thermal shift to intact cells or cell lysates, providing direct evidence of target engagement.[16][17][18]
Mechanism Insight: CETSA is based on the same principle as TSA: ligand binding stabilizes a target protein against heat-induced denaturation.[19] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly observe this stabilization.[20] A positive thermal shift is a powerful indicator that the compound is cell-permeable and binds to its intended target in a physiological context.[16]
Caption: Fig 2. CETSA Workflow.
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein (e.g., a cell line overexpressing hCA II).
-
Harvest cells and resuspend them in fresh media.
-
Treat one aliquot of cells with the benzenesulfonamide compound at a saturating concentration (e.g., 10-30 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[19]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[16] Include an unheated control.
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-CA II).[19]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point using densitometry software.
-
Normalize the intensities to the lowest temperature point for each condition (vehicle vs. compound).
-
Plot the normalized intensities against temperature for both the compound-treated and vehicle-treated samples to generate CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.[19]
-
Conclusion: Building an Unimpeachable Case
Confirming the biological activity of a benzenesulfonamide or any drug candidate requires a rigorous, multi-faceted approach. Relying on a single biochemical assay is insufficient and risks pursuing artifact-driven results. By systematically employing an orthogonal validation cascade—starting with a functional biochemical assay , confirming direct binding with biophysical methods like TSA and SPR, and finally, demonstrating target engagement in a relevant cellular environment with CETSA —researchers can build an unassailable case for their compound's mechanism of action. This logical, evidence-based progression is the hallmark of sound scientific inquiry and the foundation of successful drug development.
References
- Title: Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Source: American Chemical Society URL:[Link]
- Title: Benzenesulfonamide - Solubility of Things Source: Solubility of Things URL:[Link]
- Title: Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS)
- Title: Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays Source: National Institutes of Health (NIH) URL:[Link]
- Title: Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry Source: ACS Public
- Title: Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry Source: American Chemical Society URL:[Link]
- Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers URL:[Link]
- Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: National Institutes of Health (NIH) URL:[Link]
- Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL:[Link]
- Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: National Institutes of Health (NIH) URL:[Link]
- Title: Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II Source: Taylor & Francis Online URL:[Link]
- Title: Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Request PDF Source: ResearchG
- Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: National Institutes of Health (NIH) URL:[Link]
- Title: Biophysical Approaches to Small Molecule Discovery and Valid
- Title: Isothermal titration calorimetry profiles of CA binders Source: ResearchG
- Title: Mafenide - Wikipedia Source: Wikipedia URL:[Link]
- Title: Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL:[Link]
- Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL:[Link]
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL:[Link]
- Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: MDPI URL:[Link]
- Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: National Institutes of Health (NIH) URL:[Link]
- Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: PubMed URL:[Link]
- Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 9. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzenesulfonamide Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, serving as the foundation for a multitude of clinically significant drugs.[1] The deceptively simple positional isomerism of a single functional group on the benzene ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, head-to-head comparison of the ortho-, meta-, and para-isomers of aminobenzenesulfonamide, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and established methodologies.
Physicochemical Properties: A Tale of Three Isomers
The spatial arrangement of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups on the benzene ring profoundly influences the intermolecular forces, crystal packing, and electronic distribution of the aminobenzenesulfonamide isomers. These differences are reflected in their fundamental physicochemical properties, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | ortho-Aminobenzenesulfonamide | meta-Aminobenzenesulfonamide | para-Aminobenzenesulfonamide (Sulfanilamide) |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |
| Molecular Weight ( g/mol ) | 172.21 | 172.21 | 172.21 |
| Melting Point (°C) | 150-153 | 141-144 | 164-167 |
| Aqueous Solubility | Data not readily available | Soluble | Slightly soluble |
| pKa (Sulfonamide NH) | ~10.0 (Predicted) | ~10.2 (Predicted) | 10.4 |
| pKa (Amino Group) | ~2.0 (Predicted) | ~3.7 | ~2.5 |
Note: Some physicochemical data, particularly for the ortho and meta isomers, are not as extensively reported as for the para isomer (sulfanilamide). Predicted values are based on computational models and may vary from experimental values.[2][3]
The para-isomer, sulfanilamide, exhibits the highest melting point, suggesting a more stable crystal lattice structure facilitated by its symmetry. The acidity of the sulfonamide proton (pKa) is a critical factor for the biological activity of this class of compounds, particularly their antibacterial action.
Head-to-Head in Biological Assays: Unveiling Isomeric Differences
The true divergence of these isomers is most apparent in their interactions with biological targets. Here, we compare their performance in two key therapeutic areas: carbonic anhydrase inhibition and antibacterial activity.
Disclaimer: The following biological data has been compiled from various sources. Direct head-to-head comparative studies of all three isomers under identical experimental conditions are limited. Therefore, this comparison should be interpreted as an illustrative synthesis of available data rather than a direct, controlled study.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial in numerous physiological processes.[4] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[5] The primary sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides a rich source of CA inhibitors.[4]
| Isomer | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |
| ortho-Aminobenzenesulfonamide | hCA II | 910 nM | Data limited, but generally a weaker inhibitor compared to derivatives. |
| meta-Aminobenzenesulfonamide | hCA IX | Derivatives show high affinity (nM range) and selectivity over hCA II. | The meta-scaffold is a promising starting point for developing isoform-selective inhibitors, particularly for tumor-associated CAs. |
| para-Aminobenzenesulfonamide | hCA I, II, IX, XII | A known, albeit weak, inhibitor of various isoforms. Serves as a scaffold for potent derivatives. | Generally non-selective, but its derivatives can be modified to achieve high selectivity and potency.[2][5] |
The data, though fragmented, suggests a clear structure-activity relationship. The substitution pattern dictates both potency and isoform selectivity. Notably, the meta-isomer has been a fruitful scaffold for developing selective inhibitors of the tumor-associated isoform hCA IX, a key target in cancer therapy.[3]
Antibacterial Activity
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition halts bacterial growth and replication.
| Isomer | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | General Antibacterial Profile |
| ortho-Aminobenzenesulfonamide | Generally considered inactive or very weakly active. | Generally considered inactive or very weakly active. | The ortho-position of the amino group is detrimental to antibacterial activity. |
| meta-Aminobenzenesulfonamide | Generally considered inactive or very weakly active. | Generally considered inactive or very weakly active. | The meta-position of the amino group is also not conducive to significant antibacterial action. |
| para-Aminobenzenesulfonamide | Active, serves as a lead compound for many sulfa drugs. | Active, with a broad spectrum against many Gram-positive bacteria. | The para-isomer is the only one with significant, clinically relevant antibacterial activity, forming the basis of the "sulfa drugs".[4] |
The classic structure-activity relationship for antibacterial sulfonamides highlights the absolute requirement of an unsubstituted amino group at the para-position. This configuration mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). The ortho and meta isomers do not fit the enzyme's active site correctly and are thus largely inactive as antibacterial agents.
Decoding the Structure-Activity Relationship (SAR)
The observed differences in biological activity can be rationalized by considering the electronic and steric effects imposed by the amino group's position.
-
Carbonic Anhydrase Inhibition: The sulfonamide group is the primary zinc-binding pharmacophore. The rest of the molecule, often termed the "tail," interacts with amino acid residues in the active site, dictating potency and isoform selectivity. The position of the amino group in the isomers alters how the "tail" can be further functionalized to exploit differences in the active site topographies of various CA isoforms. The success of meta-aminobenzenesulfonamide derivatives as selective hCA IX inhibitors suggests that derivatization from the meta-position allows for optimal interactions with unique residues in the hCA IX active site.
-
Antibacterial Activity: The antibacterial mechanism is highly specific. The para-aminobenzenesulfonamide structure is a close mimic of PABA. The enzyme DHPS is unable to distinguish between the two, leading to competitive inhibition. The ortho and meta isomers, due to their different shapes, cannot effectively bind to the PABA-binding site of DHPS, hence their lack of antibacterial efficacy.
Caption: Isomer-specific biological activities.
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized and validated assays are paramount. Below are detailed protocols for the key biological assays discussed.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (isomers) and a known inhibitor (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test isomers and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Wells: 158 µL Assay Buffer + 2 µL of each isomer dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately read the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each isomer concentration: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100
-
Determine the IC₅₀ or Kᵢ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials and Reagents:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (isomers)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test isomers in CAMHB.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion
The positional isomerism of the amino group on the benzenesulfonamide ring is a powerful determinant of biological activity. While the para-isomer, sulfanilamide, is the cornerstone of antibacterial sulfa drugs, its ortho and meta counterparts are largely devoid of this activity. Conversely, in the realm of carbonic anhydrase inhibition, the positional context is more nuanced, with the meta-scaffold emerging as a valuable starting point for the design of isoform-selective inhibitors. This guide underscores the critical importance of understanding structure-activity relationships at the isomeric level, providing a foundation for the rational design of more potent and selective therapeutic agents.
References
- New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377. PubChem.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel
- Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal ofEnzyme Inhibition and Medicinal Chemistry.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Performance of 2-Aminobenzenesulfonamide in carbonic anhydrase inhibition vs. other sulfonamides. Benchchem.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
- Chemical Properties of O-aminobenzenesulfonamide (CAS 3306-62-5). Cheméo.
- Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactiv
- H M~SO NHR.
- The pK a values of the sulfonamides investigated. | Download Table.
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
- potential biological activity of novel benzenesulfonamide deriv
- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- Comparative MIC determination of the different compounds against E-coli and S. aureus.
- Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
- Intrinsic Solubility of Ionizable Compounds
- (PDF) To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide.
- Antimicrobial resistance in Escherichia coli and Staphylococcus aureus at human-animal interfaces on Chongming Island, Shanghai: A One Health perspective. The Lancet Regional Health - Western Pacific.
- Comparison of antibacterial activity of single and combined sulfonamides. PubMed.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.
- Antimicrobial Susceptibility Summary 2024. UCLA Health.
Sources
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methazolamide | C5H8N4O3S2 | CID 4100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Validation of In Silico Predictions for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
This guide provides a comprehensive framework for the in vitro validation of computationally predicted biological activities for the novel compound, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. While direct experimental data for this specific molecule is not yet prevalent in public literature, its structural motifs, characteristic of the broader sulfonamide class, allow for informed hypothesis generation regarding its potential therapeutic applications. Sulfonamides are a cornerstone in medicinal chemistry, with established roles as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4] This document outlines a prospective experimental plan, detailing the rationale for assay selection, comparative compounds, and step-by-step protocols to rigorously test these hypotheses.
The integration of computational predictions with experimental validation is a pivotal strategy in modern drug discovery, accelerating the identification of lead compounds and elucidating their mechanisms of action.[5] This guide is intended for researchers, scientists, and drug development professionals to bridge the gap between in silico modeling and tangible laboratory results for this promising benzenesulfonamide derivative.
Hypothesized Biological Activities and Rationale for Investigation
Based on the extensive body of research on structurally related sulfonamides, we can extrapolate several plausible biological targets for this compound. The benzenesulfonamide core is a well-known pharmacophore that can interact with a variety of enzyme active sites.[6]
-
Antimicrobial Activity: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This makes DHPS a prime target for potential antibacterial action.
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Potential mechanisms include the inhibition of carbonic anhydrases, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment, and the modulation of key signaling pathways involved in cell proliferation and apoptosis.[3][6]
-
Carbonic Anhydrase Inhibition: The sulfonamide group can effectively chelate the zinc ion within the active site of carbonic anhydrases (CAs), leading to their inhibition.[6] Isoforms such as CA IX are particularly relevant in oncology.
Experimental Validation Workflow
To systematically evaluate the predicted activities of this compound, a multi-tiered in vitro testing strategy is proposed. This workflow is designed to first screen for broad activity and then delve into more specific mechanistic studies.
Caption: A workflow for the in vitro validation of this compound.
Comparative Compounds
For a robust evaluation, this compound should be tested alongside well-characterized compounds.
| Comparator Compound | Primary Activity | Rationale for Selection |
| Sulfamethoxazole | Antimicrobial (DHPS inhibitor) | A standard sulfonamide antibiotic for comparison of antibacterial potency.[2] |
| Doxorubicin | Anticancer (Topoisomerase II inhibitor) | A widely used chemotherapeutic agent to benchmark cytotoxic activity.[3] |
| Acetazolamide | Carbonic Anhydrase Inhibitor | A classic, broad-spectrum CA inhibitor for validating CA assay performance. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key proposed experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay will determine the minimum inhibitory concentration (MIC) of the test compound against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
96-well microtiter plates
-
Test compound, Sulfamethoxazole (positive control), DMSO (vehicle control)
-
Resazurin sodium salt solution
Procedure:
-
Prepare a stock solution of this compound and sulfamethoxazole in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Cancer Cell Line Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound, Doxorubicin (positive control), DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, doxorubicin, or vehicle control for 48-72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., CA II, CA IX)
-
Tris-SO4 buffer
-
p-Nitrophenyl acetate (p-NPA) in acetonitrile
-
96-well plates
-
Test compound, Acetazolamide (positive control), DMSO (vehicle control)
Procedure:
-
Add the buffer, enzyme solution, and varying concentrations of the test compound or acetazolamide to the wells of a 96-well plate.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Hypothetical Data Summary and Interpretation
The following tables present hypothetical data to illustrate how the results of these experiments would be presented and interpreted.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | 16 | 32 |
| Sulfamethoxazole | 8 | 16 |
Interpretation: The hypothetical data suggests that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, though it is less potent than the standard antibiotic sulfamethoxazole.
Table 2: Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound | 12.5 | 18.2 |
| Doxorubicin | 0.8 | 1.1 |
Interpretation: The compound exhibits cytotoxic activity in the low micromolar range against both cancer cell lines, indicating potential as an anticancer agent.[3] However, its potency is significantly lower than that of doxorubicin.
Table 3: Carbonic Anhydrase Inhibition (IC50 in nM)
| Compound | Carbonic Anhydrase II | Carbonic Anhydrase IX |
| This compound | 250 | 50 |
| Acetazolamide | 12 | 25 |
Interpretation: The data suggests that the test compound is a potent inhibitor of carbonic anhydrase, with selectivity for the cancer-related isoform CA IX over the ubiquitous CA II. This selectivity is a desirable characteristic for a potential anticancer drug.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the in vitro validation of the computationally predicted biological activities of this compound. The proposed experimental workflow, including direct comparisons with established drugs, provides a clear path to confirming its potential as an antimicrobial, anticancer, or carbonic anhydrase-inhibiting agent.
Positive results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular interactions through enzyme kinetics and structural biology.
-
Selectivity Profiling: Testing against a broader panel of bacterial strains, cancer cell lines, and CA isoforms.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.
By bridging in silico predictions with rigorous in vitro validation, researchers can efficiently advance promising compounds like this compound through the drug discovery pipeline.
References
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). [Link]
- Validation approaches for computational drug repurposing: a review. National Institutes of Health (NIH). [Link]
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. MDPI. [Link]
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
- An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials.
- Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer. Oncotarget. [Link]
- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PubMed Central. [Link]
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]
- 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide. PubChem. [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. jddhs.com [jddhs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Activity of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzenesulfonamides represent a privileged scaffold, consistently yielding compounds with a wide array of biological activities. This guide provides an in-depth technical analysis of the synthesis and predicted biological activity of a specific derivative, 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. Through a comparative approach, we will explore the reproducibility of its synthesis and benchmark its potential efficacy against structurally related analogs. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols to facilitate further research and drug discovery efforts.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in the design of therapeutic agents, renowned for its ability to interact with various biological targets. The sulfonamide group (-SO₂NH-) can act as a zinc-binding group, which is pivotal for the inhibition of metalloenzymes such as carbonic anhydrases.[1] Furthermore, the aromatic ring and its substituents, along with the diversity of moieties that can be appended to the sulfonamide nitrogen, allow for the fine-tuning of a compound's physicochemical properties and biological specificity. This structural versatility has led to the development of benzenesulfonamide-based drugs with applications as antibacterial, anticancer, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, incorporates several key structural features: a bromine atom on the benzene ring, which can influence lipophilicity and binding interactions, and an N-(3-methoxypropyl) group, which can modulate solubility and target engagement.
Synthesis and Reproducibility: A Predictable and Robust Pathway
The synthesis of this compound is predicated on a well-established and highly reproducible nucleophilic substitution reaction. The core of this synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with 3-methoxypropylamine. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive route for both small-scale laboratory synthesis and larger-scale production.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step method for the synthesis of the title compound, designed for high reproducibility.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)[4]
-
3-Methoxypropylamine (1.1 eq)[5]
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of 3-methoxypropylamine (1.1 eq). The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a temperature of 0-5 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Trustworthiness of the Protocol: This synthetic method is based on a fundamental and widely utilized reaction in organic chemistry. The use of a non-nucleophilic base like triethylamine effectively scavenges the HCl byproduct without competing in the primary reaction. The work-up and purification steps are standard procedures designed to efficiently isolate the desired product with high purity.
Comparative Synthesis
| Feature | Target Synthesis: this compound | Alternative: N-Aryl Substituted Benzenesulfonamides[6] |
| Starting Amine | Aliphatic (3-methoxypropylamine) | Aromatic (various substituted anilines) |
| Reactivity | Generally faster due to higher nucleophilicity of aliphatic amines. | Generally slower due to lower nucleophilicity of aromatic amines. |
| Reaction Conditions | Mild conditions, often at room temperature. | May require heating to drive the reaction to completion. |
| Side Products | Minimal, with the primary byproduct being triethylamine hydrochloride. | Potential for side reactions on the aromatic amine ring under harsh conditions. |
| Purification | Straightforward purification by column chromatography. | Purification can be more complex due to the potential for more colored impurities. |
Predicted Biological Activity and Comparative Analysis
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents.[3] The presence of a halogen, such as bromine, on the aromatic ring is often associated with enhanced antimicrobial properties.[7]
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The 2-bromo substituent is expected to increase the lipophilicity of the molecule, which can facilitate its passage through bacterial cell membranes.
-
N-Alkyl Substitution: The N-(3-methoxypropyl) group can influence the compound's solubility and its interaction with bacterial targets. Compared to simple N-alkyl chains, the ether linkage introduces a polar element that may affect membrane transport and target binding.
Comparative Analysis of Predicted Antimicrobial Activity:
| Compound | Structural Features | Predicted Antimicrobial Potency | Rationale |
| This compound | 2-bromo, N-(3-methoxypropyl) | Moderate to Good | The bromo group is expected to enhance activity. The N-alkoxypropyl chain provides a balance of lipophilicity and polarity. |
| N-butyl-benzenesulfonamide [2] | Unsubstituted ring, N-butyl | Moderate | Lacks the activating effect of the bromo substituent. |
| 4-bromo-benzenesulfonamide | 4-bromo, unsubstituted N | Moderate | The bromo group is present, but the lack of an N-substituent may limit interactions with certain bacterial targets. |
| N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide [7] | Bromo and hydroxyl substitutions, hydrazone linkage | Potentially High | The combination of the bromo and hydroxyl groups, along with the extended hydrazone structure, suggests multiple points of interaction with bacterial targets. |
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[1] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme.
Structure-Activity Relationship (SAR) Insights:
-
Sulfonamide Group: The unsubstituted sulfonamide nitrogen is essential for coordinating with the zinc ion in the CA active site.
-
Aromatic Ring and Substituents: The 2-bromo substituent and the N-(3-methoxypropyl) "tail" will interact with amino acid residues lining the active site cavity, influencing the inhibitor's potency and isoform selectivity.[8] Different CA isoforms have varying active site topographies, and the nature of the "tail" is a key determinant of selective inhibition.
Comparative Analysis of Predicted Carbonic Anhydrase Inhibitory Activity:
| Compound | Key "Tail" Group | Predicted CA Inhibition Profile | Rationale |
| This compound | 3-methoxypropyl | Potentially potent inhibitor, selectivity will depend on the isoform. | The flexible alkoxypropyl tail can adopt various conformations to fit into the active site of different CA isoforms. |
| Acetazolamide (Standard CAI) | N-acetyl-thiadiazole | Potent, but non-selective inhibitor of many CA isoforms.[9] | A clinically used, well-characterized CA inhibitor. |
| 4-substituted diazobenzenesulfonamides [10] | Diazobenzene with cyclic amines | Potent inhibitors, particularly for CA I. | The extended and rigid tail structure leads to high affinity for specific isoforms. |
| Benzenesulfonamides with pyrazolecarboxamide tails [11] | Pyrazolecarboxamide | Can exhibit isoform-selective inhibition. | The heterocyclic tail can form specific hydrogen bonds and hydrophobic interactions within the active site. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of this compound and enable a direct comparison with other compounds, the following standardized experimental protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]
Materials:
-
Test compound (this compound) and comparators
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.[1]
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Test compound and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.5)
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (pNPA) to all wells. Immediately measure the increase in absorbance at 400-405 nm over time in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Biological Assay Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of novel bis-benzimidazolium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Benzenesulfonamide Analogs in Normal vs. Cancer Cells
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. Beyond their classical use as antimicrobial and diuretic agents, these molecules have emerged as a highly promising class of anticancer agents.[1][2] A critical challenge in cancer chemotherapy is achieving selective cytotoxicity against malignant cells while sparing healthy, normal cells to minimize adverse effects.[2] This guide provides an in-depth comparison of benzenesulfonamide analogs, focusing on their differential cytotoxic effects, the molecular mechanisms underpinning their selectivity, and the robust experimental methodologies required for their evaluation.
The Principle of Selective Cytotoxicity
The therapeutic window of an anticancer drug is defined by its ability to selectively target cancer cells. Benzenesulfonamide derivatives often achieve this selectivity by exploiting the unique physiological and molecular differences between normal and cancerous tissues. One of the most significant differences is the tumor microenvironment, which is frequently characterized by hypoxia (low oxygen).[3][4][5] This hypoxic state triggers a cascade of adaptive responses in cancer cells, creating vulnerabilities that can be targeted by specifically designed benzenesulfonamide analogs.[4][6]
Key Mechanistic Target: Carbonic Anhydrases
A primary mechanism for the selective anticancer activity of many benzenesulfonamides is the inhibition of carbonic anhydrase (CA) enzymes.[2][3][7]
-
Role of CAs in Normal Physiology: CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4][8] In healthy tissues, isoforms like CA I and II are ubiquitously expressed and play vital roles in processes such as pH homeostasis and CO2 transport.[4][9]
-
Overexpression in Tumors: In response to hypoxia, cancer cells upregulate specific CA isoforms, particularly the membrane-bound CA IX and CA XII, via the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[4][5][6] These "tumor-associated" isoforms are minimally expressed in most normal tissues.[8]
-
Mechanism of Action: By aggressively converting CO2 to protons and bicarbonate ions, CA IX and CA XII help maintain a neutral to alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[3][10] This pH gradient favors tumor proliferation, invasion, and resistance to chemotherapy. Benzenesulfonamide inhibitors, by blocking CA IX/XII activity, disrupt this pH balance, leading to intracellular acidification and subsequent apoptosis in cancer cells.[4][5][11]
Below is a diagram illustrating the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamide analogs.
Caption: Mechanism of CA IX inhibition by benzenesulfonamides in cancer cells.
Comparative Cytotoxicity Data
The efficacy and selectivity of benzenesulfonamide analogs are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency. The selectivity index (SI) is often calculated as (IC50 in normal cells) / (IC50 in cancer cells), with a higher SI value indicating greater cancer cell-specific toxicity.
The table below summarizes the cytotoxic activity of several representative benzenesulfonamide derivatives against various human cancer cell lines and, where available, non-cancerous cell lines.
| Compound Class/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Insight | Reference |
| Thiazolone-Benzenesulfonamides (4e, 4g, 4h) | MDA-MB-231 | Triple-Negative Breast | 1.52 - 6.31 | MCF-10A | >20 (Implied) | High selectivity (5.5 to 17.5 times) for cancer cells. | [3][7][12] |
| Thiazolone-Benzenesulfonamides (4e, 4g, 4h) | MCF-7 | Breast | 1.52 - 6.31 | MCF-10A | >20 (Implied) | High selectivity (5.5 to 17.5 times) for cancer cells. | [3][7][12] |
| Indole-Based Benzenesulfonamide (A6, A15) | MCF-7 / SK-BR-3 | Breast | ~50 | - | - | Potent inhibition noted. | [13] |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | A549, HeLa, MCF-7 | Lung, Cervical, Breast | 1.98 - 9.12 | - | - | Broad-spectrum activity against multiple cancer types. | [14][15][16] |
| Benzenesulfonamide (BA-3b) | Various (7 lines) | Multiple | 0.007 - 0.036 | - | - | Exceptionally potent compound acting as a tubulin-targeting agent. | [17] |
| Benzenesulfonamide (AL106) | U87 | Glioblastoma | 58.6 | MEF | >100 | Less cytotoxic to non-cancerous cells than cisplatin. | [18] |
| Sulfonamide Derivative (DFS16) | K562, Jurkat | Leukemia | < 15 | L929 (Fibroblast) | > 20 | Selective against hematological malignancies compared to fibroblasts. | [19] |
Experimental Design for Cytotoxicity Assessment
A robust evaluation of comparative cytotoxicity requires a well-designed experimental workflow and validated assays. Here, we outline the key steps and provide detailed protocols for the most common colorimetric assays used in this field: the MTT and LDH assays.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.[20][21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture normal and cancer cell lines to ~80% confluency.[22]
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[22]
-
Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is essential for each cell line.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration of each benzenesulfonamide analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include "vehicle control" wells (medium with DMSO, if used for solubilization) and "untreated control" wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[11][21]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C.
-
Rationale: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
Expert Insight: Incomplete solubilization is a common source of error. Ensure the purple color is uniform and no crystals are visible before reading.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[23][24] It is a direct measure of compromised cell membrane integrity, a hallmark of late apoptosis or necrosis.[23]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Crucially, you must also prepare a "Maximum LDH Release" control. For these wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period to cause 100% cell death.[24]
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
This step pellets any detached, dead cells, ensuring the supernatant is clear.
-
Rationale: Centrifugation prevents the accidental transfer of cells, which could continue to release LDH and skew results.
-
-
Enzymatic Reaction:
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (it typically contains a substrate and a diaphorase/tetrazolium salt solution).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
The reaction produces a colored formazan product proportional to the amount of LDH present.
-
Measure the absorbance at 490 nm using a microplate reader.[23]
-
-
Data Analysis and Calculation:
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release.
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Expert Insight: The spontaneous release control (from untreated cells) and the maximum release control are essential for normalizing the data and accurately determining the specific cytotoxicity induced by the compound.[24]
-
Conclusion and Future Directions
The study of benzenesulfonamide analogs continues to be a fertile ground for the discovery of novel anticancer agents. Their ability to selectively target tumor-associated carbonic anhydrase isoforms like CA IX and XII provides a clear mechanistic rationale for their preferential cytotoxicity against cancer cells.[3][5] The comparative data clearly show that structural modifications to the benzenesulfonamide scaffold can dramatically influence potency and selectivity, with some analogs demonstrating nanomolar efficacy.[9][17]
Future research should focus on expanding the evaluation of promising analogs against a wider panel of normal cell lines to build more comprehensive safety profiles. Furthermore, combining these agents with conventional chemotherapies or radiotherapies may offer synergistic effects, potentially reducing tumor growth and overcoming drug resistance.[4][6] The robust and validated in vitro assays detailed in this guide are the critical first step in this translational pathway, providing the foundational data necessary to identify lead candidates for further preclinical and clinical development.
References
- Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Davarci, D., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research.
- Wang, B., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.
- Rezzola, S., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research.
- Hassan, G. S., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry.
- Pansare, D. N. (n.d.). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar.
- Liguori, F., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Shelke, R. N., et al. (2019). (PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate.
- Abdelgawad, M. A., et al. (2021). (PDF) New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate.
- Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules.
- Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules.
- Wiecaszek, A., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
- Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules.
- Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa.
- Park, S., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences.
- El-Saghier, A. M. M., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals.
- Chan, F. K. L., et al. (2013). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate.
- El-Saghier, A. M. M., et al. (2024). SAR study of sulfonamide-based derivatives 3, 4, 6–13 as cytotoxic.... ResearchGate.
- Abdel-rahman, H. M., et al. (2021). (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate.
- Miran, H. N., et al. (2025). Evaluation of Benzenesulfonamide Derivatives; Quinazoline and Sulfonamide Selectively Targeting Carbonic Anhydrase XII for Tumor. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- Lakshminarayanan, A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.
- Ferreira, D., et al. (2018). Effect of new sulfonamide derivatives on hematological tumor cells and non-tumor cells. ResearchGate.
- Chen, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
- Siddiqui, M. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- Gokay, G., et al. (2023). Cell viability from MTT assay and cytotoxicity results from LDH assay.... ResearchGate.
- Joshi, T., et al. (2015). Lung Epithelial Cells Induce Both Phenotype Alteration and Senescence in Breast Cancer Cells. PLOS ONE.
- Nanopartikel.info. (n.d.). Culturing A549 cells. Nanopartikel.info.
- Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Altogen Biosystems.
- Cooper, J., et al. (2016). Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PLOS ONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunopathol.com [immunopathol.com]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nanopartikel.info [nanopartikel.info]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Novelty of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide's Mechanism: A Comparative and Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of a Novel Benzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutics with diverse mechanisms of action. From established carbonic anhydrase inhibitors to novel kinase modulators, the pharmacological profile of a benzenesulfonamide is intricately dictated by the nature of its substituents. 2-bromo-N-(3-methoxypropyl)benzenesulfonamide presents a unique combination of a 2-bromo substitution on the phenyl ring and an N-(3-methoxypropyl) side chain. While commercially available as a potential building block for protein degraders[1], its intrinsic biological activity and mechanism of action remain uncharacterized in public literature. This guide seeks to bridge this knowledge gap by providing a comparative framework and a detailed investigative strategy to ascertain its mechanistic novelty.
The Established Landscape: Mechanisms of Action of Comparator Benzenesulfonamides
To assess the potential novelty of this compound, we must first understand the well-trodden mechanistic paths of its structural relatives. The benzenesulfonamide core has been successfully targeted against various enzymes and receptors.
Carbonic Anhydrase Inhibition
This is the most classic mechanism of action for benzenesulfonamides. These compounds are known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and other physiological processes.[2][3] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to inhibition. This mechanism is the basis for diuretics and certain anti-glaucoma and anticonvulsant drugs.[4]
Hypothesized Carbonic Anhydrase Inhibition Pathway
Caption: Hypothesized binding of the sulfonamide to the carbonic anhydrase active site.
Kinase Inhibition
More recently, benzenesulfonamide derivatives have been identified as potent kinase inhibitors. For instance, certain analogues have shown inhibitory activity against Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma.[5] This discovery has opened new avenues for the development of benzenesulfonamide-based anticancer agents.
Antimicrobial Action
The antimicrobial activity of sulfonamides is historically significant. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This bacteriostatic effect has been a mainstay in treating various infections.
Other Notable Mechanisms
-
Anticonvulsant Activity: Through the inhibition of specific brain-expressed carbonic anhydrase isoforms like hCA II and hCA VII.[4]
-
Anti-HIV Activity: Some benzenesulfonamide-containing phenylalanine derivatives have been developed as HIV-1 capsid inhibitors, interfering with a critical stage of the viral life cycle.[7][8]
-
Cytotoxicity via Tubulin Inhibition: Certain N-phenyl-benzenesulfonamides have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[9]
A Proposed Investigative Workflow to Elucidate the Mechanism of this compound
Given the diverse potential of the benzenesulfonamide scaffold, a systematic, multi-pronged approach is necessary to determine the mechanism of action of this compound.
Investigative Workflow Diagram
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Charting the Transcriptional Landscape: A Comparative Guide to Differential Gene Expression Analysis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the precise molecular mechanisms by which a compound exerts its effects is paramount. This guide provides a comprehensive framework for conducting a differential gene expression analysis upon treatment with 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a benzenesulfonamide derivative with potential pharmacological activity. While direct experimental data for this specific compound is not yet publicly available, we will draw upon the known biological activities of the broader benzenesulfonamide class to inform our experimental design and analytical approach.
Benzenesulfonamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects, and inhibition of key enzymes like carbonic anhydrases.[1] These activities are often mediated by alterations in gene expression. Therefore, a robust analysis of the transcriptional changes induced by this compound is a critical step in elucidating its mechanism of action and therapeutic potential.
This guide will navigate the critical decisions in designing and executing a differential gene expression study, comparing the leading technologies and data analysis pipelines to ensure the generation of high-quality, interpretable data.
Strategic Considerations: Choosing the Right Platform for Transcriptome Interrogation
The first crucial decision is the selection of the technology to profile gene expression. The two most prominent methods are DNA microarrays and RNA sequencing (RNA-Seq).
Microarrays are a well-established technology that relies on the hybridization of labeled cDNA or cRNA to a pre-designed array of probes representing known gene sequences.[2]
RNA-Sequencing (RNA-Seq) , on the other hand, involves the direct sequencing of the entire transcriptome, providing a comprehensive and unbiased view of gene expression.[2]
Here's a comparative overview to guide your choice:
| Feature | DNA Microarrays | RNA-Sequencing (RNA-Seq) |
| Discovery Potential | Limited to pre-defined probes on the array. Not suitable for discovering novel transcripts or isoforms.[2][3] | Unbiased approach that can identify novel transcripts, alternative splicing events, and non-coding RNAs.[2][4][5] |
| Dynamic Range | Narrower dynamic range, susceptible to signal saturation for highly expressed genes.[2][5][6] | Wider dynamic range, allowing for more accurate quantification of both low and high abundance transcripts.[2][5][6] |
| Sensitivity & Specificity | Moderate sensitivity, potential for cross-hybridization. | Higher sensitivity and specificity, enabling the detection of subtle changes in gene expression.[5] |
| Data Analysis | Relatively straightforward and well-established analysis pipelines.[4] | More complex data analysis requiring specialized bioinformatics expertise.[4] |
| Cost | Generally lower cost per sample.[3][4] | Higher cost per sample, although prices are decreasing.[4] |
Recommendation for this compound:
Given the exploratory nature of this investigation, RNA-Seq is the recommended platform . The ability to capture a comprehensive and unbiased view of the transcriptome is invaluable for identifying all potential molecular pathways affected by this novel compound. The discovery of novel transcripts or splicing variants could provide critical insights into its mechanism of action.[2][4][5]
The Experimental Blueprint: A Step-by-Step Workflow for RNA-Seq Analysis
The following protocol outlines a robust workflow for a differential gene expression study using RNA-Seq.
Cell Culture and Treatment
-
Cell Line Selection: Choose a biologically relevant cell line. For instance, if investigating potential anti-cancer properties, a cancer cell line with known expression of potential benzenesulfonamide targets would be appropriate.
-
Culture Conditions: Maintain cells in a controlled environment with standardized media and supplements.
-
Treatment: Treat cells with this compound at various concentrations (determined by prior dose-response assays) and time points. Include a vehicle-treated control group.
-
Replicates: Use a minimum of three biological replicates for each treatment condition to ensure statistical power.[7]
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the treated and control cells using a reputable kit.
-
Quality Control (QC): Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for high-purity RNA with an RNA Integrity Number (RIN) > 8.
Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.
Data Analysis Pipeline
The core of the differential gene expression analysis lies in the bioinformatics pipeline.
Caption: A generalized workflow for a differential gene expression study using RNA-Seq.
Step-by-step Bioinformatics Analysis:
-
Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Employ tools like Trimmomatic to remove adapter sequences and low-quality bases.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[7]
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.[7][8] This will generate a count matrix, which is the input for the differential expression analysis.
The Analytical Showdown: DESeq2 vs. edgeR
The final and most critical step is to identify genes that are significantly differentially expressed between the treated and control groups. Two of the most widely used and well-regarded R packages for this analysis are DESeq2 and edgeR.[7][9][10][11] Both are based on the negative binomial distribution to model the count data.[9]
| Feature | DESeq2 | edgeR |
| Normalization | Utilizes a robust method based on the median of ratios.[9] | Employs the Trimmed Mean of M-values (TMM) normalization method.[9] |
| Dispersion Estimation | Employs a shrinkage estimator for dispersion, which is particularly effective for small sample sizes.[9] | Offers several methods for dispersion estimation, providing flexibility for different experimental designs.[9] |
| Performance | Generally considered more conservative, potentially leading to fewer false positives.[9] | Can be more powerful in detecting differentially expressed genes, especially in datasets with larger sample sizes.[9] |
| Ease of Use | Well-documented with a user-friendly workflow. | Also well-documented but can offer more flexibility, which may require more user input. |
Recommendation:
For an initial exploratory study with a limited number of replicates, DESeq2 is a robust starting point due to its conservative nature and effective handling of small sample sizes.[9] However, it is often beneficial to run the analysis with both DESeq2 and edgeR and compare the results .[12] Genes identified by both methods can be considered high-confidence candidates.
Interpreting the Data: From Gene Lists to Biological Insights
Once a list of differentially expressed genes (DEGs) is generated, the next step is to understand their biological significance.
-
Volcano Plots: A common visualization to display the relationship between the magnitude of change (log2 fold change) and statistical significance (-log10 p-value).
-
Pathway and Gene Ontology (GO) Analysis: Use tools like DAVID, Metascape, or GSEA to identify enriched biological pathways and GO terms within the list of DEGs. This will provide insights into the cellular processes affected by this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion: A Data-Driven Path to Mechanism of Action
A well-designed and executed differential gene expression study is a powerful tool for elucidating the mechanism of action of a novel compound like this compound. By leveraging the strengths of RNA-Seq and employing robust data analysis pipelines like DESeq2 and edgeR, researchers can generate a comprehensive view of the transcriptional landscape altered by this compound. The resulting data will not only provide critical insights into its biological function but also pave the way for further preclinical and clinical development.
References
- Harvard FAS Informatics Group. (2025, August 11). [Tutorial] Bulk RNA-seq DE analysis.
- Alithea Genomics. Functional drug screening: microarray vs RNA-seq.
- Prezi. Comparing DESeq2 and edgeR for RNA-seq Differential Expression Analysis.
- Stephen Turner. (2016, May 19). Differential expression analysis: comparison of DESeq2 and edgeR robust results.
- Research Data Australia. RNAseq Differential Gene Expression - Introductory tutorial.
- GitHub Pages. Differential gene expression (DGE) analysis | Training-modules.
- Lab Manager. (2025, March 7). Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective?.
- GitHub. amarinderthind/RNA-seq-tutorial-for-gene-differential-expression-analysis.
- Platforma. (2025, October 3). RNA-seq: Differential Gene Expression. YouTube.
- Broad Institute. (2021, April 29). Best practices on the differential expression analysis of multi-species RNA-seq.
- Chung, M., et al. (2021). Best practices on the differential expression analysis of multi-species RNA-seq. Genome Biology, 22(1), 121. [Link]
- Focal. (2024, December 24). 10 Best Practices for Effective RNA-Seq Data Analysis.
- NGS Learning Hub. How to Analyze RNAseq Data for Absolute Beginners Part 20: Comparing limma, DESeq2, and edgeR in Differential Expression Analysis.
- Single-cell best practices. 16. Differential gene expression analysis.
- Bioconductor Support. (2020, April 20). DESeq2 vs edgeR results analysis.
- VDB Computational Biology. (2022, March 29). Intro to Bioinformatics - EdgeR vs DESeq2. YouTube.
- Rao, M. S., et al. (2019). Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies. Frontiers in Genetics, 10, 73. [Link]
- CD Genomics. Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling.
- Illumina. RNA-Seq vs Microarrays | Compare technologies.
- National Institutes of Health. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- PubMed. (2020, May 14). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- ResearchGate. (2020, April 20). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- National Institutes of Health. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- PubMed Central. A framework to identify gene expression profiles in a model of inflammation induced by lipopolysaccharide after treatment with thalidomide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alitheagenomics.com [alitheagenomics.com]
- 3. Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling - CD Genomics [rna.cd-genomics.com]
- 4. Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective? | Lab Manager [labmanager.com]
- 5. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 6. Frontiers | Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies [frontiersin.org]
- 7. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 8. GitHub - amarinderthind/RNA-seq-tutorial-for-gene-differential-expression-analysis: This RNAseq data analysis tutorial is created for educational purpose [github.com]
- 9. prezi.com [prezi.com]
- 10. Differential expression analysis: comparison of DESeq2 and edgeR robust results [support.bioconductor.org]
- 11. DESeq2 vs edgeR results analysis [support.bioconductor.org]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Based on its structure as a brominated organic compound and a sulfonamide derivative, a conservative approach is mandated.[1] This guide synthesizes best practices for these chemical classes, ensuring your disposal protocol is grounded in established safety principles and aligns with regulatory frameworks like those set by the Environmental Protection Agency (EPA).
Core Principle: Hazard Identification and Waste Classification
The proper disposal of any chemical begins with a correct hazard assessment. The structure of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide contains two key functional groups that dictate its handling as hazardous waste:
-
A Brominated Benzene Ring: The presence of a halogen (bromine) classifies this compound as a halogenated organic waste .[2][3] This is the most critical classification for disposal purposes, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][4] Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs and complexity.[3][5]
-
A Sulfonamide Group: Sulfonamides as a class, particularly those with physiological activity, can pose risks to the environment, including aquatic toxicity.[6] Therefore, treating them as hazardous waste is a critical best practice to prevent their release into ecosystems.[6]
Given these characteristics, all waste streams containing this compound must be presumed hazardous and segregated accordingly. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [5][7]
Operational Protocol: Step-by-Step Disposal Procedure
This protocol ensures that this compound is managed safely from the point of generation to its final collection by waste management professionals.
Step 1: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure you are wearing appropriate PPE. While specific data is absent, related brominated sulfonamides are known to cause skin, eye, and respiratory irritation.[8]
-
Minimum PPE: Standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: All handling of the pure compound and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
Step 2: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Identify Waste Streams: Clearly identify all materials that have come into contact with the compound:
-
Pure or residual solid compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Solutions containing the compound.
-
-
Segregate: Collect all these materials exclusively in a designated Halogenated Organic Waste container. Do not mix with non-halogenated organic solvents, aqueous waste, or solid non-hazardous waste.[2][9]
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are critical for safety and regulatory compliance.
-
Select the Right Container: Use only an approved, chemically compatible hazardous waste container with a secure, leak-proof lid.[1][6][7]
-
Label Correctly and Immediately: Label the container before adding the first drop of waste.[7] The label must include:
Step 4: Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed when not in use.[3][7]
-
Designated Area: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secure, clearly marked, and provide secondary containment to manage potential leaks.[1][3]
-
Incompatibles: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[1]
Step 5: Arranging Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste container.[3][6]
-
Cradle-to-Grave Responsibility: As the generator, you are responsible for the waste from its creation to its ultimate disposal.[5][10] Your EHS office manages the relationship with licensed hazardous waste management contractors who will transport the waste for final treatment, which for halogenated compounds is typically high-temperature incineration.[4][6]
Emergency Procedures
Spills
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected material into your designated Halogenated Organic Waste container, seal it, and label it appropriately.[7]
-
Decontaminate the spill area with soap and water.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Data and Workflow Summary
Chemical Information Profile
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 848906-56-9 | [11][12] |
| Molecular Formula | C10H14BrNO3S | [13] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [2][3][5] |
| Inferred Hazards | Potential Skin/Eye/Respiratory Irritant. Potential for aquatic toxicity. | Based on analogous structures[8] |
| Primary Disposal Route | Segregation into Halogenated Waste stream for high-temperature incineration via a licensed facility. | [2][4][6] |
Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. aksci.com [aksci.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. scbt.com [scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 3-Bromo-N-(3-methoxypropyl)benzenesulfonamide CAS#: 848912-32-3 [m.chemicalbook.com]
Comprehensive Safety and Handling Guide for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromo-N-(3-methoxypropyl)benzenesulfonamide. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented, its structure, containing a benzenesulfonamide core and a brominated aromatic ring, suggests a need for careful handling. Based on data from structurally similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the specific procedures involved.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Must meet ANSI Z87.1 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][3] | To protect against splashes and dust, preventing potential eye irritation or damage.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[3] | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat. | To protect skin on the arms and body from accidental contact.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area. A respirator is necessary if engineering controls are insufficient or during spill cleanup.[1][2] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
dot
Caption: Workflow for the correct use of Personal Protective Equipment.
Engineering and Administrative Controls
Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] The fume hood also acts as a primary barrier against splashes.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a fume hood to contain any fine powders.[4]
Administrative Controls:
-
Designated Area: Clearly designate specific laboratory areas for handling this compound and restrict access to authorized personnel only.[4]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
dot
Caption: Decision tree for emergency response to chemical exposure.
Spill Management and Disposal Plan
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear the appropriate PPE, including a respirator, before attempting cleanup.
-
Containment: Prevent further spread of the material.[6] For solid spills, avoid generating dust.[6]
-
Cleanup: Gently cover the spill with an inert absorbent material. Carefully scoop the material into a suitable, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[9]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE and cleanup supplies, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all federal, state, and local regulations.[7][10] For brominated compounds, incineration at a licensed facility with appropriate emission controls is a potential disposal method.[11]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]
References
- Personal Protective Equipment | US EPA. (2025-09-12).
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18).
- Method for the bromination of aromatic compound - Google Patents.
- Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023-01-31).
- Guide for Chemical Spill Response.
- CHEMICAL SPILL PROCEDURES.
- What to do in a chemical emergency - GOV.UK. (2024-10-10).
- Chemical Spill - Emergency Procedures - Miami University.
- Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH.
- 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide - PubChem.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

